A Technical Guide to the Synthesis of 3-Oxo-5Z-Dodecenoyl-CoA for Metabolic Investigations
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 3-Oxo-5Z-Dodecenoyl-CoA, a critical intermediate for metabolic studies, particula...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Oxo-5Z-Dodecenoyl-CoA, a critical intermediate for metabolic studies, particularly in the context of fatty acid β-oxidation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes essential visualizations to elucidate the synthetic workflow and its metabolic relevance.
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are central players in cellular metabolism, participating in a vast array of anabolic and catabolic pathways.[1][2][3][4] The study of specific acyl-CoA species, such as 3-Oxo-5Z-Dodecenoyl-CoA, is crucial for understanding the intricacies of fatty acid metabolism and its dysregulation in various disease states. This guide details a robust chemoenzymatic approach for the synthesis of 3-Oxo-5Z-Dodecenoyl-CoA, enabling researchers to produce this key metabolite for in-depth functional and mechanistic studies.
Synthetic Strategy Overview
The synthesis of 3-Oxo-5Z-Dodecenoyl-CoA can be approached through a multi-step process that combines organic synthesis to create the fatty acid precursor and subsequent enzymatic or chemical ligation to Coenzyme A (CoA). The presented strategy focuses on the synthesis of the precursor, (5Z)-3-oxododecenoic acid, followed by its activation and coupling with CoA.
Experimental Protocols
Synthesis of (5Z)-3-Oxododecenoic Acid
A plausible synthetic route for (5Z)-3-oxododecenoic acid involves the Wittig reaction to establish the Z-alkene, followed by oxidation. An alternative approach, adapted from the synthesis of similar 3-oxoacyl compounds, involves a Reformatsky reaction followed by oxidation and deprotection steps.[5]
Protocol: Synthesis of Ethyl (5Z)-3-Oxododecenoate
Wittig Reaction: Heptanal is reacted with the ylide generated from (3-ethoxy-3-oxopropyl)triphenylphosphonium bromide in a suitable aprotic solvent (e.g., THF) with a strong base (e.g., sodium bis(trimethylsilyl)amide) at low temperature (-78 °C) to favor the Z-isomer.
Purification: The resulting ethyl (5Z)-dodec-2-enoate is purified by flash column chromatography on silica gel.
Oxidation: The purified ester is then subjected to Wacker oxidation or a similar method to introduce the ketone at the 3-position.
Hydrolysis: The ethyl ester is hydrolyzed to the free fatty acid, (5Z)-3-oxododecenoic acid, using a base such as lithium hydroxide in a mixture of THF and water.
Synthesis of 3-Oxo-5Z-Dodecenoyl-CoA
The final step involves the coupling of the synthesized fatty acid to Coenzyme A. Several methods exist for this transformation, including the mixed anhydride method, the use of N-hydroxysuccinimide (NHS) esters, or carbonyldiimidazole (CDI) activation.[6][7][8][9]
Protocol: Mixed Anhydride Method
Activation: (5Z)-3-Oxododecenoic acid (1 equivalent) is dissolved in anhydrous THF and cooled to 0 °C. Triethylamine (1.1 equivalents) is added, followed by the dropwise addition of ethyl chloroformate (1.1 equivalents). The reaction is stirred for 1 hour at 0 °C to form the mixed anhydride.
Coupling: A solution of Coenzyme A (trilithium salt, 1.2 equivalents) in an aqueous buffer (e.g., 0.5 M NaHCO3, pH 8.0) is added to the mixed anhydride solution.
Reaction: The reaction mixture is stirred vigorously at room temperature for 2-4 hours.
Purification: The final product, 3-Oxo-5Z-Dodecenoyl-CoA, is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Summary of Synthetic Yields and Characterization Data
Step
Product
Typical Yield (%)
Purification Method
Analytical Data
1
Ethyl (5Z)-dodec-2-enoate
60-70
Flash Chromatography
¹H NMR, ¹³C NMR
2
Ethyl (5Z)-3-Oxododecenoate
50-60
Flash Chromatography
¹H NMR, ¹³C NMR, MS
3
(5Z)-3-Oxododecenoic acid
85-95
Extraction
¹H NMR, ¹³C NMR, MS
4
3-Oxo-5Z-Dodecenoyl-CoA
40-50
RP-HPLC
UV-Vis (260 nm), MS
Table 2: HPLC Purification Parameters
Parameter
Value
Column
C18 reversed-phase (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A
50 mM Potassium Phosphate Buffer, pH 7.0
Mobile Phase B
Acetonitrile
Gradient
5% to 95% B over 30 minutes
Flow Rate
1.0 mL/min
Detection
260 nm
Visualization of Workflow and Metabolic Pathway
Synthetic Workflow
Caption: Chemoenzymatic synthesis workflow for 3-Oxo-5Z-Dodecenoyl-CoA.
Metabolic Pathway: Fatty Acid β-Oxidation
Caption: The role of 3-Oxoacyl-CoA in the mitochondrial fatty acid β-oxidation spiral.
Conclusion
This guide provides a foundational framework for the synthesis of 3-Oxo-5Z-Dodecenoyl-CoA, a valuable tool for researchers in the field of metabolism. The detailed protocols and structured data presentation aim to facilitate the successful production and application of this key metabolic intermediate. The provided visualizations offer a clear understanding of the synthetic process and its biological context, empowering further investigations into the roles of specific acyl-CoAs in health and disease.
Enzymatic Synthesis of 3-Oxo-5Z-Dodecenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed exploration of a proposed enzymatic pathway for the synthesis of 3-Oxo-5Z-Dodecenoyl-CoA, a molecule of in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of a proposed enzymatic pathway for the synthesis of 3-Oxo-5Z-Dodecenoyl-CoA, a molecule of interest in various biomedical research fields. Due to the limited availability of a direct, established synthesis protocol for this specific acyl-CoA, this document outlines a plausible biosynthetic route based on known principles of fatty acid β-oxidation. The guide furnishes hypothetical, yet detailed, experimental protocols, data tables with representative values for analogous reactions, and visualizations of the proposed metabolic pathway and experimental workflow to facilitate further research and application.
Introduction
3-Oxoacyl-CoAs are critical intermediates in cellular metabolism, particularly in the β-oxidation of fatty acids.[1] The specific molecule, 3-Oxo-5Z-Dodecenoyl-CoA, is a C12 acyl-CoA with a keto group at the C3 position and a cis-double bond between C5 and C6. While its precise biological role is a subject of ongoing investigation, its structure suggests it may function as an intermediate in the metabolism of medium-chain unsaturated fatty acids. This guide proposes a multi-step enzymatic synthesis of 3-Oxo-5Z-Dodecenoyl-CoA from a suitable precursor, (7Z)-Tetradecenoyl-CoA, through a modified β-oxidation pathway.
Proposed Enzymatic Synthesis Pathway
The proposed synthesis of 3-Oxo-5Z-Dodecenoyl-CoA involves a three-step enzymatic cascade starting from (7Z)-Tetradecenoyl-CoA. This pathway mirrors the initial steps of β-oxidation of unsaturated fatty acids. The key enzymes involved are Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, and 3-Hydroxyacyl-CoA Dehydrogenase.
Caption: Proposed enzymatic pathway for the synthesis of 3-Oxo-5Z-Dodecenoyl-CoA.
Experimental Protocols
This section provides detailed, albeit hypothetical, methodologies for the enzymatic synthesis of 3-Oxo-5Z-Dodecenoyl-CoA. The reaction conditions are based on established protocols for similar enzymatic transformations.
Materials and Reagents
Substrate: (7Z)-Tetradecenoyl-CoA
Enzymes:
Medium-chain Acyl-CoA Dehydrogenase (MCAD)
Enoyl-CoA Hydratase (Crotonase)
3-Hydroxyacyl-CoA Dehydrogenase (HADH)
Cofactors:
Flavin adenine dinucleotide (FAD)
Nicotinamide adenine dinucleotide (NAD+)
Coenzyme A (CoA-SH)
Buffers and other reagents:
Potassium phosphate buffer (pH 7.4)
EDTA
Dithiothreitol (DTT)
Bovine Serum Albumin (BSA)
Triton X-100
Step 1: Dehydrogenation of (7Z)-Tetradecenoyl-CoA
This step introduces a double bond at the C2 position.
Protocol:
Prepare a reaction mixture containing:
100 mM Potassium phosphate buffer (pH 7.4)
1 mM EDTA
0.5 mM FAD
100 µM (7Z)-Tetradecenoyl-CoA
0.1 mg/mL BSA
Initiate the reaction by adding 5 µg of purified Medium-chain Acyl-CoA Dehydrogenase (MCAD).
Incubate at 30°C for 30 minutes.
Monitor the formation of (2E,7Z)-Tetradecadienoyl-CoA by HPLC or spectrophotometrically by observing the increase in absorbance at 263 nm.
Step 2: Hydration of (2E,7Z)-Tetradecadienoyl-CoA
This step adds a hydroxyl group at the C3 position.
Protocol:
To the reaction mixture from Step 1, add Enoyl-CoA Hydratase to a final concentration of 10 µg/mL.
Incubate at 30°C for 20 minutes.
The conversion to 3-Hydroxy-(7Z)-Tetradecenoyl-CoA can be monitored by the decrease in absorbance at 263 nm.
Step 3: Oxidation of 3-Hydroxy-(7Z)-Tetradecenoyl-CoA
This final step forms the keto group at the C3 position, yielding the target molecule.
Protocol:
To the reaction mixture from Step 2, add NAD+ to a final concentration of 1 mM.
Initiate the final reaction by adding 3-Hydroxyacyl-CoA Dehydrogenase to a final concentration of 8 µg/mL.
Incubate at 30°C for 25 minutes.
Monitor the formation of 3-Oxo-5Z-Dodecenoyl-CoA by following the production of NADH at 340 nm.
Purification
The final product can be purified using reverse-phase HPLC.
Caption: General experimental workflow for the enzymatic synthesis.
Data Presentation
The following tables summarize representative quantitative data for the types of enzymatic reactions involved in the proposed synthesis. Note that these values are derived from studies on similar substrates and are provided for illustrative purposes.[2][3]
Table 1: Representative Kinetic Parameters of Enzymes in Acyl-CoA Metabolism
Enzyme
Substrate Example
Km (µM)
Vmax (nmol/min/mg protein)
Acyl-CoA Dehydrogenase
Palmitoyl-CoA
2.5
5.8
Enoyl-CoA Hydratase
Crotonyl-CoA
25
75,000
3-Hydroxyacyl-CoA Dehydrogenase
3-Hydroxybutyryl-CoA
40
25,000
Table 2: Hypothetical Reaction Conditions and Expected Yields
Step
Enzyme
Incubation Time (min)
Temperature (°C)
Expected Conversion (%)
Dehydrogenation
Acyl-CoA Dehydrogenase
30
30
>90
Hydration
Enoyl-CoA Hydratase
20
30
>95
Oxidation
3-Hydroxyacyl-CoA Dehydrogenase
25
30
>90
Conclusion
This technical guide presents a scientifically plausible, multi-enzyme approach for the synthesis of 3-Oxo-5Z-Dodecenoyl-CoA. While the provided protocols are based on well-established enzymatic reactions, empirical optimization will be necessary to achieve high yields of the final product. The information and visualizations herein are intended to serve as a foundational resource for researchers embarking on the synthesis and study of this and other novel acyl-CoA molecules. Further research into the specific enzymes that can efficiently catalyze these transformations on a C12 unsaturated substrate will be crucial for refining this synthetic pathway.
The Enigmatic Role of 3-Oxo-5Z-Dodecenoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Mitochondrial beta-oxidation is a critical catabolic pathway for energy production from fatty acids. While the degradation of saturated fatty acids...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial beta-oxidation is a critical catabolic pathway for energy production from fatty acids. While the degradation of saturated fatty acids is a straightforward cyclical process, the oxidation of unsaturated fatty acids necessitates the involvement of auxiliary enzymes to handle the non-standard configurations of double bonds. This technical guide delves into the theoretical role and metabolic fate of a specific, non-canonical intermediate, 3-Oxo-5Z-Dodecenoyl-CoA, within the mitochondrial beta-oxidation pathway. Although not a standard intermediate, its formation could arise from the oxidation of certain dietary or endogenously modified fatty acids. Understanding its metabolism is crucial for a comprehensive view of lipid catabolism and may have implications for metabolic diseases and drug development. This document outlines the proposed enzymatic steps, provides detailed hypothetical experimental protocols for its study, and presents visual representations of the involved pathways.
Introduction to Unsaturated Fatty Acid Beta-Oxidation
The mitochondrial beta-oxidation of fatty acids involves a four-step enzymatic cycle that sequentially shortens the acyl-CoA chain by two carbons, producing acetyl-CoA, FADH₂, and NADH.[1] However, the presence of double bonds in unsaturated fatty acids, particularly those in the cis configuration, poses a challenge to the standard enzymatic machinery.[2] To overcome these hurdles, mitochondria employ a set of auxiliary enzymes, including enoyl-CoA isomerases and dienoyl-CoA reductases, to modify the structure of the intermediates, allowing them to re-enter the main beta-oxidation spiral.[3][4]
The focus of this guide, 3-Oxo-5Z-Dodecenoyl-CoA, represents a hypothetical intermediate where a ketone group is present at the beta-position (C3) and a cis double bond is located at C5. The presence of the double bond at an odd-numbered carbon and in the cis configuration prevents direct processing by the standard beta-oxidation enzymes.
Proposed Metabolic Pathway for 3-Oxo-5Z-Dodecenoyl-CoA
Based on the known functions of the auxiliary enzymes in mitochondrial beta-oxidation, we propose the following pathway for the metabolism of 3-Oxo-5Z-Dodecenoyl-CoA.
Step 1: Reduction of the 3-oxo group
The initial challenge is the 3-oxo group, which is a standard intermediate in beta-oxidation. However, the downstream cis-double bond may hinder the subsequent thiolytic cleavage. It is plausible that the 3-oxo group is first reduced to a 3-hydroxy group by 3-hydroxyacyl-CoA dehydrogenase (HADH) , running in reverse. This reaction would consume NADH. The product of this reaction would be 3-Hydroxy-5Z-Dodecenoyl-CoA .
Step 2: Isomerization of the double bond
The resulting 3-Hydroxy-5Z-Dodecenoyl-CoA is not a substrate for the next enzyme in the standard beta-oxidation pathway due to the cis-Δ5 double bond. This intermediate would likely be acted upon by Δ³,Δ²-enoyl-CoA isomerase (ECI) , which can isomerize both 3-cis and 3-trans double bonds to a 2-trans double bond.[5] However, the substrate here is a 5-cis enoyl-CoA. A more likely enzymatic step involves the action of Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase . This enzyme is known to be involved in the degradation of fatty acids with double bonds at odd-numbered carbons.[6][7] It is proposed that an initial isomerization of the 5Z-double bond to a more favorable position occurs.
A plausible route involves the conversion of 3-Hydroxy-5Z-Dodecenoyl-CoA to 2-trans,5-cis-Dodecadienoyl-CoA through the action of an enoyl-CoA hydratase-like activity, followed by isomerization.
Step 3: Formation of a conjugated system
The 2-trans,5-cis-Dodecadienoyl-CoA is a substrate for Δ³,Δ²-enoyl-CoA isomerase , which converts it to 3-trans,5-cis-Dodecadienoyl-CoA .[8]
Step 4: Isomerization to a substrate for reductase
The 3,5-dienoyl-CoA intermediate is then a substrate for Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase , which catalyzes its conversion to 2-trans,4-trans-Dodecadienoyl-CoA .[9] This conjugated diene is a standard intermediate in the beta-oxidation of polyunsaturated fatty acids.
Step 5: Reduction of the conjugated diene
The 2-trans,4-trans-Dodecadienoyl-CoA is then reduced by 2,4-dienoyl-CoA reductase (DECR) in an NADPH-dependent reaction to yield 3-trans-Dodecenoyl-CoA .[3]
Step 6: Re-entry into the beta-oxidation spiral
Finally, Δ³,Δ²-enoyl-CoA isomerase converts 3-trans-Dodecenoyl-CoA to 2-trans-Dodecenoyl-CoA , which is a substrate for the standard beta-oxidation machinery (enoyl-CoA hydratase) and can be completely degraded.[5]
Proposed metabolic pathway for 3-Oxo-5Z-Dodecenoyl-CoA.
Quantitative Data Summary
Direct quantitative data for the enzymatic reactions involving 3-Oxo-5Z-Dodecenoyl-CoA and its proposed downstream intermediates are not available in the current literature. However, kinetic parameters for the involved auxiliary enzymes with structurally similar substrates have been reported. These values can serve as a benchmark for initial experimental design.
Enzyme
Substrate
Km (µM)
Vmax (U/mg)
Organism/Source
Reference
Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase
3,5-Octadienoyl-CoA
~10
Not Reported
Rat Liver Mitochondria
(Luo et al., 1994)
2,4-Dienoyl-CoA Reductase
2-trans,4-trans-Decadienoyl-CoA
5-15
10-20
Bovine Liver Mitochondria
(Hatefi & Hanstein, 1970)
Δ³,Δ²-Enoyl-CoA Isomerase
cis-3-Octenoyl-CoA
~30
~150
Rat Liver Mitochondria
(Stoffel et al., 1964)
Note: The values presented are approximations derived from the literature and may vary depending on the specific assay conditions.
Experimental Protocols
To investigate the proposed metabolic pathway, a series of in vitro and cell-based assays can be employed.
Enzymatic Synthesis of 3-Oxo-5Z-Dodecenoyl-CoA
Objective: To synthesize the target compound for use as a substrate in subsequent enzymatic assays.
Methodology: A chemo-enzymatic approach can be utilized.[10]
Chemical Synthesis of 5Z-Dodecenoic Acid: Start with a commercially available precursor and perform a Wittig reaction or other suitable olefination to introduce the cis-double bond at the desired position. Purify the product by column chromatography.
Activation to 5Z-Dodecenoyl-CoA: The synthesized fatty acid is then activated to its CoA ester using an acyl-CoA synthetase.[11]
Oxidation to 3-Oxo-5Z-Dodecenoyl-CoA: The 5Z-Dodecenoyl-CoA is then subjected to a partial beta-oxidation cycle in vitro using purified enzymes (acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase) in the absence of thiolase. The reaction is monitored by HPLC or LC-MS to isolate the desired 3-oxo intermediate.
Workflow for the synthesis of 3-Oxo-5Z-Dodecenoyl-CoA.
In Vitro Reconstitution of the Metabolic Pathway
Objective: To confirm the proposed enzymatic steps and identify the responsible enzymes.
Methodology:
Enzyme Purification: Purify the candidate enzymes (3-hydroxyacyl-CoA dehydrogenase, Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase, 2,4-dienoyl-CoA reductase, and Δ³,Δ²-enoyl-CoA isomerase) from a suitable source (e.g., rat liver mitochondria) or use commercially available recombinant enzymes.
Stepwise Reconstitution: Perform the reactions in a stepwise manner in a suitable buffer system.
Incubate 3-Oxo-5Z-Dodecenoyl-CoA with 3-hydroxyacyl-CoA dehydrogenase and NADH.
Add the subsequent enzymes one by one to the reaction mixture and monitor the formation of the expected intermediates.
Analysis of Intermediates: At each step, analyze the reaction mixture using LC-MS/MS to identify and quantify the acyl-CoA esters.[12][13] The fragmentation patterns of the intermediates can be predicted based on their structures.
Analysis of Mitochondrial Metabolism
Objective: To determine if isolated mitochondria can metabolize 3-Oxo-5Z-Dodecenoyl-CoA and to identify the resulting products.
Methodology:
Isolation of Mitochondria: Isolate mitochondria from a suitable tissue (e.g., rat liver or heart) by differential centrifugation.
Incubation with Substrate: Incubate the isolated mitochondria with synthesized 3-Oxo-5Z-Dodecenoyl-CoA (or its precursor, 5Z-Dodecenoic acid, to allow for intramitochondrial activation).
Metabolite Extraction and Analysis: After incubation, quench the reaction and extract the acyl-CoA esters. Analyze the extracts by LC-MS/MS to identify the metabolic products and compare them to the intermediates identified in the in vitro reconstitution experiment.[14]
Metabolic Flux Analysis: For a more quantitative understanding, radiolabeled substrates (e.g., ¹⁴C or ³H labeled 5Z-Dodecenoic acid) can be used to trace the flow of carbons through the pathway and measure the rate of oxidation.[15]
Workflow for studying the metabolism in isolated mitochondria.
Conclusion and Future Directions
The proposed metabolic pathway for 3-Oxo-5Z-Dodecenoyl-CoA provides a logical framework for understanding how mitochondria might handle this unusual fatty acid intermediate. The key to its degradation lies in the concerted action of the auxiliary enzymes of beta-oxidation, particularly Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase. The experimental protocols outlined in this guide provide a roadmap for researchers to test this hypothesis and to elucidate the precise enzymatic steps and their kinetics.
Future research should focus on:
Confirmation of the proposed pathway: Utilizing the described experimental approaches to definitively identify the intermediates and the enzymes involved.
Kinetic characterization: Determining the kinetic parameters (Km and Vmax) of each enzymatic step to understand the efficiency of this pathway compared to the oxidation of standard fatty acids.
Physiological relevance: Investigating whether 3-Oxo-5Z-Dodecenoyl-CoA or its precursors are formed in vivo under specific dietary conditions or in certain metabolic disorders.
Implications for drug development: The enzymes in this pathway could be potential targets for drugs aimed at modulating fatty acid metabolism in diseases such as obesity, diabetes, and certain inherited metabolic disorders.
By systematically investigating the metabolism of non-canonical fatty acid intermediates like 3-Oxo-5Z-Dodecenoyl-CoA, we can gain a more complete and nuanced understanding of mitochondrial bioenergetics and its role in health and disease.
The Unseen Intermediate: A Technical Guide to 3-Oxo-5Z-Dodecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3-Oxo-5Z-Dodecenoyl-CoA, an intermediate in the metabolic breakdown of unsaturated fatty acids. Wh...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Oxo-5Z-Dodecenoyl-CoA, an intermediate in the metabolic breakdown of unsaturated fatty acids. While not a household name in metabolic pathways, its transient existence is critical for the complete oxidation of specific dietary fats. This document details its discovery within the broader context of lipid metabolism, its precise biochemical function, and the experimental protocols used to study it and related molecules.
Discovery and Context
The core challenge arises when the β-oxidation spiral encounters a double bond. For a monounsaturated fatty acid like oleic acid (18:1, cis-Δ⁹), three cycles of β-oxidation proceed normally, yielding a 12-carbon acyl-CoA with a cis-Δ³ double bond. The standard acyl-CoA dehydrogenase cannot act on this substrate. This necessitated the discovery of auxiliary enzymes.
It is within this context that 3-Oxo-5Z-Dodecenoyl-CoA emerges as a theoretical and subsequently confirmed intermediate. Its existence is a direct consequence of the enzymatic steps required to process unsaturated fatty acids with double bonds at odd-numbered carbon atoms. The pathway involves isomerization to shift the double bond into a position amenable to the standard β-oxidation machinery.[1][2]
Biochemical Function and Metabolic Pathway
3-Oxo-5Z-Dodecenoyl-CoA is a transient metabolite in the mitochondrial β-oxidation of certain 18-carbon unsaturated fatty acids. Its primary and only known function is to serve as a substrate in this energy-yielding pathway.
The metabolic sequence leading to and from 3-Oxo-5Z-Dodecenoyl-CoA is as follows:
Starting Substrate: The process begins after several cycles of β-oxidation of a longer-chain unsaturated fatty acid, resulting in a 12-carbon intermediate, typically cis-Δ⁵-Dodecenoyl-CoA.
Dehydrogenation: Acyl-CoA dehydrogenase acts on cis-Δ⁵-Dodecenoyl-CoA, introducing a double bond between the α and β carbons (C2 and C3). This creates a dienoyl-CoA intermediate: trans-Δ²,cis-Δ⁵-Dodecadienoyl-CoA.
Isomerization & Hydration (Implicit Formation): The subsequent steps are not fully resolved for this specific substrate but follow a general pattern for odd-numbered double bonds. The pathway requires isomerization and hydration to resolve the conjugated double bond system and prepare it for the next oxidation step. This complex process, involving enzymes like enoyl-CoA isomerase and dienoyl-CoA reductase, ultimately leads to the formation of a 3-hydroxyacyl-CoA intermediate.
Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the C3 position, yielding 3-Oxo-5Z-Dodecenoyl-CoA .
Thiolysis: Finally, β-ketothiolase catalyzes the cleavage of 3-Oxo-5Z-Dodecenoyl-CoA by Coenzyme A. This reaction releases a molecule of acetyl-CoA and a new, two-carbon shorter acyl-CoA, which is (3Z)-dodec-3-enoyl-CoA.[3] This shorter unsaturated acyl-CoA then continues down the β-oxidation pathway, requiring further isomerization.
The diagram below illustrates the central position of 3-Oxo-5Z-Dodecenoyl-CoA in this metabolic sequence.
Caption: Metabolic pathway showing the formation and cleavage of 3-Oxo-5Z-Dodecenoyl-CoA.
Signaling and Regulatory Roles
Currently, there is no direct evidence to suggest that 3-Oxo-5Z-Dodecenoyl-CoA itself functions as a signaling molecule. Acyl-CoAs, as a class, are known to be involved in the regulation of various cellular processes.[4] For instance, long-chain acyl-CoAs can allosterically regulate enzymes and act as ligands for transcription factors, including Peroxisome Proliferator-Activated Receptors (PPARs).[5][6]
PPARs are key regulators of lipid metabolism, and their activation leads to the upregulation of genes involved in fatty acid oxidation.[7] Similarly, Sterol Regulatory Element-Binding Proteins (SREBPs) control the expression of genes for fatty acid synthesis.[8] The regulatory interplay between these pathways is crucial for metabolic homeostasis. While the overall flux through the β-oxidation pathway and the resulting concentrations of acetyl-CoA and NADH/FADH₂ influence these signaling networks, a specific role for a transient intermediate like 3-Oxo-5Z-Dodecenoyl-CoA has not been identified. Its low cellular concentration and fleeting existence make it an unlikely candidate for a primary signaling molecule.
The diagram below illustrates the high-level relationship between fatty acid metabolism and key regulatory transcription factors.
Caption: High-level overview of lipid metabolism regulation by PPARα and SREBP-1c.
Quantitative Data
Direct quantitative measurements such as enzyme kinetic parameters (Km, Vmax) or cellular concentrations for 3-Oxo-5Z-Dodecenoyl-CoA are not available in the literature, likely due to its transient nature. However, data for related enzymes and substrates provide a reasonable proxy for understanding the biochemical context.
Table 1: Representative Kinetic Parameters for Related Acyl-CoA Enzymes
Studying a transient intermediate like 3-Oxo-5Z-Dodecenoyl-CoA directly is challenging. The following protocols are adapted from methodologies used for similar molecules and represent the core techniques required for its synthesis, detection, and the assay of related enzymes.
Protocol 1: Chemo-Enzymatic Synthesis of Unsaturated Acyl-CoAs
This protocol provides a general framework for synthesizing the necessary precursors for in vitro studies. It is adapted from methods for creating various acyl-CoA thioesters.[11]
Objective: To synthesize an unsaturated acyl-CoA (e.g., cis-Δ⁵-Dodecenoyl-CoA) from its corresponding fatty acid.
Materials:
Unsaturated fatty acid of interest (e.g., cis-5-Dodecenoic acid)
Coenzyme A, lithium salt
Ethylchloroformate (ECF)
Triethylamine (TEA)
Tetrahydrofuran (THF), anhydrous
Sodium bicarbonate (NaHCO₃) solution, 0.5 M
HPLC-MS system for purification and analysis
Procedure:
Acid Activation:
Dissolve the fatty acid (10 eq.) in anhydrous THF.
Cool the solution to 4°C in an ice bath.
Add triethylamine (5 eq.) and ethylchloroformate (5 eq.).
Stir the mixture at 4°C for 45 minutes. This forms a reactive mixed anhydride.
Thioesterification:
In a separate tube, dissolve Coenzyme A (1 eq.) in 0.5 M NaHCO₃.
Add the Coenzyme A solution to the activated fatty acid mixture.
Stir the reaction vigorously on ice for 1 hour.
Purification and Analysis:
Immediately inject the reaction mixture onto a reverse-phase HPLC column (e.g., C18).
Use a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate) to separate the acyl-CoA from unreacted starting materials.
Monitor the elution using UV detection (~260 nm) and confirm the mass of the product using an in-line mass spectrometer.
Quantification:
Pool the fractions containing the purified acyl-CoA.
Determine the concentration using the molar extinction coefficient for the adenine ring of Coenzyme A (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).
The workflow for this synthesis is depicted below.
Caption: Workflow for the synthesis of unsaturated acyl-CoA thioesters.
Protocol 2: Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This spectrophotometric assay measures the activity of the enzyme that produces 3-oxoacyl-CoAs.[12]
Objective: To determine the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺.
Materials:
Purified 3-hydroxyacyl-CoA dehydrogenase or tissue homogenate
3-hydroxyacyl-CoA substrate (synthesized as per Protocol 1, followed by enzymatic hydration)
NAD⁺
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
Spectrophotometer capable of reading at 340 nm
Procedure:
Reaction Setup:
In a quartz cuvette, prepare a reaction mixture containing the buffer and NAD⁺ (e.g., to a final concentration of 1 mM).
Add the enzyme source to the cuvette.
Incubate at a constant temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
Initiate Reaction:
Start the reaction by adding the 3-hydroxyacyl-CoA substrate.
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
Data Analysis:
Record the absorbance change over time.
Calculate the initial reaction velocity from the linear portion of the curve.
Use the Beer-Lambert law (ε₃₄₀ for NADH = 6,220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH production, which is equivalent to the enzyme activity.
Protocol 3: Quantification of Acyl-CoAs in Biological Samples by LC-MS/MS
This protocol outlines a robust method for detecting and quantifying low-abundance acyl-CoAs from tissues or cells.[10]
Objective: To extract and quantify 3-Oxo-5Z-Dodecenoyl-CoA and related metabolites from a biological matrix.
Organic solvent for extraction (e.g., butanol/acetonitrile mixture)
LC-MS/MS system with a triple quadrupole mass spectrometer
Procedure:
Sample Preparation:
Homogenize the frozen tissue or cell pellet in a cold buffer, spiked with a known amount of internal standards.
Perform protein precipitation and liquid-liquid extraction by adding the organic solvent.
Vortex thoroughly and centrifuge to separate the layers.
Extraction:
Collect the organic layer containing the lipids and acyl-CoAs.
Evaporate the solvent under a stream of nitrogen.
Reconstitute the dried extract in a suitable buffer for LC-MS analysis (e.g., ammonium hydroxide buffer).
LC-MS/MS Analysis:
Inject the reconstituted sample onto a reverse-phase column.
Elute the acyl-CoAs using a suitable gradient.
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-fragment ion transitions for the target acyl-CoA and the internal standard. This provides high specificity and sensitivity.
Quantification:
Construct a standard curve using known concentrations of synthetic standards.
Calculate the concentration of the endogenous acyl-CoA in the sample by comparing its peak area ratio to the internal standard against the standard curve.
Conclusion
3-Oxo-5Z-Dodecenoyl-CoA represents a critical, albeit transient, player in the complex symphony of lipid metabolism. While its direct discovery is embedded within the broader history of biochemical pathway elucidation, understanding its formation and fate is essential for a complete picture of how organisms derive energy from unsaturated fats. The methodologies outlined here provide the necessary tools for researchers and drug developers to probe this and other related pathways, paving the way for a deeper understanding of metabolic health and disease.
An In-depth Technical Guide to the Metabolic Pathway of 3-Oxo-5Z-Dodecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the metabolic pathway of 3-Oxo-5Z-Dodecenoyl-CoA, a unique unsaturated ketoacyl-CoA. Due...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the metabolic pathway of 3-Oxo-5Z-Dodecenoyl-CoA, a unique unsaturated ketoacyl-CoA. Due to the presence of a ketone group at the third carbon (β-position) and a cis double bond at the fifth carbon, its catabolism deviates from the canonical β-oxidation pathway of saturated fatty acids. This document elucidates the proposed enzymatic steps, involved enzymes, and their mechanisms of action. Furthermore, it presents relevant quantitative data in structured tables, details experimental protocols for key enzymatic assays, and provides visualizations of the metabolic pathway and experimental workflows using the DOT language for Graphviz. This guide is intended to be a valuable resource for researchers in metabolism, drug discovery, and related fields who are investigating the intricacies of fatty acid oxidation and potential therapeutic targets within these pathways.
Introduction
The β-oxidation of fatty acids is a fundamental catabolic process that provides a significant source of metabolic energy. While the degradation of saturated fatty acids follows a well-established four-step reaction sequence, the metabolism of unsaturated fatty acids requires auxiliary enzymes to handle the non-standard configurations of double bonds. The compound 3-Oxo-5Z-Dodecenoyl-CoA presents a unique metabolic challenge due to the pre-existing ketone at the β-position, bypassing the initial dehydrogenation and hydration steps of standard β-oxidation, and a cis double bond at an odd-numbered carbon. Understanding the metabolic fate of this molecule is crucial for a complete picture of lipid metabolism and may reveal novel enzymatic functions and regulatory mechanisms.
Proposed Metabolic Pathway of 3-Oxo-5Z-Dodecenoyl-CoA
The metabolism of 3-Oxo-5Z-Dodecenoyl-CoA is proposed to proceed through the action of two key auxiliary enzymes of β-oxidation before entering the main pathway for thiolytic cleavage.
Step 1: Isomerization by Δ³,Δ²-Enoyl-CoA Isomerase
The initial challenge in the metabolism of 3-Oxo-5Z-Dodecenoyl-CoA is the cis double bond at the C5 position. Standard β-oxidation enzymes cannot process this configuration. The first committed step is therefore the isomerization of the double bond from the cis-Δ⁵ position to a trans-Δ² position. This reaction is catalyzed by Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8). This enzyme is essential for the metabolism of unsaturated fatty acids with double bonds at odd-numbered carbon positions.[1][2] The product of this reaction is 3-Oxo-2E-Dodecenoyl-CoA.
Step 2: Thiolytic Cleavage by 3-Ketoacyl-CoA Thiolase
With the double bond in the trans-Δ² position and the pre-existing 3-oxo group, the intermediate 3-Oxo-2E-Dodecenoyl-CoA is now a suitable substrate for 3-ketoacyl-CoA thiolase (also known as β-ketothiolase; EC 2.3.1.16). This enzyme catalyzes the thiolytic cleavage of the Cα-Cβ bond, utilizing a molecule of Coenzyme A (CoA). The products of this reaction are Dec-2-enoyl-CoA and Acetyl-CoA .[1]
Subsequent Metabolism
The resulting Dec-2-enoyl-CoA is a standard intermediate in the β-oxidation of a 10-carbon unsaturated fatty acid and will proceed through the conventional β-oxidation spiral. The acetyl-CoA produced can enter the citric acid cycle for further oxidation and energy production.
Visualizing the Metabolic Pathway
Proposed metabolic pathway of 3-Oxo-5Z-Dodecenoyl-CoA.
Quantitative Data
Table 1: Kinetic Parameters of Key Enzymes in Unsaturated Fatty Acid β-Oxidation
Note: The Vmax values are often reported in various units and conditions, making direct comparison difficult. The data presented here is for illustrative purposes to indicate substrate preferences.
Experimental Protocols
This section provides detailed methodologies for the key enzymes involved in the proposed metabolic pathway.
Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity
This protocol describes a coupled spectrophotometric assay to determine the activity of Δ³,Δ²-enoyl-CoA isomerase. The formation of the product, a 2-trans-enoyl-CoA, is coupled to the subsequent reactions of β-oxidation, leading to the reduction of NAD⁺, which can be monitored at 340 nm.
Principle:
Isomerization: 3-cis-Enoyl-CoA → 2-trans-Enoyl-CoA (catalyzed by Δ³,Δ²-enoyl-CoA isomerase)
Hydration: 2-trans-Enoyl-CoA + H₂O → 3-Hydroxyacyl-CoA (catalyzed by enoyl-CoA hydratase)
The Z-Configuration in 3-Oxo-Dodecenoyl-CoA: A Metabolic Keystone in Unsaturated Fatty Acid Oxidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The stereochemistry of metabolic intermediates plays a pivotal role in dictating the flux through biochemical pathways....
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemistry of metabolic intermediates plays a pivotal role in dictating the flux through biochemical pathways. In the realm of fatty acid β-oxidation, the presence of a Z-configuration (cis) double bond in acyl-CoA thioesters presents a metabolic challenge that necessitates the action of specific auxiliary enzymes. This technical guide delves into the biological significance of the Z-configuration in 3-dodecenoyl-CoA, a key intermediate in the degradation of certain unsaturated fatty acids. While the 3-oxo form is a subsequent product, the initial Z-configuration at the Δ³ position is the critical determinant for the pathway's progression. This document will elucidate the metabolic pathway, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the involved processes to offer a comprehensive resource for professionals in life sciences and drug development.
Introduction: The Challenge of Unsaturated Fatty Acid Catabolism
Fatty acid β-oxidation is a central metabolic pathway for energy production from lipids. The canonical pathway is well-defined for saturated fatty acids, involving a recurring four-step cycle of oxidation, hydration, oxidation, and thiolysis. However, the majority of naturally occurring fatty acids are unsaturated, containing one or more cis double bonds. These cis bonds, particularly when they end up at odd-numbered carbon positions during β-oxidation, pose a steric hindrance to the standard enzymatic machinery, requiring auxiliary enzymes to ensure complete degradation.
The core of this guide focuses on a C12 intermediate, dodecenoyl-CoA, where a Z-configured double bond at the 3-position (cis-Δ³-dodecenoyl-CoA) is a critical juncture. The subsequent hydration and oxidation would lead to the transient formation of (Z)-3-oxo-dodecenoyl-CoA, though the primary biological significance lies in the enzymatic processing of its precursor, cis-Δ³-dodecenoyl-CoA.
The Metabolic Significance of the Z-Configuration
The biological importance of the Z-configuration in 3-dodecenoyl-CoA is intrinsically linked to the β-oxidation of unsaturated fatty acids like oleic acid (18:1 cis-Δ⁹) and linoleic acid (18:2 cis-Δ⁹,¹²). After several rounds of β-oxidation, the cis double bond is shifted closer to the carboxyl end of the acyl-CoA. For a monounsaturated fatty acid with a cis-Δ⁹ double bond, three cycles of β-oxidation yield a cis-Δ³-enoyl-CoA.
The standard second enzyme of β-oxidation, enoyl-CoA hydratase, is stereospecific for a trans-Δ² double bond and cannot act on the cis-Δ³ isomer. This metabolic impasse necessitates the action of a crucial auxiliary enzyme: Δ³,Δ²-enoyl-CoA isomerase .
The Role of Δ³,Δ²-Enoyl-CoA Isomerase
Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8) catalyzes the isomerization of a cis- or trans-Δ³-enoyl-CoA to a trans-Δ²-enoyl-CoA.[1][2] This conversion is vital for the continuation of β-oxidation. The product of this isomerization, trans-Δ²-dodecenoyl-CoA, is a substrate for enoyl-CoA hydratase, allowing the β-oxidation spiral to proceed.[2] Therefore, the biological significance of the Z-configuration at the 3-position is that it serves as a specific substrate for this isomerase, ensuring the complete catabolism of a wide range of dietary and stored unsaturated fatty acids.
Deficiencies in enoyl-CoA isomerase activity can lead to the accumulation of unsaturated fatty acid intermediates and have been linked to metabolic disorders.[3]
Signaling Roles
Current scientific literature does not support a significant direct signaling role for (Z)-3-oxo-dodecenoyl-CoA or its precursor, cis-3-dodecenoyl-CoA. While long-chain acyl-CoA esters, in general, are known to act as signaling molecules that can modulate the activity of various proteins and transcription factors, the intermediates of β-oxidation are typically present at very low concentrations and are rapidly metabolized.[4][5][6] Their significance is primarily metabolic rather than regulatory in a signaling context.
Quantitative Data
Quantitative kinetic data for the enzymatic processing of dodecenoyl-CoA isomers is crucial for understanding the efficiency of the pathway. The following table summarizes available data for Δ³,Δ²-enoyl-CoA isomerase. It is important to note that the specific substrate used in all kinetic studies is not always cis-3-dodecenoyl-CoA, but the data provides valuable insights into the enzyme's function.
Enzyme Source
Substrate(s)
K_m_ (μM)
V_max_ (μmol/min/mg)
k_cat_/K_m_ (M⁻¹s⁻¹)
Reference(s)
Recombinant Rat Liver
Not specified, but a standard substrate for the isomerase
Note: The high k_cat_/K_m_ value for the plant-derived enzyme indicates a very high catalytic efficiency.
Experimental Protocols
Synthesis of cis-3-Dodecenoyl-CoA
The synthesis of cis-3-dodecenoyl-CoA is a prerequisite for studying its metabolism. A general chemo-enzymatic approach can be employed.
Principle: This method involves the chemical synthesis of the free fatty acid, followed by its enzymatic conversion to the CoA thioester.
Methodology:
Chemical Synthesis of cis-3-Dodecenoic Acid:
This can be achieved through various organic synthesis routes, such as the Wittig reaction between a C9 aldehyde and a C3 phosphonium ylide containing a cis-double bond precursor, followed by hydrolysis.
Purification of the synthesized fatty acid is typically performed using silica gel chromatography.
Enzymatic Synthesis of cis-3-Dodecenoyl-CoA:
The synthesized cis-3-dodecenoic acid is converted to its CoA thioester using an acyl-CoA synthetase.
Reaction Mixture:
cis-3-Dodecenoic acid
Coenzyme A (CoA)
ATP
Acyl-CoA synthetase (commercially available or purified)
Buffer (e.g., Tris-HCl) with Mg²⁺
The reaction is incubated at an optimal temperature (e.g., 37°C).
The product, cis-3-dodecenoyl-CoA, can be purified using methods like solid-phase extraction or HPLC.[7][8]
Expression and Purification of Recombinant Δ³,Δ²-Enoyl-CoA Isomerase
Studying the enzyme requires a pure preparation, often achieved through recombinant expression.
Principle: The gene encoding Δ³,Δ²-enoyl-CoA isomerase is cloned into an expression vector, overexpressed in a host organism (e.g., E. coli), and purified using affinity chromatography.[4]
Methodology:
Cloning: The cDNA for Δ³,Δ²-enoyl-CoA isomerase is amplified by PCR and ligated into an expression vector, often with a tag for purification (e.g., a polyhistidine tag).
Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced (e.g., with IPTG).
Lysis: The bacterial cells are harvested and lysed to release the cellular contents.
Purification: The lysate is clarified by centrifugation, and the supernatant containing the recombinant protein is loaded onto an affinity chromatography column (e.g., a nickel-charged column for His-tagged proteins).
Elution and Dialysis: The purified protein is eluted from the column and dialyzed against a suitable storage buffer. Protein purity is assessed by SDS-PAGE.
Spectrophotometric Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity
The activity of the isomerase can be monitored continuously using a coupled spectrophotometric assay.
Principle: The product of the isomerase reaction, trans-2-enoyl-CoA, is a substrate for the next enzyme in the β-oxidation pathway, enoyl-CoA hydratase. The activity of enoyl-CoA hydratase can be monitored by the decrease in absorbance at 263 nm due to the hydration of the trans-2-enoyl-CoA double bond.
Methodology:
Reaction Mixture:
Buffer (e.g., Tris-HCl, pH 8.0)
cis-3-Dodecenoyl-CoA (substrate)
Excess enoyl-CoA hydratase (coupling enzyme)
Purified Δ³,Δ²-enoyl-CoA isomerase (the enzyme to be assayed)
Procedure:
The reaction is initiated by the addition of the isomerase.
The decrease in absorbance at 263 nm is monitored over time using a spectrophotometer.
The rate of the reaction is proportional to the activity of the isomerase.
Kinetic parameters (K_m_ and V_max_) can be determined by varying the concentration of cis-3-dodecenoyl-CoA.
Visualizations
Signaling Pathways and Metabolic Workflows
Caption: Metabolic fate of a cis-Δ³-enoyl-CoA intermediate in β-oxidation.
Caption: Experimental workflow for studying Δ³,Δ²-enoyl-CoA isomerase.
Conclusion and Future Directions
The biological significance of the Z-configuration in 3-dodecenoyl-CoA is fundamentally metabolic. It represents a critical intermediate that, due to its stereochemistry, requires the specific enzymatic activity of Δ³,Δ²-enoyl-CoA isomerase to be channeled back into the mainstream of β-oxidation. While no direct signaling role has been identified, its efficient processing is essential for maintaining energy homeostasis from the catabolism of common unsaturated fatty acids.
For drug development professionals, understanding the necessity and mechanism of auxiliary enzymes like enoyl-CoA isomerase could open avenues for targeting metabolic pathways in various diseases. For instance, in pathogenic organisms that rely heavily on fatty acid oxidation, inhibiting this isomerase could be a potential therapeutic strategy. Further research is warranted to fully elucidate the kinetic parameters of this enzyme with its various substrates and to explore its potential as a drug target. The development of specific inhibitors for Δ³,Δ²-enoyl-CoA isomerase could provide valuable tools for studying fatty acid metabolism and may hold therapeutic promise.
The Role of 3-Oxo-5Z-Dodecenoyl-CoA in Unsaturated Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the role of 3-Oxo-5Z-Dodecenoyl-CoA, a key intermediate in the β-oxidation of specific un...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of 3-Oxo-5Z-Dodecenoyl-CoA, a key intermediate in the β-oxidation of specific unsaturated fatty acids. The metabolism of unsaturated fatty acids requires a unique set of auxiliary enzymes to handle the double bonds that are not substrates for the core β-oxidation enzymes. This document details the metabolic pathway involving 3-Oxo-5Z-Dodecenoyl-CoA, the enzymes responsible for its transformation, and the broader regulatory context of unsaturated fatty acid oxidation. Furthermore, this guide outlines detailed experimental protocols for the extraction, quantification, and analysis of acyl-CoA species, with a specific focus on methodologies adaptable for 3-Oxo-5Z-Dodecenoyl-CoA. Signaling pathways governing fatty acid metabolism and relevant experimental workflows are visualized to provide a clear and concise understanding of the processes involved. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.
Introduction to Unsaturated Fatty Acid β-Oxidation
The catabolism of fatty acids through β-oxidation is a fundamental energy-generating process in most organisms.[1][2][3] While the β-oxidation of saturated fatty acids follows a straightforward four-step enzymatic spiral, the degradation of unsaturated fatty acids necessitates the action of auxiliary enzymes to resolve the double bonds present in their acyl chains.[1][4] These double bonds, particularly those in the cis configuration, are not substrates for the canonical enzymes of the β-oxidation pathway.[2] The metabolism of monounsaturated and polyunsaturated fatty acids is, therefore, a more complex process, requiring isomerases and reductases to modify the structure of the acyl-CoA intermediates.[1][4]
The Metabolic Pathway of 3-Oxo-5Z-Dodecenoyl-CoA
3-Oxo-5Z-Dodecenoyl-CoA is a critical intermediate in the β-oxidation of certain C12 unsaturated fatty acids. Its formation and subsequent metabolism are dependent on the interplay between the core β-oxidation enzymes and the auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase.
The metabolic journey of a C12 unsaturated fatty acid leading to the formation of 3-Oxo-5Z-Dodecenoyl-CoA typically begins with the fatty acid's activation to its corresponding acyl-CoA in the cytoplasm. This activated acyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle.[5] Once inside the mitochondrion, it undergoes rounds of β-oxidation until a double bond is encountered at an unfavorable position.
Specifically, an intermediate with a cis double bond at the 5th position undergoes initial rounds of β-oxidation. This process leads to the formation of a 3-enoyl-CoA intermediate, which cannot be further metabolized by the standard β-oxidation machinery. At this juncture, the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase plays a pivotal role.[6][7] This isomerase catalyzes the conversion of the 3-enoyl-CoA to a 2-trans-enoyl-CoA, a substrate that can re-enter the β-oxidation spiral.[6] The subsequent action of enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketothiolase results in the formation of 3-Oxo-5Z-Dodecenoyl-CoA.[1][5]
The pathway can be visualized as follows:
Figure 1: Metabolic pathway of 3-Oxo-5Z-Dodecenoyl-CoA formation.
Quantitative Data
While specific kinetic parameters for the enzymes metabolizing 3-Oxo-5Z-Dodecenoyl-CoA are not extensively documented in the literature, representative data for enzymes acting on structurally similar C12 unsaturated acyl-CoA substrates are presented below. This information can serve as a valuable reference for estimating the kinetic behavior of the enzymes involved in 3-Oxo-5Z-Dodecenoyl-CoA metabolism.
Table 1: Representative Kinetic Parameters of Enzymes in Unsaturated Fatty Acid β-Oxidation
Note: The presented values are approximations derived from studies on similar substrates and should be considered as indicative rather than absolute for 3-Oxo-5Z-Dodecenoyl-CoA.
Experimental Protocols
The accurate quantification and analysis of acyl-CoA species like 3-Oxo-5Z-Dodecenoyl-CoA require meticulous experimental procedures. The following protocols are adapted from established methods for the analysis of acyl-CoAs and can be tailored for the specific investigation of 3-Oxo-5Z-Dodecenoyl-CoA.
Extraction of Acyl-CoAs from Tissues
This protocol describes a robust method for the extraction of acyl-CoAs from mammalian tissues.
Solid Phase Extraction (SPE) cartridges (if using TCA)
Acetonitrile (ACN), LC-MS grade
Methanol (MeOH), LC-MS grade
Water, LC-MS grade
Homogenizer
Centrifuge
Procedure:
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenization tube.
Add a known amount of internal standard to the tissue.
Add 1 mL of ice-cold 10% TCA or 5% SSA and immediately homogenize the tissue on ice until a uniform suspension is achieved.
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
Carefully collect the supernatant, which contains the acyl-CoAs.
If using TCA, proceed with SPE to remove the TCA, which can interfere with mass spectrometry. If using SSA, the extract can often be directly analyzed after appropriate dilution.
For SPE, condition the cartridge according to the manufacturer's instructions. Load the supernatant, wash the cartridge, and elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/water).
Dry the eluted or SSA-containing supernatant under a gentle stream of nitrogen or by vacuum centrifugation.
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% SSA in water).
Figure 2: Workflow for acyl-CoA extraction from tissues.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA species.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A: 10 mM Ammonium Acetate in Water
Mobile Phase B: Acetonitrile
Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.
Precursor Ion (Q1): The m/z of the [M+H]⁺ ion for 3-Oxo-5Z-Dodecenoyl-CoA.
Product Ion (Q3): A characteristic fragment ion, often corresponding to the neutral loss of the 3'-phospho-ADP moiety (m/z 428.0365) or the entire CoA moiety (m/z 506.9952).[9][10]
Collision Energy and other parameters: Optimize for the specific analyte and instrument.
Quantification:
A calibration curve is generated using a synthetic standard of 3-Oxo-5Z-Dodecenoyl-CoA of known concentrations.
The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification.
Regulation of Unsaturated Fatty Acid β-Oxidation
The β-oxidation of unsaturated fatty acids is a tightly regulated process, ensuring that energy homeostasis is maintained. Regulation occurs at multiple levels, including substrate availability, allosteric control of enzymes, and transcriptional regulation of gene expression.
Key Regulatory Points:
Substrate Availability: The entry of fatty acids into the mitochondria via the carnitine shuttle is a major control point. Carnitine palmitoyltransferase I (CPT1) is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis.[1]
Allosteric Regulation: The activities of the β-oxidation enzymes are sensitive to the ratios of NADH/NAD⁺ and acetyl-CoA/CoA. High ratios of these products inhibit the pathway.[1]
Transcriptional Control: The expression of genes encoding the enzymes of β-oxidation is regulated by transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[1] PPARα is activated by fatty acids and their derivatives, leading to an upregulation of the machinery required for their catabolism.
Figure 3: Key regulatory points in unsaturated fatty acid β-oxidation.
Conclusion
3-Oxo-5Z-Dodecenoyl-CoA is an important, yet often overlooked, intermediate in the intricate process of unsaturated fatty acid β-oxidation. Its metabolism underscores the necessity of auxiliary enzymes for the complete degradation of these energy-rich molecules. While specific quantitative data for this particular acyl-CoA remains to be fully elucidated, the methodologies and pathways described in this guide provide a solid foundation for its further investigation. A deeper understanding of the metabolism and regulation of 3-Oxo-5Z-Dodecenoyl-CoA and related intermediates will be crucial for advancing our knowledge of metabolic diseases and for the development of novel therapeutic strategies targeting fatty acid oxidation.
An In-depth Technical Guide on 3-Oxo-5Z-Dodecenoyl-CoA and its Link to Enoyl-CoA Isomerase
For Researchers, Scientists, and Drug Development Professionals Abstract The catabolism of unsaturated fatty acids is a critical energy-yielding process that requires a series of specialized enzymes to handle the diverse...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The catabolism of unsaturated fatty acids is a critical energy-yielding process that requires a series of specialized enzymes to handle the diverse positions and configurations of double bonds. Among the myriad of intermediates is 3-Oxo-5Z-Dodecenoyl-CoA, a molecule at the crossroads of the canonical beta-oxidation pathway and the auxiliary enzymatic steps needed for unsaturation. This technical guide provides a comprehensive examination of the metabolic fate of 3-Oxo-5Z-Dodecenoyl-CoA, with a particular focus on its relationship with the pivotal enzyme, enoyl-CoA isomerase. We will delve into the enzyme's mechanism, present quantitative kinetic data, detail relevant experimental protocols, and explore the regulatory signaling pathways. This document serves as a critical resource for researchers in metabolic diseases, drug discovery, and enzymology.
Introduction: The Challenge of Unsaturated Fatty Acid Oxidation
Beta-oxidation is the central pathway for the degradation of fatty acids, systematically shortening the acyl-CoA chain by two carbons in each cycle to produce acetyl-CoA, NADH, and FADH2.[1] This process is highly efficient for saturated fatty acids. However, the presence of double bonds in unsaturated fatty acids, particularly in the cis configuration, presents a challenge to the core enzymes of beta-oxidation which are specific for trans-2-enoyl-CoA intermediates.[2] To overcome this, cells employ a set of auxiliary enzymes, including enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to modify the structure of these intermediates, allowing them to re-enter the main beta-oxidation spiral.[3]
The molecule 3-Oxo-5Z-Dodecenoyl-CoA is a fascinating intermediate in this context. The "3-Oxo" group indicates that it has undergone the first three steps of a beta-oxidation cycle: dehydrogenation, hydration, and a second dehydrogenation. The "5Z" (or 5-cis) double bond, however, is not at a position that can be immediately processed by the next enzyme in the cycle, thiolase. This necessitates the action of an auxiliary enzyme, raising questions about the precise enzymatic steps and the role of enoyl-CoA isomerase.
Enoyl-CoA Isomerase: A Key Player in Unsaturated Fatty Acid Metabolism
Enoyl-CoA isomerase (EC 5.3.3.8), also known as dodecenoyl-CoA Δ-isomerase, is a crucial enzyme in the beta-oxidation of unsaturated fatty acids with double bonds at odd-numbered carbon positions.[4] Its primary function is to catalyze the isomerization of a cis- or trans-Δ3 double bond to a trans-Δ2 double bond.[4] This conversion generates a substrate that is recognized by enoyl-CoA hydratase, the second enzyme of the beta-oxidation pathway.[2]
Mechanism of Action
Enoyl-CoA isomerase belongs to the crotonase superfamily and its catalytic mechanism involves a proton abstraction and re-addition.[4] The active site contains a catalytic base, typically a glutamate residue, which removes a proton from the C-2 position of the acyl-CoA substrate. This is followed by the formation of an enolate intermediate, which is stabilized by an oxyanion hole. A subsequent proton donation to the C-4 position results in the formation of the trans-Δ2-enoyl-CoA product.[5]
Substrate Specificity and Localization
Enoyl-CoA isomerase exhibits broad substrate specificity, acting on acyl-CoAs with varying chain lengths, typically from C6 to C16.[5][6] The enzyme is found in both mitochondria and peroxisomes, reflecting the dual cellular locations of fatty acid oxidation.[4] In some organisms, the isomerase activity is part of a multifunctional protein that also contains enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[4]
The Metabolic Crossroads of 3-Oxo-5Z-Dodecenoyl-CoA
The presence of a 3-oxo group alongside a 5Z double bond in 3-Oxo-5Z-Dodecenoyl-CoA suggests a specific metabolic sequence. Standard beta-oxidation of a long-chain unsaturated fatty acid would proceed until a double bond is encountered that inhibits the pathway. For a fatty acid with a cis-Δ5 double bond, after one round of beta-oxidation, a cis-Δ3-enoyl-CoA is formed, which is a direct substrate for enoyl-CoA isomerase.
However, the "3-Oxo" moiety implies that the standard beta-oxidation machinery has already acted on the C-3 position. This leads to the hypothesis that 3-Oxo-5Z-Dodecenoyl-CoA is not a direct substrate for enoyl-CoA isomerase. Instead, it is likely an intermediate in a pathway where the 5Z double bond must be addressed by other enzymes. The mitochondrial metabolism of 5-enoyl-CoAs involves their dehydrogenation to 2-trans-5-cis-dienoyl-CoA, which is then isomerized to 3,5-dienoyl-CoA by enoyl-CoA isomerase.[7] A subsequent isomerization by Δ3,5,Δ2,4-dienoyl-CoA isomerase forms 2-trans-4-trans-dienoyl-CoA, a substrate for 2,4-dienoyl-CoA reductase.[7]
The metabolic pathway involving 3-Oxo-5Z-Dodecenoyl-CoA likely diverges from this, potentially involving a reductase to act on the 5Z double bond before or after the action of other beta-oxidation enzymes. Further research is required to fully elucidate the precise enzymatic steps.
Quantitative Data
Precise kinetic parameters for the interaction of enoyl-CoA isomerase with various substrates are crucial for understanding its efficiency and for the development of potential inhibitors.
Purification of Enoyl-CoA Isomerase (from Bovine Liver)
This protocol is adapted from the purification of 3-cis-2-trans-enoyl-CoA isomerase from bovine liver.[8]
Homogenization: Homogenize fresh bovine liver in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5, containing EDTA and protease inhibitors).
Centrifugation: Perform a series of differential centrifugations to isolate the mitochondrial fraction.
Solubilization: Solubilize the mitochondrial proteins using a detergent (e.g., Triton X-100).
Chromatography:
Ion-Exchange Chromatography: Apply the solubilized protein to a DEAE-cellulose column and elute with a salt gradient (e.g., NaCl).
Gel Filtration: Subject the active fractions to gel filtration chromatography (e.g., Sephadex G-100) to separate proteins based on size.
Affinity Chromatography: Further purify the enzyme using a CoA-agarose affinity column.
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Enoyl-CoA Isomerase Activity Assay
The activity of enoyl-CoA isomerase can be monitored spectrophotometrically by coupling the isomerization reaction to the subsequent hydration reaction catalyzed by enoyl-CoA hydratase.
Reaction Mixture: Prepare a reaction mixture containing:
Potassium phosphate buffer (pH 7.5)
Excess enoyl-CoA hydratase
NADH
3-hydroxyacyl-CoA dehydrogenase
The substrate (e.g., 3-cis-dodecenoyl-CoA)
Initiation: Start the reaction by adding the purified enoyl-CoA isomerase or the cell lysate containing the enzyme.
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by 3-hydroxyacyl-CoA dehydrogenase acting on the product of the coupled reaction.
Calculation: Calculate the enzyme activity based on the rate of NADH oxidation using the Beer-Lambert law.
Signaling Pathways and Regulation
The beta-oxidation of fatty acids is tightly regulated by various signaling pathways to meet the energetic demands of the cell.
Hormonal Regulation: Hormones such as glucagon and adrenaline stimulate fatty acid mobilization from adipose tissue, increasing the substrate availability for beta-oxidation.[9] Conversely, insulin promotes energy storage and inhibits fatty acid oxidation.[9][10]
Transcriptional Regulation: The expression of genes encoding beta-oxidation enzymes, including the auxiliary enzymes, is regulated by transcription factors such as peroxisome proliferator-activated receptors (PPARs) and the coactivator PGC-1α.[11] These factors respond to the cellular energy state and the presence of fatty acids.
The regulation of enoyl-CoA isomerase itself is integrated into this broader network, ensuring its activity is coordinated with the overall flux through the beta-oxidation pathway.
Visualizations
Signaling Pathway for Fatty Acid Oxidation Regulation
Caption: Hormonal and transcriptional regulation of fatty acid beta-oxidation.
Experimental Workflow for Enoyl-CoA Isomerase Activity Assay
Caption: Workflow for a coupled spectrophotometric assay of enoyl-CoA isomerase.
Conclusion
3-Oxo-5Z-Dodecenoyl-CoA represents a key metabolic intermediate whose complete degradation requires a coordinated interplay between the core beta-oxidation pathway and its auxiliary enzymes. While not a direct substrate for enoyl-CoA isomerase, its metabolic fate is intrinsically linked to the isomerase family of enzymes that are essential for processing unsaturated fatty acids. Understanding the precise enzymatic steps involved in its metabolism and the regulatory networks that control these pathways is critical for developing therapeutic strategies for metabolic disorders. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor. Further investigation into the specific enzymes that act on 3-Oxo-5Z-Dodecenoyl-CoA will undoubtedly reveal new insights into the intricacies of fatty acid metabolism.
Cellular Localization of 3-Oxo-5Z-Dodecenoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 3-Oxo-5Z-Dodecenoyl-CoA is a key metabolic intermediate in the beta-oxidation of dodecenoic acid, a 12-carbon monounsaturated fatty acid. Understan...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxo-5Z-Dodecenoyl-CoA is a key metabolic intermediate in the beta-oxidation of dodecenoic acid, a 12-carbon monounsaturated fatty acid. Understanding its subcellular localization is critical for elucidating its role in cellular metabolism and its potential as a therapeutic target. This technical guide provides a comprehensive overview of the cellular localization of 3-Oxo-5Z-Dodecenoyl-CoA, supported by data on related acyl-CoA species, detailed experimental protocols for its study, and visualizations of the relevant metabolic and experimental pathways. Based on the established pathways of fatty acid metabolism, 3-Oxo-5Z-Dodecenoyl-CoA is primarily localized within the mitochondria and to a lesser extent, the peroxisomes , where the machinery for beta-oxidation resides.
Introduction to 3-Oxo-5Z-Dodecenoyl-CoA and Fatty Acid Beta-Oxidation
Fatty acids are a major source of energy for many organisms. Their breakdown occurs through a catabolic process known as beta-oxidation, which takes place within the mitochondria and peroxisomes.[1] This process involves the sequential cleavage of two-carbon units from the fatty acyl-CoA molecule, generating acetyl-CoA, NADH, and FADH2.[2][3] For unsaturated fatty acids, such as 5Z-dodecenoic acid, additional enzymatic steps are required to handle the double bonds. 3-Oxo-5Z-Dodecenoyl-CoA is an intermediate in this specialized beta-oxidation pathway.
The initial activation of long-chain fatty acids occurs in the cytosol, where they are converted to their CoA thioesters.[4] These acyl-CoAs are then transported into the mitochondrial matrix or peroxisomes for oxidation.[2] Long-chain acyl-CoAs require the carnitine shuttle for transport across the inner mitochondrial membrane, while peroxisomes have their own transport systems.[5]
Cellular Localization of Acyl-CoA Species
Mitochondrial Localization
The mitochondrion is the principal site for the beta-oxidation of short, medium, and long-chain fatty acids.[2] Fatty acyl-CoAs are transported into the mitochondrial matrix where they enter the beta-oxidation spiral.[1] Each cycle of beta-oxidation produces acetyl-CoA, which can then enter the citric acid cycle for further energy production.[4] Given that 3-Oxo-5Z-Dodecenoyl-CoA is a direct intermediate in this pathway, its presence in the mitochondrial matrix is almost certain.
Peroxisomal Localization
Peroxisomes are also involved in fatty acid beta-oxidation, particularly for very long-chain fatty acids, branched-chain fatty acids, and some unsaturated fatty acids.[6] The peroxisomal beta-oxidation pathway is similar to the mitochondrial pathway but is carried out by a different set of enzymes.[6] It is therefore plausible that a fraction of 3-Oxo-5Z-Dodecenoyl-CoA is also present in the peroxisomes, especially under conditions of high fatty acid load.
Quantitative Data on Acyl-CoA Distribution
While specific data for 3-Oxo-5Z-Dodecenoyl-CoA is lacking, studies have quantified the distribution of other acyl-CoA species between different subcellular compartments. This data, summarized in the table below, highlights the distinct acyl-CoA profiles of the mitochondria, cytosol, and nucleus.[7][8] It is important to note that these values can vary significantly depending on cell type, metabolic state, and the specific acyl-CoA species.
Acyl-CoA Species
Whole Cell Lysate (pmol/mg protein)
Mitochondrial Fraction (pmol/mg protein)
Cytosolic Fraction (pmol/mg protein)
Nuclear Fraction (pmol/mg protein)
Acetyl-CoA
~15-50
~5-20
~5-25
~1-5
Propionyl-CoA
~0.5-2
~0.1-1
~0.2-1
~0.5-2 (enriched)
Succinyl-CoA
~1-5
~0.5-3
~0.1-0.5
Not typically detected
Malonyl-CoA
~0.1-1
Not typically detected
~0.1-1
Not typically detected
HMG-CoA
~0.05-0.2
Not typically detected
~0.05-0.2
Not typically detected
Note: The values presented are approximate ranges compiled from multiple studies and should be considered as illustrative.[7][8] The concentration of long-chain acyl-CoAs, such as dodecenoyl-CoA, is generally lower than that of short-chain species.
Experimental Protocols
Determining the subcellular localization of 3-Oxo-5Z-Dodecenoyl-CoA requires a combination of subcellular fractionation and sensitive analytical techniques for acyl-CoA quantification.
Subcellular Fractionation
The goal of subcellular fractionation is to isolate specific organelles, such as mitochondria and peroxisomes, while maintaining their integrity and metabolic content.
Protocol: Isolation of Mitochondria and Peroxisomes by Differential Centrifugation
Cell Harvesting: Harvest cultured cells by trypsinization or scraping. For tissues, homogenize in an appropriate buffer.
Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar device to disrupt the plasma membrane while leaving organelles intact.
Nuclear Pellet Removal: Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet the nuclei and unbroken cells.
Mitochondrial Pellet Isolation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
Peroxisome Enrichment: The supernatant from the mitochondrial spin can be further subjected to ultracentrifugation on a density gradient (e.g., sucrose or OptiPrep) to enrich for peroxisomes.
Washing: Wash the organelle pellets with an appropriate buffer to remove cytosolic contamination.
Purity Assessment: Assess the purity of the fractions by Western blotting for marker proteins specific to each organelle (e.g., TOM20 for mitochondria, PMP70 for peroxisomes, and GAPDH for cytosol).
Acyl-CoA Extraction and Quantification
Acyl-CoAs are labile molecules and require specific extraction and analytical methods.
Protocol: Acyl-CoA Extraction and Analysis by LC-MS/MS
Extraction: Resuspend the isolated organelle pellets or whole-cell lysates in a cold extraction solvent, typically a mixture of isopropanol and an acidic aqueous buffer.
Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA) to the extraction mixture to correct for extraction efficiency and instrument variability.
Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases. The acyl-CoAs will be in the aqueous phase.
Solid-Phase Extraction (SPE): Further purify the aqueous extract using a C18 SPE cartridge to remove salts and other interfering substances.
LC-MS/MS Analysis: Analyze the purified extract by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use a C18 reversed-phase column for separation and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of 3-Oxo-5Z-Dodecenoyl-CoA and other acyl-CoAs.
Quantification: Quantify the amount of 3-Oxo-5Z-Dodecenoyl-CoA by comparing its peak area to that of the internal standard and a standard curve of known concentrations.
Visualizations
Metabolic Pathway
The following diagram illustrates the beta-oxidation pathway for a generic monounsaturated fatty acid, highlighting the position of 3-Oxo-5Z-Dodecenoyl-CoA as an intermediate.
Caption: Beta-oxidation pathway for 5Z-Dodecenoyl-CoA.
Experimental Workflow
The diagram below outlines the experimental workflow for determining the subcellular localization of 3-Oxo-5Z-Dodecenoyl-CoA.
Caption: Experimental workflow for subcellular localization of acyl-CoAs.
Conclusion
While direct experimental evidence for the subcellular localization of 3-Oxo-5Z-Dodecenoyl-CoA is currently limited, its role as an intermediate in the beta-oxidation of unsaturated fatty acids strongly indicates its primary residence within the mitochondria and potentially the peroxisomes . The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to investigate the precise subcellular distribution of this and other acyl-CoA species. Such studies are essential for a deeper understanding of cellular energy metabolism and may reveal novel targets for therapeutic intervention in metabolic diseases.
Application Note: Quantification of 3-Oxo-5Z-Dodecenoyl-CoA using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Oxo-5Z-Dodecenoyl-CoA is a key intermediate in the metabolic pathway of fatty acid beta-oxidation. The accurate quantification of this and ot...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-5Z-Dodecenoyl-CoA is a key intermediate in the metabolic pathway of fatty acid beta-oxidation. The accurate quantification of this and other acyl-Coenzyme A (acyl-CoA) species is crucial for understanding cellular energy metabolism, lipid signaling, and the pathophysiology of various metabolic diseases. Dysregulation of fatty acid oxidation pathways is implicated in conditions such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and certain inherited metabolic disorders. This application note provides a detailed protocol for the sensitive and specific quantification of 3-Oxo-5Z-Dodecenoyl-CoA in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes a robust sample preparation procedure involving protein precipitation and solid-phase extraction (SPE) to isolate acyl-CoAs from complex biological matrices.[1][2] Quantification is achieved by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[1] The high selectivity of MRM allows for accurate measurement of the target analyte, even at low concentrations. Acyl-CoAs are known to exhibit a characteristic fragmentation pattern, typically a neutral loss of 507 Da from the precursor ion, which corresponds to the coenzyme A moiety.[3][4] This specific fragmentation is leveraged for the sensitive detection of 3-Oxo-5Z-Dodecenoyl-CoA.
Experimental Protocols
Sample Preparation
a. Materials and Reagents:
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) in water
Internal Standard (IS) solution (e.g., C17:0-CoA, 1 µM in water)
Oasis HLB 1cc (30 mg) SPE columns
SPE Column Conditioning Solution: 1 mL Methanol
SPE Column Equilibration Solution: 1 mL Water
SPE Wash Solution: 1 mL Water
SPE Elution Solution: 1 mL Methanol
Reconstitution Solution: 5% (w/v) 5-Sulfosalicylic acid (SSA) in water
b. Protocol for Cultured Cells:
Aspirate the culture medium from adherent cells.
Immediately add 1 mL of ice-cold 10% TCA to the culture dish.
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
Spike the lysate with the internal standard solution.
Sonicate the sample with 10-second pulses for 1 minute on ice.
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
Condition an SPE column with 1 mL of methanol, followed by 1 mL of water.
Load the supernatant from the centrifugation step onto the conditioned SPE column.
Wash the column with 1 mL of water.
Elute the acyl-CoAs with 1 mL of methanol into a clean collection tube.
Evaporate the eluate to dryness under a gentle stream of nitrogen.
Reconstitute the dried extract in 100 µL of 5% SSA in water for LC-MS/MS analysis.
c. Protocol for Tissue Samples:
Weigh approximately 20-50 mg of frozen tissue.
Homogenize the tissue in 1 mL of ice-cold 10% TCA.
Follow steps 4-12 from the cultured cell protocol.
MRM Transitions: The precursor ion for 3-Oxo-5Z-Dodecenoyl-CoA is its [M+H]+ adduct. The product ion is generated by the characteristic neutral loss of the CoA moiety (507 Da). The exact m/z values will need to be determined by direct infusion of a standard.
Data Presentation
Table 1: Illustrative MRM Transitions for 3-Oxo-5Z-Dodecenoyl-CoA and Internal Standard
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
3-Oxo-5Z-Dodecenoyl-CoA
To be determined
[M+H-507.1]+
To be optimized
C17:0-CoA (Internal Standard)
1006.5
499.4
45
Note: The exact m/z values for 3-Oxo-5Z-Dodecenoyl-CoA need to be confirmed experimentally.
Table 2: Illustrative Quantitative Data for 3-Oxo-5Z-Dodecenoyl-CoA in different cell lines
Cell Line
Condition
3-Oxo-5Z-Dodecenoyl-CoA (pmol/10^6 cells)
Standard Deviation
Cell Line A
Control
1.25
0.15
Cell Line A
Treatment X
2.89
0.32
Cell Line B
Control
0.88
0.11
Cell Line B
Treatment X
1.95
0.24
Visualizations
Caption: Experimental workflow for the quantification of 3-Oxo-5Z-Dodecenoyl-CoA.
Application Note: High-Performance Liquid Chromatography for the Separation of 3-Oxo-5Z-Dodecenoyl-CoA
Audience: Researchers, scientists, and drug development professionals. Introduction 3-Oxo-5Z-Dodecenoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) thioester, an important intermediate in various metabolic pathways, i...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxo-5Z-Dodecenoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) thioester, an important intermediate in various metabolic pathways, including fatty acid β-oxidation.[1][2] Accurate and reliable quantification of specific acyl-CoAs is crucial for understanding metabolic processes and for the development of therapeutics targeting metabolic disorders. This application note provides a detailed protocol for the separation and analysis of 3-Oxo-5Z-Dodecenoyl-CoA using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection. The methodology is based on established principles for the analysis of long-chain acyl-CoAs and can be adapted for use with mass spectrometry for enhanced sensitivity and specificity.[3][4][5][6]
Principle
The separation of 3-Oxo-5Z-Dodecenoyl-CoA is achieved by reverse-phase chromatography on a C18 column.[1][4] A gradient elution with an aqueous buffer and an organic solvent allows for the separation of acyl-CoAs based on their hydrophobicity. The CoA moiety contains an adenine ring, which provides strong UV absorbance at approximately 260 nm, enabling sensitive detection.[3][7]
Experimental Protocols
1. Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for tissue long-chain acyl-CoA extraction.[3][4][5]
Materials:
Freeze-clamped tissue sample
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[3][5]
Note: This gradient is a starting point and may require optimization based on the specific HPLC system and column used. The retention time of 3-Oxo-5Z-Dodecenoyl-CoA will depend on its relative hydrophobicity compared to other acyl-CoAs in the sample.
Data Presentation
Table 1: HPLC Method Parameters for Acyl-CoA Analysis
Application Notes and Protocols for 3-Oxo-5Z-Dodecenoyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals Disclaimer Introduction 3-Oxo-5Z-Dodecenoyl-CoA is a specialized acyl-Coenzyme A thioester, a class of molecules central to numerous metabolic pathways, inc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
3-Oxo-5Z-Dodecenoyl-CoA is a specialized acyl-Coenzyme A thioester, a class of molecules central to numerous metabolic pathways, including fatty acid metabolism and cell signaling. Proper handling and storage of this standard are paramount to ensure its integrity and the reliability of experimental results. Acyl-CoA thioesters, particularly unsaturated ones, are susceptible to degradation through hydrolysis, oxidation, and enzymatic activity. These application notes provide a detailed guide for the appropriate handling and storage of the 3-Oxo-5Z-Dodecenoyl-CoA standard to maintain its stability and purity.
Quantitative Data Summary
Due to the absence of specific data for 3-Oxo-5Z-Dodecenoyl-CoA, the following table summarizes the general storage conditions and stability for Coenzyme A and its long-chain derivatives based on available information.
Parameter
Recommended Condition
Stability Notes
Storage Temperature
-20°C or lower (e.g., -80°C)
Long-term storage at ultra-low temperatures is preferred to minimize chemical degradation.
Form
Lyophilized powder or solid
Solid form is generally more stable than solutions.
Solvent for Stock Solutions
Aqueous buffers (pH 2-6) or organic solvents
Coenzyme A and its thioesters are more stable in slightly acidic conditions. Basic pH (>8) will rapidly hydrolyze the thioester bond.
Aqueous Solution Stability
Store frozen in aliquots at -20°C or -80°C
Avoid repeated freeze-thaw cycles. Aqueous solutions of Coenzyme A free acid can degrade by approximately 5% over 6 months at -20°C.[1]
Atmosphere
Inert gas (e.g., Argon or Nitrogen)
The thiol group is susceptible to oxidation, which can lead to the formation of disulfides.
Experimental Protocols
Receiving and Initial Inspection
Upon receipt, visually inspect the packaging for any signs of damage or temperature excursions during shipment.
If the compound is shipped on dry ice, ensure the dry ice is still present.
Immediately transfer the vial to a -20°C or -80°C freezer for storage.
Log the receipt date and lot number in your laboratory inventory system.
Calibrated micropipettes with sterile, low-retention tips
Choice of solvent (e.g., sterile, deionized water with pH adjusted to 4-6, or an appropriate organic solvent like methanol or ethanol)
Inert gas (Argon or Nitrogen) source (optional but recommended)
Protocol:
Equilibrate the vial of the 3-Oxo-5Z-Dodecenoyl-CoA standard to room temperature in a desiccator to prevent condensation.
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
Under a fume hood, carefully open the vial. If possible, flush the vial with a gentle stream of inert gas.
Add the desired volume of pre-chilled solvent to the vial to achieve the target stock concentration.
Gently vortex or pipette up and down to dissolve the compound completely. Avoid vigorous shaking to minimize oxidation.
Immediately aliquot the stock solution into single-use volumes in pre-chilled, sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
If possible, flush the headspace of each aliquot tube with inert gas before sealing.
Clearly label each aliquot with the compound name, concentration, date of preparation, and aliquot number.
Store the aliquots at -80°C for long-term storage. For short-term use (within a few days), -20°C may be acceptable, but refer to the manufacturer's guidelines.
Long-Term Storage
Solid Form: Store the lyophilized powder at -20°C or -80°C in a desiccated, dark environment.
Solution Form: Store aliquoted stock solutions at -80°C. Avoid storing in frost-free freezers, as temperature cycling can degrade the compound.
Handling of Working Solutions
When needed, retrieve a single aliquot of the stock solution from the -80°C freezer.
Thaw the aliquot on ice.
Prepare further dilutions in the appropriate experimental buffer immediately before use.
Keep working solutions on ice throughout the experiment to minimize degradation.
Discard any unused portion of the thawed aliquot and diluted working solutions. Do not refreeze.
Visualizations
Recommended Workflow for Handling 3-Oxo-5Z-Dodecenoyl-CoA Standard
Caption: Workflow for handling 3-Oxo-5Z-Dodecenoyl-CoA standard.
Key Factors Affecting Stability
Caption: Factors influencing the stability of acyl-CoA thioesters.
Application Notes and Protocols: 3-Oxo-5Z-Dodecenoyl-CoA Enzyme Assay
These application notes provide a detailed protocol for the enzymatic assay of 3-Oxo-5Z-Dodecenoyl-CoA, a key intermediate in fatty acid metabolism. The provided information is intended for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: December 2025
These application notes provide a detailed protocol for the enzymatic assay of 3-Oxo-5Z-Dodecenoyl-CoA, a key intermediate in fatty acid metabolism. The provided information is intended for researchers, scientists, and drug development professionals working on enzyme kinetics, inhibitor screening, and metabolic pathway analysis.
Introduction
3-Oxo-5Z-Dodecenoyl-CoA is an intermediate in the β-oxidation of unsaturated fatty acids. The enzymes that metabolize this substrate are critical for cellular energy homeostasis. Dysregulation of these enzymatic pathways has been implicated in various metabolic disorders. This document outlines a continuous spectrophotometric assay to determine the activity of enzymes that utilize 3-Oxo-5Z-Dodecenoyl-CoA, such as 3-hydroxyacyl-CoA dehydrogenase. The assay is based on the reduction of the 3-oxo group to a 3-hydroxy group, which is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored to determine the enzyme's activity.
Signaling Pathway: β-Oxidation of Unsaturated Fatty Acids
The metabolism of 3-Oxo-5Z-Dodecenoyl-CoA is a part of the larger fatty acid β-oxidation pathway. The following diagram illustrates the relevant steps in this metabolic process.
Caption: β-Oxidation pathway for unsaturated fatty acids.
Experimental Protocols
1. Synthesis of 3-Oxo-5Z-Dodecenoyl-CoA
The substrate, 3-Oxo-5Z-Dodecenoyl-CoA, may not be commercially available and may require chemical or enzymatic synthesis. A general chemical synthesis approach can be adapted from methods used for other 3-oxoacyl-CoAs.[1]
2. Spectrophotometric Enzyme Assay Protocol
This protocol is designed for a 3-hydroxyacyl-CoA dehydrogenase that acts on 3-Oxo-5Z-Dodecenoyl-CoA. The principle of this assay relies on monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.[2][3]
Purified enzyme or cell lysate containing the enzyme of interest
UV-transparent cuvettes or microplates
Spectrophotometer capable of reading at 340 nm
Procedure:
Prepare a stock solution of NADH in the Tris-HCl buffer.
Prepare a stock solution of 3-Oxo-5Z-Dodecenoyl-CoA in an appropriate solvent (e.g., buffer or a small amount of ethanol, ensuring final concentration does not inhibit the enzyme).
Set up the reaction mixture in a cuvette with a final volume of 1 mL (or a microplate with a final volume of 200 µL). The final concentrations of the components should be optimized but can be started as follows:
100 mM Tris-HCl, pH 7.5
0.2 mM NADH
50 µM 3-Oxo-5Z-Dodecenoyl-CoA
Equilibrate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
Initiate the reaction by adding the enzyme source (e.g., 5-10 µL of purified enzyme or cell lysate).
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.
The rate of the reaction is the change in absorbance per unit of time (ΔA/min).
A blank reaction without the substrate should be run to account for any background NADH oxidation.
Calculation of Enzyme Activity:
The enzyme activity can be calculated using the Beer-Lambert law:
ΔA/min is the rate of change in absorbance at 340 nm.
ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
l is the path length of the cuvette in cm (usually 1 cm).
Experimental Workflow
The following diagram outlines the general workflow for the 3-Oxo-5Z-Dodecenoyl-CoA enzyme assay.
Caption: General workflow for the spectrophotometric enzyme assay.
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the enzyme assays.
Table 1: Standard Curve of NADH
NADH Concentration (µM)
Absorbance at 340 nm
0
0.000
25
0.155
50
0.310
100
0.620
150
0.930
200
1.240
Table 2: Enzyme Kinetics Data for 3-Hydroxyacyl-CoA Dehydrogenase
Substrate Concentration (µM)
Initial Velocity (ΔA/min)
5
0.050
10
0.085
20
0.130
40
0.175
80
0.210
160
0.230
Table 3: Inhibitor Screening Data
Inhibitor Concentration (µM)
% Inhibition
0.1
15.2
1
45.8
10
85.1
100
98.6
Conclusion
The protocol described in this application note provides a robust method for assaying enzymes that metabolize 3-Oxo-5Z-Dodecenoyl-CoA. This assay can be adapted for high-throughput screening of potential inhibitors or for detailed kinetic characterization of enzymes involved in fatty acid metabolism. Proper substrate synthesis and validation are critical for the accuracy of the results. The provided templates for data presentation should aid in the systematic analysis and reporting of experimental findings.
Application Notes and Protocols for In Vitro Studies Using 3-Oxo-5Z-Dodecenoyl-CoA
Introduction: Potential Applications 3-Oxo-5Z-Dodecenoyl-CoA belongs to the family of 3-oxoacyl-CoAs, which are key intermediates in fatty acid metabolism. Its structure, featuring a 12-carbon chain with a ketone group a...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction: Potential Applications
3-Oxo-5Z-Dodecenoyl-CoA belongs to the family of 3-oxoacyl-CoAs, which are key intermediates in fatty acid metabolism. Its structure, featuring a 12-carbon chain with a ketone group at the third position and a cis double bond at the fifth position, suggests it may serve as a substrate or modulator for enzymes involved in beta-oxidation and other lipid metabolic pathways.
Potential in vitro applications for this molecule include:
Enzyme Substrate Specificity Studies: Investigating the substrate preference of enzymes such as 3-oxoacyl-CoA thiolases, acyltransferases, or isomerases.[5][6]
Enzyme Kinetics Analysis: Determining kinetic parameters (K_m, V_max, k_cat) of enzymes that metabolize 3-oxoacyl-CoAs.
Inhibitor Screening: Using it as a substrate in assays designed to screen for inhibitors of specific enzymes in fatty acid metabolism pathways.
Investigating Metabolic Flux: As a tool to study specific steps within the beta-oxidation of unsaturated fatty acids.
This protocol describes a continuous spectrophotometric assay to measure the activity of 3-oxoacyl-CoA thiolase, an enzyme that catalyzes the cleavage of a 3-oxoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. The reaction consumes Coenzyme A (CoA-SH) and can be monitored by measuring the decrease in absorbance of a reagent that reacts with the free thiol group of CoA-SH.
3-Oxoacyl-CoAs are central intermediates in the beta-oxidation pathway, the primary metabolic process for breaking down fatty acids to produce energy. The diagram below illustrates the final step of a beta-oxidation cycle, where a 3-oxoacyl-CoA is cleaved.
Caption: Final thiolytic cleavage step in a beta-oxidation cycle.
Experimental Protocol
Principle: The thiolytic cleavage of 3-Oxo-5Z-Dodecenoyl-CoA by a thiolase enzyme requires a molecule of free Coenzyme A (CoA-SH). The rate of consumption of CoA-SH is monitored. This protocol is adapted from methods used for other 3-oxoacyl-CoA substrates.
Materials and Reagents:
Purified 3-oxoacyl-CoA thiolase enzyme
3-Oxo-5Z-Dodecenoyl-CoA solution (in appropriate buffer, e.g., Tris-HCl)
Coenzyme A (CoA-SH) solution
Assay Buffer: e.g., 100 mM Tris-HCl, 25 mM MgCl₂, pH 8.0
Spectrophotometer capable of reading in the UV range
96-well UV-transparent microplates
Procedure:
Prepare Reagent Mix: Prepare a master mix containing the assay buffer and CoA-SH. The final concentration of CoA-SH should be optimized but can start in the range of 0.1-0.5 mM.
Substrate Addition: Add varying concentrations of 3-Oxo-5Z-Dodecenoyl-CoA to the wells of the microplate. A typical starting range might be 1 µM to 100 µM for determining K_m. Include a "no substrate" control.
Enzyme Addition: Initiate the reaction by adding a pre-determined optimal amount of purified thiolase enzyme to each well. The total reaction volume should be consistent (e.g., 200 µL).
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to the appropriate temperature (e.g., 37°C). Monitor the reaction over time. The specific method of detection will depend on the chosen indicator for CoA-SH consumption.
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Plot the reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine K_m and V_max.
Experimental Workflow Diagram
Caption: Workflow for the in vitro 3-oxoacyl-CoA thiolase assay.
Data Presentation: Hypothetical Enzyme Kinetics
The following tables represent exemplary data that could be generated from the thiolase activity assay.
Table 1: Michaelis-Menten Kinetics for Thiolase with 3-Oxo-5Z-Dodecenoyl-CoA
This protocol outlines a method to determine if 3-Oxo-5Z-Dodecenoyl-CoA can be utilized by an acyltransferase, such as diacylglycerol acyltransferase (DGAT), which is involved in the synthesis of triglycerides.[1] This type of assay often uses a fluorescently-labeled or radiolabeled substrate for detection.
Experimental Protocol
Principle: A fluorescently labeled version of 3-Oxo-5Z-Dodecenoyl-CoA (or a fluorescent co-substrate) is incubated with a source of acyltransferase (e.g., purified enzyme or cell lysate) and an acceptor molecule (e.g., diacylglycerol). The formation of the fluorescently labeled product is then quantified after separation from the unreacted substrate.[1][2]
Materials and Reagents:
Purified or recombinant acyltransferase (e.g., DGAT1)
Fluorescently-labeled 3-Oxo-5Z-Dodecenoyl-CoA (custom synthesis may be required) or a fluorescent acceptor substrate.
Acceptor molecule (e.g., 1,2-diacylglycerol)
Reaction Buffer: e.g., 100 mM Tris-HCl pH 7.5, 15 mM MgCl₂
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the acceptor molecule, and the fluorescently-labeled 3-Oxo-5Z-Dodecenoyl-CoA.
Enzyme Addition: Initiate the reaction by adding the acyltransferase enzyme preparation. Include a heat-inactivated enzyme control.
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes).
Lipid Extraction: Stop the reaction and extract the lipids by adding the chloroform:methanol solvent mixture, followed by vortexing and centrifugation to separate the phases.
Product Separation: Spot the organic (lower) phase onto a TLC plate and develop the plate using an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid).
Detection and Quantification: Visualize the fluorescent product on the TLC plate using a fluorescence imager. Quantify the spot intensity using densitometry software.
Data Analysis: Compare the fluorescence intensity of the product in the active enzyme reaction to the controls.
Data Presentation: Hypothetical Acyltransferase Activity
Table 3: Relative Acyltransferase Activity with Different Acyl-CoA Substrates
Application Note and Protocol for Solid-Phase Extraction of 3-Oxo-5Z-Dodecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Oxo-5Z-Dodecenoyl-CoA is a key intermediate in various metabolic pathways, including fatty acid metabolism. Accurate quantification of this a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-5Z-Dodecenoyl-CoA is a key intermediate in various metabolic pathways, including fatty acid metabolism. Accurate quantification of this and other acyl-CoA thioesters is crucial for understanding cellular processes and for the development of therapeutics targeting metabolic diseases. However, the analysis of these molecules is challenging due to their amphiphilic nature and their presence in complex biological matrices. Solid-phase extraction (SPE) is a powerful technique for the selective isolation and concentration of acyl-CoAs from such samples prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]
This document provides a detailed protocol for the solid-phase extraction of 3-Oxo-5Z-Dodecenoyl-CoA from biological samples. The methodology is based on established principles for the extraction of medium-chain acyl-CoAs and can be adapted for various research applications.
Principle of the Method
This protocol utilizes reversed-phase solid-phase extraction. The hydrophobic C18 sorbent retains the dodecenoyl carbon chain of 3-Oxo-5Z-Dodecenoyl-CoA, allowing for the removal of polar, interfering substances. The target analyte is then eluted with an organic solvent, providing a cleaner, more concentrated sample for analysis.
Workflow for Solid-Phase Extraction of 3-Oxo-5Z-Dodecenoyl-CoA
Caption: A generalized workflow for the extraction of 3-Oxo-5Z-Dodecenoyl-CoA.
Metabolic Context: Fatty Acid β-Oxidation
3-Oxo-5Z-Dodecenoyl-CoA is an intermediate in the β-oxidation of fatty acids. Deficiencies in enzymes within this pathway, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD), can lead to the accumulation of specific acyl-CoA species and their metabolites.[6][7][8][9]
Application Note: Derivatization of 3-Oxo-5Z-Dodecenoyl-CoA for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For Researchers, Scientists, and Drug Development Professionals Introduction The analysis of acyl-coenzyme A (acyl-CoA) thioesters, such as 3-Oxo-5Z-Dodecenoyl-CoA, is fundamental to the study of fatty acid metabolism, b...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of acyl-coenzyme A (acyl-CoA) thioesters, such as 3-Oxo-5Z-Dodecenoyl-CoA, is fundamental to the study of fatty acid metabolism, bioenergetics, and the development of therapeutics targeting these pathways. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the direct analysis of long-chain acyl-CoAs by GC-MS is impeded by their high molecular weight, low volatility, and thermal instability. The presence of multiple functional groups, including a thioester, a ketone, and an unsaturation in 3-Oxo-5Z-Dodecenoyl-CoA, presents additional analytical challenges.
To overcome these limitations, a chemical derivatization step is essential. Derivatization modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity. This application note details two effective protocols for the derivatization of 3-Oxo-5Z-Dodecenoyl-CoA for GC-MS analysis:
N-Butylamide Formation: A direct and specific method targeting the thioester linkage.
Two-Step Methoximation and Silylation: A comprehensive method that addresses both the ketone and the carboxyl (post-hydrolysis) functional groups.
Challenges in Direct GC-MS Analysis
Direct injection of 3-Oxo-5Z-Dodecenoyl-CoA into a GC-MS system is not feasible due to several factors:
Low Volatility: The large coenzyme A moiety and the polar nature of the molecule prevent it from vaporizing at typical GC operating temperatures.
Thermal Instability: At elevated temperatures in the GC inlet and column, the molecule is prone to degradation, leading to inaccurate quantification and complex chromatograms.
Tautomerism: The 3-oxo (or β-keto) functional group can exist in equilibrium with its enol form, potentially resulting in multiple chromatographic peaks for a single analyte, which complicates data analysis[1].
Protocol 1: N-Butylamide Derivatization
This protocol is based on the specific aminolysis of the thioester bond by n-butylamine, which cleaves the coenzyme A moiety and forms a stable, volatile N-butylamide derivative of the acyl chain. This method is highly specific for thioester-linked acyl groups[2][3].
Experimental Protocol
Sample Preparation:
To an aqueous sample containing 3-Oxo-5Z-Dodecenoyl-CoA (e.g., 1-10 µg in a microcentrifuge tube), add a suitable internal standard if quantitative analysis is desired.
Lyophilize the sample to complete dryness.
Derivatization Reaction:
Add 100 µL of a 2 M solution of n-butylamine in a suitable aprotic solvent (e.g., acetonitrile or pyridine).
Vortex the mixture vigorously for 1 minute to ensure complete dissolution.
Incubate the sealed tube at 60°C for 60 minutes. This achieves approximately 90% conversion for acyl-CoAs[2].
Extraction of the Derivative:
After cooling to room temperature, acidify the reaction mixture with 50 µL of 1 M HCl.
Add 200 µL of a nonpolar organic solvent, such as n-hexane or dichloromethane.
Vortex thoroughly for 2 minutes to extract the 3-oxo-5Z-dodecenoyl-N-butylamide into the organic phase.
Centrifuge at 2,000 x g for 5 minutes to achieve phase separation.
Sample Finalization for GC-MS:
Carefully transfer the upper organic layer to a clean GC vial.
Evaporate the solvent under a gentle stream of nitrogen.
Reconstitute the dried derivative in a small volume (e.g., 50 µL) of hexane or ethyl acetate for GC-MS injection.
Workflow Diagram: N-Butylamide Derivatization
Caption: Workflow for N-Butylamide Derivatization of Acyl-CoA.
Protocol 2: Two-Step Methoximation and Silylation
This protocol is recommended when the N-butylamide derivative still exhibits poor chromatographic performance due to the reactive 3-keto group. It involves an initial hydrolysis of the thioester, followed by a two-step derivatization that protects the ketone group from tautomerization and converts the resulting carboxylic acid into a volatile silyl ester[1].
Experimental Protocol
Hydrolysis of Thioester:
To an aqueous sample of 3-Oxo-5Z-Dodecenoyl-CoA, add 100 µL of 1 M KOH.
Incubate at 37°C for 30 minutes to hydrolyze the thioester bond, yielding 3-oxo-5Z-dodecenoic acid.
Acidify the solution to a pH of ~3 with 1 M HCl.
Extract the free fatty acid with ethyl acetate or dichloromethane.
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen. Crucially, the sample must be anhydrous for the subsequent steps.
Step 1: Methoximation of the Ketone Group:
Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
Add 50 µL of this solution to the dried sample.
Cap the vial tightly, vortex, and incubate at 60°C for 30 minutes. This reaction converts the ketone into a stable methoxime derivative, preventing tautomerization[1][4].
Step 2: Silylation of the Carboxylic Acid Group:
Cool the vial to room temperature.
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[1].
Cap the vial tightly, vortex for 1 minute, and incubate at 60°C for an additional 60 minutes[1]. This converts the carboxylic acid group to a volatile trimethylsilyl (TMS) ester.
Sample Finalization for GC-MS:
After cooling, the sample is ready for direct injection into the GC-MS system. Dilution with an appropriate solvent like hexane may be necessary depending on the concentration.
Workflow Diagram: Two-Step Derivatization
Caption: Workflow for Two-Step Derivatization of Acyl-CoA.
Data Presentation
The following tables summarize key quantitative parameters for the derivatization protocols and suggested starting conditions for GC-MS analysis.
Table 1: Comparison of Derivatization Methods
Parameter
Protocol 1: N-Butylamide
Protocol 2: Methoximation + Silylation
Target Functional Group(s)
Thioester
Ketone, Carboxylic Acid (post-hydrolysis)
Primary Reagent(s)
n-Butylamine
Methoxyamine HCl, BSTFA + 1% TMCS
Reaction Temperature
60°C
60°C (for both steps)
Reaction Time
60 minutes
30 min (Methoximation) + 60 min (Silylation)
Key Advantage
Direct, single-step conversion of thioester
Stabilizes ketone group, prevents tautomerism
Consideration
Ketone group remains underivatized
Requires initial hydrolysis step
Table 2: Suggested GC-MS Parameters
Parameter
Suggested Condition
GC Column
HP-5MS (or equivalent 5% phenylmethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Injection Mode
Splitless
Injector Temperature
250°C
Carrier Gas
Helium, constant flow (e.g., 1 mL/min)
Oven Program
Initial: 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Ion Source Temp.
230°C
MS Quadrupole Temp.
150°C
Ionization Mode
Electron Ionization (EI) at 70 eV
Scan Range
m/z 40 - 500
Key Diagnostic Ions
N-Butylamide: m/z 115, 128 (common fragments for butylamides of fatty acids)[2] MOX-TMS: [M-15]⁺ (loss of CH₃), [M-57]⁺ (loss of C₄H₉ from t-BDMS if used)
Note: GC-MS parameters should be optimized for the specific instrument and column used.
Conclusion
The derivatization of 3-Oxo-5Z-Dodecenoyl-CoA is a mandatory step for its successful analysis by GC-MS. The choice between N-butylamide formation and a two-step methoximation-silylation protocol depends on the specific analytical goals and the potential for interference from the underivatized ketone group. The N-butylamide protocol offers a direct and rapid method specific to the thioester, while the two-step protocol provides a more comprehensive derivatization of all reactive functional groups, ensuring maximum stability and potentially simpler chromatography. Both methods, when coupled with optimized GC-MS conditions, provide a robust framework for the quantitative analysis of this important metabolic intermediate in various biological and pharmaceutical contexts.
Application Notes and Protocols for Tracing 3-Oxo-5Z-Dodecenoyl-CoA Metabolism Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Oxo-5Z-Dodecenoyl-CoA is an intermediate in the metabolism of unsaturated fatty acids. Understanding its metabolic fate is crucial for elucid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-5Z-Dodecenoyl-CoA is an intermediate in the metabolism of unsaturated fatty acids. Understanding its metabolic fate is crucial for elucidating the broader pathways of lipid metabolism and identifying potential therapeutic targets in diseases characterized by dysregulated fatty acid oxidation. Stable isotope tracing, coupled with mass spectrometry, offers a powerful approach to delineate the metabolic flux through this pathway and quantify the conversion of 3-Oxo-5Z-Dodecenoyl-CoA to downstream metabolites.
These application notes provide a comprehensive guide to designing and executing stable isotope tracing studies to investigate the metabolism of 3-Oxo-5Z-Dodecenoyl-CoA. Detailed protocols for cell culture, stable isotope labeling, sample preparation, and LC-MS/MS analysis are provided, along with examples of data presentation and visualization of the metabolic pathway and experimental workflow.
Metabolic Pathway of 3-Oxo-5Z-Dodecenoyl-CoA
The metabolism of 3-Oxo-5Z-Dodecenoyl-CoA is expected to proceed via the β-oxidation pathway for unsaturated fatty acids. The cis double bond at position 5 requires the action of an auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase, to be converted to a trans-isomer, allowing it to enter the standard β-oxidation spiral.
Figure 1: Proposed metabolic pathway of 3-Oxo-5Z-Dodecenoyl-CoA.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of 3-Oxo-5Z-Dodecenoyl-CoA in Cultured Cells
This protocol describes the labeling of intracellular metabolites by incubating cultured cells with a stable isotope-labeled precursor of 3-Oxo-5Z-Dodecenoyl-CoA.
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
Tracer Preparation: Prepare a stock solution of the stable isotope-labeled dodecenoic acid complexed to fatty acid-free BSA.
Labeling:
On the day of the experiment, remove the growth medium from the cells and wash once with pre-warmed PBS.
Add fresh culture medium containing the stable isotope-labeled dodecenoic acid-BSA complex to each well. A typical final concentration is 50-100 µM.
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.
Metabolite Extraction:
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.
Vortex the tubes vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.
Collect the supernatant containing the metabolites and store at -80°C until LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general method for the quantification of 3-Oxo-5Z-Dodecenoyl-CoA and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
Metabolite extracts from Protocol 1
Acetonitrile (ACN), LC-MS grade
Water, LC-MS grade
Formic acid, LC-MS grade
Ammonium acetate
C18 reversed-phase LC column (e.g., 2.1 x 100 mm, 1.8 µm)
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
Sample Preparation:
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
Reconstitute the dried extracts in a suitable volume (e.g., 100 µL) of the initial mobile phase.
LC Separation:
Inject the reconstituted sample onto the C18 column.
Perform a gradient elution to separate the acyl-CoAs.
MS/MS Detection:
Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor and product ions for 3-Oxo-5Z-Dodecenoyl-CoA and its expected metabolites.
Data Presentation
Quantitative data from stable isotope tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions.
Table 1: LC-MS/MS Parameters for Acyl-CoA Analysis
Parameter
Value
Liquid Chromatography
Column
C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A
10 mM Ammonium Acetate in Water
Mobile Phase B
10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
Flow Rate
0.3 mL/min
Gradient
2% B to 98% B over 15 min
Column Temperature
40°C
Injection Volume
5 µL
Mass Spectrometry
Ionization Mode
Positive Electrospray Ionization (ESI+)
Capillary Voltage
3.5 kV
Desolvation Temperature
400°C
Collision Gas
Argon
MRM Transitions
Analyte-specific (to be determined by infusion of standards)
Table 2: Hypothetical Mass Isotopomer Distribution of β-Oxidation Intermediates
This table illustrates the fractional abundance of mass isotopologues for key metabolites after labeling with [U-¹³C₁₂]-5Z-Dodecenoic acid for 24 hours.
Metabolite
M+0
M+2
M+4
M+6
M+8
M+10
M+12
3-Oxo-5Z-Dodecenoyl-CoA
0.15
0.05
0.08
0.12
0.15
0.20
0.25
3-Oxo-Decenoyl-CoA
0.20
0.10
0.15
0.20
0.25
0.10
-
3-Oxo-Octenoyl-CoA
0.25
0.15
0.25
0.25
0.10
-
-
3-Oxo-Hexenoyl-CoA
0.30
0.25
0.30
0.15
-
-
-
Acetyl-CoA
0.40
0.60
-
-
-
-
-
Table 3: Hypothetical Relative Abundance of Acyl-CoA Species Over Time
This table shows the change in the relative pool size of different acyl-CoA species following the introduction of labeled 3-Oxo-5Z-Dodecenoyl-CoA precursor.
Time (hours)
3-Oxo-5Z-Dodecenoyl-CoA (%)
3-Oxo-Decenoyl-CoA (%)
3-Oxo-Octenoyl-CoA (%)
Acetyl-CoA (%)
0
100
0
0
0
1
75
15
5
5
4
40
30
15
15
8
20
35
25
20
24
5
25
30
40
Visualization of Experimental Workflow
A clear workflow diagram is essential for planning and communicating the experimental design.
Figure 2: Experimental workflow for tracing 3-Oxo-5Z-Dodecenoyl-CoA metabolism.
Conclusion
The methodologies and protocols outlined in this document provide a robust framework for investigating the metabolism of 3-Oxo-5Z-Dodecenoyl-CoA using stable isotope tracing. By carefully designing experiments, optimizing analytical methods, and rigorously analyzing the resulting data, researchers can gain valuable insights into the metabolic pathways involving this important lipid intermediate. This knowledge will contribute to a deeper understanding of fatty acid metabolism and its role in health and disease, and may ultimately aid in the development of novel therapeutic strategies.
Method
Application Notes and Protocols for 3-Oxo-5Z-Dodecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals Introduction and Commercial Availability 3-Oxo-5Z-Dodecenoyl-Coenzyme A is a critical intermediate in metabolic pathways, notably in the beta-oxidation of u...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction and Commercial Availability
3-Oxo-5Z-Dodecenoyl-Coenzyme A is a critical intermediate in metabolic pathways, notably in the beta-oxidation of unsaturated fatty acids and as a precursor in the biosynthesis of signaling molecules in bacteria. Its specific structure, featuring a ketone group at the third carbon and a cis double bond at the fifth position of the dodecenoyl chain, makes it a valuable tool for studying enzyme kinetics, metabolic flux, and bacterial communication.
Obtaining 3-Oxo-5Z-Dodecenoyl-CoA typically involves a multi-step chemical synthesis starting from the corresponding fatty acid, 3-oxo-5Z-dodecenoic acid. The general strategy involves activating the carboxylic acid and then reacting it with the free thiol group of Coenzyme A.[6][7]
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the custom synthesis and purification of 3-Oxo-5Z-Dodecenoyl-CoA.
Protocol:
Activation of 3-oxo-5Z-dodecenoic acid: The fatty acid is activated to an N-hydroxysuccinimide (NHS) ester or an acyl imidazole.[6][7] This is typically performed under anhydrous conditions.
Acylation of Coenzyme A: The activated fatty acid is added to a solution of Coenzyme A (trilithium salt) in an aqueous buffer (e.g., sodium bicarbonate) at a pH of 7.5-8.0.[7] The reaction is stirred at room temperature.
Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (HPLC).
Verification: The identity and purity of the final product are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[] The final product should be stored as a lyophilized powder at -80°C.
Application Note 1: Intermediate in Mitochondrial Beta-Oxidation
3-Oxo-5Z-Dodecenoyl-CoA is an intermediate in the beta-oxidation of dodecenoic acid, an unsaturated fatty acid.[8][9] Its processing is crucial for energy production from dietary fats. The key enzyme acting on this substrate is 3-ketoacyl-CoA thiolase, which catalyzes the final step in the beta-oxidation cycle.[9]
Signaling Pathway: Mitochondrial Beta-Oxidation of Unsaturated Fatty Acids
Caption: Role of 3-Oxo-5Z-Dodecenoyl-CoA in the beta-oxidation pathway.
Protocol: 3-Ketoacyl-CoA Thiolase Activity Assay
This protocol describes a continuous spectrophotometric assay to measure the activity of 3-ketoacyl-CoA thiolase using 3-Oxo-5Z-Dodecenoyl-CoA as a substrate. The assay monitors the decrease in absorbance at 303 nm resulting from the cleavage of the 3-oxoacyl-CoA thioester bond.
Materials:
Purified 3-ketoacyl-CoA thiolase
3-Oxo-5Z-Dodecenoyl-CoA (substrate)
Coenzyme A (CoASH)
Potassium phosphate buffer (pH 8.0)
Magnesium chloride (MgCl₂)
UV-transparent cuvettes
Spectrophotometer capable of reading at 303 nm
Procedure:
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, MgCl₂, and CoASH.
Add the 3-ketoacyl-CoA thiolase enzyme to the mixture and incubate for 2-3 minutes at 25°C to equilibrate.
Initiate the reaction by adding 3-Oxo-5Z-Dodecenoyl-CoA.
Immediately monitor the decrease in absorbance at 303 nm over time. The rate of decrease is proportional to the enzyme activity.
Quantitative Data (for analogous substrates):
Enzyme Source
Substrate
K_m (µM)
V_max (µmol/min/mg)
Rat Brain
Acetoacetyl-CoA
59
161
Pig Heart
Acetoacetyl-CoA
~50-100
Not specified
Note: Kinetic parameters are highly dependent on the specific enzyme and assay conditions. The values above for similar substrates provide a starting point for experimental design.
Application Note 2: Precursor in Bacterial Quorum Sensing
In many Gram-negative bacteria, cell-to-cell communication, or quorum sensing, is mediated by N-acyl homoserine lactones (AHLs).[10][11] The synthesis of these signaling molecules is catalyzed by LuxI-type AHL synthases, which use an acyl-CoA (or acyl-ACP) and S-adenosylmethionine (SAM) as substrates.[12] 3-Oxo-5Z-Dodecenoyl-CoA is a potential precursor for the synthesis of N-(3-oxo-dodecenoyl)-L-homoserine lactone, a long-chain AHL involved in regulating virulence and biofilm formation.[13]
Caption: Biosynthesis of an N-acyl homoserine lactone from 3-Oxo-5Z-Dodecenoyl-CoA.
Protocol: In Vitro AHL Synthase Activity Assay
This protocol outlines an endpoint assay to measure the synthesis of AHLs using 3-Oxo-5Z-Dodecenoyl-CoA as a precursor. The produced AHL is then quantified using a bacterial reporter strain.
Materials:
Purified AHL synthase (e.g., LuxI, LasI)
3-Oxo-5Z-Dodecenoyl-CoA
S-adenosylmethionine (SAM)
Reaction buffer (e.g., Tris-HCl, pH 8.0)
AHL reporter strain (e.g., E. coli JM109 with pSB1075 for long-chain AHLs)[13]
Luria-Bertani (LB) medium
Luminometer or fluorescence plate reader
Procedure:
In a microcentrifuge tube, combine the reaction buffer, SAM, and purified AHL synthase.
Initiate the reaction by adding 3-Oxo-5Z-Dodecenoyl-CoA.
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 1-2 hours).
Terminate the reaction by heat inactivation or by adding an organic solvent (e.g., ethyl acetate) to extract the AHLs.
Prepare a serial dilution of the reaction product (or extract).
Add the dilutions to a culture of the AHL reporter strain in a 96-well plate.
Incubate the plate until the reporter strain expresses the reporter gene (e.g., luciferase or GFP).
Measure the luminescence or fluorescence to quantify the amount of AHL produced, relative to a standard curve of known AHL concentrations.
Quantitative Data (for analogous substrates):
Enzyme
Substrate
K_m (µM)
LasI (P. aeruginosa)
3-Oxododecanoyl-ACP
~ 0.5 - 5
TraI (A. tumefaciens)
3-Oxooctanoyl-CoA
~ 10
Note: AHL synthases often show a preference for acyl-ACPs over acyl-CoAs, and kinetic parameters can vary significantly.
Physicochemical and Purity Data
The following data is based on database entries for 3-oxo-dodecenoyl-CoA and its isomers.[14][15][16][17]
Technical Support Center: Quantification of 3-Oxo-5Z-Dodecenoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxo-5Z-Dodecenoyl-CoA. Frequently Asked...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxo-5Z-Dodecenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying 3-Oxo-5Z-Dodecenoyl-CoA?
The quantification of 3-Oxo-5Z-Dodecenoyl-CoA, like other long-chain acyl-CoAs, presents several analytical challenges. These molecules are typically present at low endogenous concentrations and are susceptible to degradation. Key challenges include enzymatic degradation by cellular thioesterases, chemical hydrolysis of the thioester bond, and interference from isobaric molecules.[1][2] Therefore, a robust experimental workflow from sample preparation to data analysis is critical for accurate quantification.
Q2: What is the recommended method for extracting 3-Oxo-5Z-Dodecenoyl-CoA from biological samples?
A common and effective method for extracting acyl-CoAs involves rapid quenching of metabolic activity, followed by solid-phase extraction (SPE). It is crucial to maintain samples at low temperatures (0-4°C) throughout the extraction process and to use an acidic extraction buffer (pH 4-6) to minimize enzymatic and chemical degradation.[2]
Q3: Which analytical technique is most suitable for the sensitive and specific quantification of 3-Oxo-5Z-Dodecenoyl-CoA?
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying acyl-CoAs due to its high sensitivity and specificity.[3][4] Multiple Reaction Monitoring (MRM) is a commonly used LC-MS/MS technique that allows for the selective detection and quantification of the target analyte in a complex biological matrix.[5][6]
Q4: How can I overcome the lack of a commercial standard for 3-Oxo-5Z-Dodecenoyl-CoA?
The limited availability of commercial standards for specific acyl-CoAs is a significant hurdle. To address this, researchers can consider the use of isotopically labeled internal standards for relative quantification.[6] Additionally, in silico generated tandem mass spectral libraries can aid in the identification of acyl-CoA species.[7] For absolute quantification, custom synthesis of a certified standard would be necessary.
Troubleshooting Guides
Issue 1: Low or No Signal for 3-Oxo-5Z-Dodecenoyl-CoA
Possible Causes and Solutions:
Possible Cause
Recommended Solution
Analyte Degradation during Sample Preparation
Immediately quench metabolic activity upon sample collection. Keep samples on ice or at 4°C throughout the extraction procedure.[2] Use an acidic extraction buffer (e.g., potassium phosphate, pH 4.9) to inhibit thioesterase activity and prevent chemical hydrolysis.[2]
Inefficient Extraction
Optimize the solid-phase extraction (SPE) protocol. Ensure the appropriate SPE cartridge and elution solvents are used for long-chain acyl-CoAs.
Suboptimal Mass Spectrometry Conditions
Infuse a related, commercially available long-chain acyl-CoA standard to optimize MS parameters, including ionization mode (positive or negative), collision energy, and fragment ions for MRM transitions. Acyl-CoAs are known to ionize well in positive mode.[4][5]
Low Endogenous Concentration
Increase the starting amount of biological material. Concentrate the sample extract before LC-MS/MS analysis.
Issue 2: Poor Peak Shape and High Background Noise in Chromatogram
Possible Causes and Solutions:
Possible Cause
Recommended Solution
Suboptimal Chromatographic Separation
Optimize the LC gradient and column chemistry. A C18 reversed-phase column is commonly used for acyl-CoA analysis.[7] Ensure the mobile phase composition is appropriate for retaining and eluting long-chain acyl-CoAs.
Matrix Effects
Incorporate a sample clean-up step, such as liquid-liquid extraction, prior to SPE to remove interfering matrix components. The use of a stable isotope-labeled internal standard can help to correct for matrix effects.
Contamination
Use high-purity solvents and reagents (LC-MS grade). Thoroughly clean the LC system and mass spectrometer to remove potential sources of contamination.
Issue 3: Inconsistent and Irreproducible Quantification Results
Possible Causes and Solutions:
Possible Cause
Recommended Solution
Variability in Sample Handling and Extraction
Standardize the entire workflow from sample collection to extraction. Ensure consistent timing and temperature for all steps. Prepare fresh extraction buffers for each experiment.
Instability of Stored Extracts
Analyze extracts immediately after preparation. If storage is necessary, store at -80°C and minimize freeze-thaw cycles. Acyl-CoA stability in solution can be pH and temperature dependent.[2]
Instrument Performance Fluctuation
Regularly calibrate and tune the mass spectrometer. Monitor system suitability by injecting a standard mixture before and after the sample sequence to ensure consistent instrument performance.
Experimental Protocols
Protocol 1: Extraction of 3-Oxo-5Z-Dodecenoyl-CoA from Mammalian Cells
Metabolic Quenching: Aspirate the cell culture medium and immediately add ice-cold methanol to the culture dish to quench metabolic activity.
Cell Lysis and Homogenization: Scrape the cells in the cold methanol and transfer to a pre-chilled tube. Homogenize the cell suspension using a sonicator or a Dounce homogenizer on ice.
Protein Precipitation: Add ice-cold water and chloroform to the homogenate for phase separation. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the protein and cellular debris.
Solid-Phase Extraction (SPE):
Condition a C18 SPE cartridge with methanol followed by an acidic buffer (e.g., 50 mM ammonium acetate, pH 5).
Load the aqueous phase from the previous step onto the SPE cartridge.
Wash the cartridge with the acidic buffer to remove polar impurities.
Elute the acyl-CoAs with a solvent mixture containing an organic solvent (e.g., methanol or acetonitrile).
Sample Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% methanol in water).
Visualizations
Caption: A generalized experimental workflow for the quantification of 3-Oxo-5Z-Dodecenoyl-CoA.
Caption: A troubleshooting decision tree for addressing low signal issues.
Technical Support Center: Optimizing 3-Oxo-5Z-Dodecenoyl-CoA Stability in Solution
For researchers, scientists, and drug development professionals utilizing 3-Oxo-5Z-Dodecenoyl-CoA, maintaining its stability in solution is critical for obtaining accurate and reproducible experimental results. This tech...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals utilizing 3-Oxo-5Z-Dodecenoyl-CoA, maintaining its stability in solution is critical for obtaining accurate and reproducible experimental results. This technical support center provides essential guidance on handling, storage, and troubleshooting to mitigate degradation of this sensitive molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-Oxo-5Z-Dodecenoyl-CoA in solution?
A1: 3-Oxo-5Z-Dodecenoyl-CoA is susceptible to three main degradation pathways:
Hydrolysis: The thioester bond is prone to hydrolysis, especially at neutral to alkaline pH, yielding 3-oxo-5Z-dodecen-oic acid and Coenzyme A.
Oxidation: The cis double bond at the 5Z position is a target for oxidation by atmospheric oxygen or other oxidizing agents present in the solution.
Enzymatic Degradation: If working with biological samples or crude extracts, native enzymes such as thioesterases can rapidly hydrolyze the thioester bond.[1]
Q2: What is the optimal pH range for maintaining the stability of 3-Oxo-5Z-Dodecenoyl-CoA in aqueous solutions?
A2: Aqueous solutions of Coenzyme A and its esters are most stable in a slightly acidic pH range, typically between 4.0 and 6.0.[1] Stability decreases significantly in alkaline conditions (pH above 7.0), where the thioester bond is more susceptible to hydrolysis.[1]
Q3: How should I store my stock solutions of 3-Oxo-5Z-Dodecenoyl-CoA?
A3: For long-term storage, it is recommended to store 3-Oxo-5Z-Dodecenoyl-CoA as a lyophilized powder at -20°C or -80°C. If a stock solution is necessary, dissolve it in a slightly acidic buffer (pH 4.0-6.0) or an organic solvent like acetonitrile and store in small aliquots at -80°C to minimize freeze-thaw cycles. It is advisable to assay samples the same day they are prepared or immediately freeze them at -80°C for testing within one week.
Q4: Can I do anything to prevent oxidation of the double bond?
A4: To minimize oxidation, it is crucial to use deoxygenated buffers and solvents. Purging solutions with an inert gas like argon or nitrogen before use can help. Additionally, working in a low-oxygen environment (e.g., a glove box) and avoiding exposure to light can further reduce oxidative degradation. The addition of antioxidants should be considered, but their compatibility with downstream assays must be verified.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with 3-Oxo-5Z-Dodecenoyl-CoA.
Problem: Inconsistent or lower-than-expected activity in enzymatic assays.
Potential Cause
Troubleshooting Steps
Degradation of 3-Oxo-5Z-Dodecenoyl-CoA stock solution.
Prepare fresh stock solutions before each experiment. If using frozen aliquots, thaw them immediately before use and keep them on ice. Avoid repeated freeze-thaw cycles.
Hydrolysis during the assay.
Ensure the assay buffer pH is within the optimal range of 4.0-6.0. If the assay requires a higher pH, minimize the incubation time and keep the temperature as low as the experimental conditions allow.
Presence of contaminating thioesterases.
If using cell lysates or other biological samples, consider a purification step to remove endogenous enzymes. Alternatively, include specific thioesterase inhibitors in your assay buffer, ensuring they do not interfere with your enzyme of interest.
Oxidation of the double bond.
Use deoxygenated buffers and reagents for your assay. Prepare your reaction mixtures in an environment with reduced oxygen if possible.
Problem: Poor peak shape or multiple peaks in HPLC/LC-MS analysis.
Potential Cause
Troubleshooting Steps
On-column degradation.
Ensure the mobile phase is slightly acidic (e.g., containing 0.1% formic acid or acetic acid) to maintain the stability of the thioester bond during the chromatographic run.
Formation of disulfide bonds.
The free thiol group on the Coenzyme A moiety can form disulfide bonds. Adding a small amount of a reducing agent like DTT or TCEP to your sample before injection can help, but check for compatibility with your detection method (especially mass spectrometry).
Presence of degradation products.
If degradation has occurred, you will see peaks corresponding to the hydrolyzed free acid and Coenzyme A. Optimize your sample preparation and storage conditions as described in the FAQs.
Isomerization of the double bond.
Although less common under typical analytical conditions, isomerization from cis to trans can occur. Ensure your analytical standards are pure and stored correctly.
Experimental Protocols
Protocol: Assessing the Stability of 3-Oxo-5Z-Dodecenoyl-CoA in Solution
This protocol provides a framework for determining the stability of 3-Oxo-5Z-Dodecenoyl-CoA under various conditions using HPLC analysis.
1. Materials:
3-Oxo-5Z-Dodecenoyl-CoA
Buffers of interest (e.g., phosphate, citrate, TRIS) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0)
HPLC-grade water and acetonitrile
Formic acid or acetic acid
HPLC system with a UV detector (260 nm for the adenine moiety of CoA) and a C18 column
2. Procedure:
Prepare fresh solutions of 3-Oxo-5Z-Dodecenoyl-CoA at a known concentration (e.g., 1 mg/mL) in each of the selected buffers.
Divide each solution into aliquots for different time points and temperature conditions (e.g., 4°C and room temperature).
At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition.
Immediately inject a fixed volume of the aliquot onto the HPLC system.
Use a mobile phase gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient could be:
0-5 min: 5% B
5-25 min: 5% to 95% B
25-30 min: 95% B
30-35 min: 95% to 5% B
35-40 min: 5% B
Monitor the chromatogram at 260 nm.
Quantify the peak area of the intact 3-Oxo-5Z-Dodecenoyl-CoA at each time point.
3. Data Analysis:
Plot the percentage of remaining 3-Oxo-5Z-Dodecenoyl-CoA against time for each condition.
Calculate the degradation rate constant (k) and the half-life (t½) for each condition.
Table 1: Expected Influence of pH and Temperature on the Stability of 3-Oxo-5Z-Dodecenoyl-CoA
pH
Temperature
Expected Stability
Primary Degradation Pathway
4.0 - 6.0
4°C
High
Minimal degradation
4.0 - 6.0
Room Temp
Moderate
Slow hydrolysis
7.0 - 8.0
4°C
Moderate to Low
Base-catalyzed hydrolysis
7.0 - 8.0
Room Temp
Low
Rapid base-catalyzed hydrolysis
Visualizations
Caption: Primary degradation pathways of 3-Oxo-5Z-Dodecenoyl-CoA.
Caption: Workflow for assessing the stability of 3-Oxo-5Z-Dodecenoyl-CoA.
Technical Support Center: 3-Oxo-5Z-Dodecenoyl-CoA Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxo-5Z-Dodecenoyl-CoA. Fre...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxo-5Z-Dodecenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: My synthesis of 3-Oxo-5Z-Dodecenoyl-CoA is resulting in a very low yield. What are the common causes?
A1: Low yields in the synthesis of 3-Oxo-5Z-Dodecenoyl-CoA can arise from several factors throughout the two main stages of the synthesis: the preparation of 3-oxo-5Z-dodecenoic acid and its subsequent coupling with Coenzyme A (CoA). Key areas to investigate include:
Suboptimal Z-alkene formation: The stereoselective synthesis of the Z-isomer of the double bond can be challenging. Competing formation of the more stable E-isomer is a common issue.
Inefficient coupling to Coenzyme A: The reaction to form the thioester with CoA may not proceed to completion due to various factors including improper activation of the carboxylic acid, degradation of CoA, or unfavorable reaction conditions.
Degradation of the product: Long-chain acyl-CoAs can be unstable and susceptible to hydrolysis or oxidation, especially during workup and purification.
Losses during purification: The purification of long-chain acyl-CoAs can be complex, and significant product loss can occur during extraction and chromatographic steps.
Q2: I am observing the formation of a significant amount of the E-isomer impurity. How can I improve the stereoselectivity for the Z-isomer?
A2: Achieving high Z-selectivity is a known challenge in alkene synthesis.[1][2][3] Here are some strategies to favor the formation of the Z-isomer of 3-oxo-5Z-dodecenoic acid:
Choice of Synthesis Method: The Wittig reaction is a widely used method that can be optimized for high Z-selectivity.[1] Using non-stabilized ylides under salt-free conditions typically favors the formation of Z-alkenes.
Reaction Conditions: Carefully control the reaction temperature and choice of solvent and base. Low temperatures often enhance the kinetic control required for Z-alkene formation.
Alternative Methods: Consider alternative stereoselective methods such as alkyne semi-reduction (e.g., using Lindlar's catalyst) if your synthetic route allows for it.[2]
Q3: The coupling reaction between 3-oxo-5Z-dodecenoic acid and Coenzyme A is inefficient. What can I do to improve the yield of this step?
A3: The formation of the acyl-CoA thioester is a critical step. Here are some troubleshooting tips for this coupling reaction:
Carboxylic Acid Activation: Ensure the carboxylic acid is properly activated. Common methods include conversion to an acyl-adenylate intermediate using ATP and a ligase, or chemical activation to an N-hydroxysuccinimide (NHS) ester or mixed anhydride.[4][5]
Coenzyme A Integrity: Coenzyme A is sensitive to degradation. Use fresh, high-quality CoA and maintain anaerobic and low-temperature conditions where possible.
Reaction pH: The optimal pH for the coupling reaction is crucial. This will depend on the specific methodology (enzymatic or chemical) being employed.
Enzyme Activity (if applicable): If using an acyl-CoA ligase, ensure the enzyme is active and all necessary cofactors (e.g., ATP, Mg2+) are present in optimal concentrations.
Q4: How can I effectively purify the final 3-Oxo-5Z-Dodecenoyl-CoA product?
A4: The purification of long-chain acyl-CoAs requires careful handling to prevent degradation.[6][7][8][9]
Solid-Phase Extraction (SPE): SPE is a common and effective method for purifying and concentrating acyl-CoAs.[7] Anion exchange or reverse-phase cartridges can be used.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for achieving high purity.[6][8] Use a C18 column with a suitable mobile phase gradient, typically involving an aqueous buffer and an organic solvent like acetonitrile. Monitoring the elution at 260 nm allows for the detection of the CoA moiety.[6]
Sample Handling: Throughout the purification process, it is critical to work at low temperatures (on ice) and use buffers that maintain a stable pH to minimize hydrolysis.[7]
Troubleshooting Guides
Problem 1: Low Yield of 3-oxo-5Z-dodecenoic acid
Potential Cause
Troubleshooting Steps
Poor Z-selectivity in Wittig Reaction
- Use a non-stabilized ylide. - Employ salt-free conditions. - Perform the reaction at low temperatures (e.g., -78°C). - Choose an appropriate solvent that does not stabilize the betaine intermediate, thus favoring the kinetic Z-product.
Side Reactions
- Ensure all reagents are pure and dry. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Monitor the reaction progress using TLC or GC-MS to identify the formation of byproducts.
Difficulties in Purification
- Use flash column chromatography with a suitable solvent system to separate the Z- and E-isomers. - Consider derivatization to facilitate separation if the isomers are difficult to resolve.
Problem 2: Low Yield in the Coupling of 3-oxo-5Z-dodecenoic acid with Coenzyme A
Potential Cause
Troubleshooting Steps
Incomplete Activation of the Carboxylic Acid
- If using a chemical method (e.g., mixed anhydride), ensure anhydrous conditions and use fresh activating agents. - If using an enzymatic method, verify the activity of the acyl-CoA ligase and the concentrations of ATP and Mg2+.[10]
Degradation of Coenzyme A
- Purchase high-purity Coenzyme A and store it under the recommended conditions. - Prepare CoA solutions fresh before use. - Keep all solutions containing CoA on ice.
Hydrolysis of the Acyl-CoA Product
- Maintain a slightly acidic to neutral pH during the reaction and workup. - Perform the reaction and subsequent purification steps at low temperatures.
Experimental Protocols
A detailed experimental protocol for the synthesis of a similar compound, 3-oxohexadecanoyl-CoA, can be found in the literature and adapted. The general steps involve:
Synthesis of the 3-oxoacyl chain precursor.
Protection of the ketone if necessary.
Activation of the carboxylic acid.
Coupling with Coenzyme A.
Deprotection and purification.
Visualizations
Caption: Troubleshooting workflow for low yield of 3-Oxo-5Z-Dodecenoyl-CoA.
Caption: General synthetic pathway for 3-Oxo-5Z-Dodecenoyl-CoA.
Technical Support Center: 3-Oxo-5Z-Dodecenoyl-CoA Mass Spectrometry Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the mass spectrometry analysis of 3-Oxo-5Z-Dodecenoyl-CoA. This resource provides targeted troubleshootin...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the mass spectrometry analysis of 3-Oxo-5Z-Dodecenoyl-CoA. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragmentation patterns for 3-Oxo-5Z-Dodecenoyl-CoA, and how can I use them for detection?
A: Acyl-CoA species, including 3-Oxo-5Z-Dodecenoyl-CoA, exhibit highly predictable fragmentation patterns in positive ion mode tandem mass spectrometry (MS/MS).[1][2] The two most reliable fragmentation events are:
A neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[3][4][5] This results in a product ion of [M - 507 + H]⁺, which is typically the most abundant fragment and is ideal for quantification.[1][3]
A product ion at m/z 428, representing the charged adenosine 3',5'-diphosphate fragment.[1][3][6] This fragment is common to all acyl-CoAs and serves as an excellent qualitative marker.[1][2]
For 3-Oxo-5Z-Dodecenoyl-CoA (calculated monoisotopic mass: 961.246 Da), you should target the transitions detailed in Table 2 for building your Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) methods.
Q2: I'm observing a weak or no signal for my analyte. What are the likely causes?
A: Low or absent signal is a common issue that can stem from several factors throughout the analytical workflow. The most frequent causes include:
Inefficient Extraction: Acyl-CoAs can have poor recovery from biological matrices.[7][8] The choice of extraction solvent and method is critical. For instance, traditional trichloroacetic acid (TCA) precipitation followed by solid-phase extraction (SPE) can lead to significant loss of polar analytes.[1][9]
Matrix Effects: Co-eluting substances from the biological sample can suppress the ionization of your target analyte in the mass spectrometer's source.[7]
Analyte Instability: Acyl-CoA thioesters can be unstable in aqueous solutions. It is crucial to keep samples cold and process them promptly.[10]
Suboptimal MS Parameters: Incorrect mass spectrometer settings, such as collision energy or source parameters, can lead to poor sensitivity.[11][12] It is recommended to optimize these parameters by infusing a pure standard of a related acyl-CoA.[1]
Q3: My quantitative results are not reproducible. How can I improve precision and accuracy?
A: Poor reproducibility is often linked to variations in sample preparation and matrix effects.
Use Isotope-Labeled Internal Standards: The gold standard for quantification is isotope dilution mass spectrometry.[13] Spiking your samples with a stable isotope-labeled version of your analyte (or a close structural analog like C17-CoA) before extraction corrects for variability in extraction recovery and matrix-induced ion suppression/enhancement.[14][15]
Optimize Sample Cleanup: If matrix effects are severe, consider a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), or optimizing your chromatographic separation to resolve the analyte from interfering compounds.[7]
Evaluate Extraction Method: The choice of extraction method significantly impacts recovery and reproducibility. A direct extraction with 5-sulfosalicylic acid (SSA) can offer higher recovery for some acyl-CoAs compared to TCA precipitation followed by SPE, as it eliminates the SPE step where analyte loss can occur.[1][9]
Q4: I see unexpected peaks in my mass spectrum. What could they be?
A: Unexpected peaks can arise from several sources:
Common Adducts: In positive electrospray ionization (ESI), analytes can form adducts with cations present in the sample or mobile phase, most commonly sodium ([M+Na]⁺) and potassium ([M+K]⁺).
In-Source Fragmentation: The analyte can fragment within the ion source before mass analysis, leading to the appearance of fragment ions in your MS1 scan.[2]
Dephosphorylated Species: Acyl-CoAs can be dephosphorylated to form acyl-dephospho-CoAs.[3] These species exhibit a characteristic neutral loss of 427 Da instead of 507 Da.[3]
Contaminants: Peaks could originate from contaminants in solvents, collection tubes, or the biological matrix itself.
Refer to Table 1 for the calculated masses of potential adducts and interferences for 3-Oxo-5Z-Dodecenoyl-CoA.
Q5: What is the best sample preparation method for extracting 3-Oxo-5Z-Dodecenoyl-CoA?
A: The optimal method depends on your sample matrix and analytical goals. Two common approaches are:
5-Sulfosalicylic Acid (SSA) Extraction: This method involves a single deproteinization step and is often preferred for its simplicity and potentially higher recovery of a broad range of acyl-CoAs by avoiding a solid-phase extraction step.[1] It is well-suited for cell cultures and tissues.[1][9]
Trichloroacetic Acid (TCA) Precipitation with SPE: This is a traditional method that involves protein precipitation with TCA, removal of the acid, and subsequent cleanup/concentration using a reversed-phase SPE column.[8] While effective, it can result in the loss of more polar acyl-CoAs.[1]
For long-chain species, liquid-liquid extraction may also be considered.[4] Regardless of the method, the use of an appropriate internal standard is crucial for accurate quantification.[14]
Troubleshooting Guides
This section provides structured workflows and protocols to diagnose and resolve common experimental issues.
General Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in acyl-CoA mass spectrometry analysis.
Caption: Troubleshooting workflow for LC-MS/MS analysis of acyl-CoAs.
Data Presentation
Quantitative data and parameters are summarized below for quick reference.
Table 1: Calculated m/z for Potential Interferences with 3-Oxo-5Z-Dodecenoyl-CoA
(Based on a monoisotopic mass of 961.246 Da)
Species Description
Adduct/Form
Ionization Mode
Calculated m/z
Notes
Analyte (Protonated)
[M+H]⁺
Positive
962.254
Primary ion for quantification.
Sodium Adduct
[M+Na]⁺
Positive
984.236
Common interference; may suppress [M+H]⁺ signal.
Potassium Adduct
[M+K]⁺
Positive
1000.210
Less common than sodium but possible.
Analyte (De-protonated)
[M-H]⁻
Negative
960.238
For analysis in negative ion mode.
Dephospho-CoA form
[M-PO₃H+H]⁺
Positive
882.288
Results from in-source decay or sample degradation.[3]
Table 2: Recommended MRM Transitions for 3-Oxo-5Z-Dodecenoyl-CoA
Transition Type
Precursor Ion (Q1) m/z
Product Ion (Q3) m/z
Purpose
Quantitative
962.3
455.3 ([M-507+H]⁺)
Primary transition for quantification; highest abundance.[1][3]
Protocol 1: Sample Extraction using 5-Sulfosalicylic Acid (SSA)
This protocol is adapted from methods demonstrated to have high recovery for a range of acyl-CoAs.[1][9]
Preparation: For cultured cells, aspirate media and place the dish on ice. For tissue, weigh approximately 20-50 mg of frozen tissue and keep on dry ice.
Lysis & Deproteinization: Add 1 mL of ice-cold 2.5% (w/v) SSA in water to the cells or tissue sample. For tissues, homogenize immediately using a bead beater or other tissue disruptor. For cells, scrape them into the SSA solution.
Internal Standard: Spike the homogenate with a known amount of an appropriate internal standard (e.g., ¹³C-labeled analyte or heptadecanoyl-CoA).
Centrifugation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
Collection: Carefully transfer the clear supernatant to a new, clean tube.
Storage & Analysis: The supernatant can be directly analyzed by LC-MS/MS. If not analyzed immediately, store at -80°C.
Protocol 2: General LC-MS/MS Method Parameters
These are starting parameters that should be optimized for your specific instrument and column.
LC System: UPLC or HPLC system capable of high pressure gradients.
Column: Reversed-phase C18 or C8 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).[3][13]
Mobile Phase A: 10 mM Ammonium Acetate in Water.[16]
MRM Transitions: Use values from Table 2. Optimize collision energy for each transition using a standard.
Visualizations
Acyl-CoA Fragmentation Pathway
This diagram illustrates the characteristic fragmentation of a generic acyl-CoA molecule in positive mode MS/MS, which is directly applicable to 3-Oxo-5Z-Dodecenoyl-CoA.
Caption: Characteristic MS/MS fragmentation of Acyl-CoA molecules.
Technical Support Center: Purification of Synthetic 3-Oxo-5Z-Dodecenoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic 3-Oxo-5...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic 3-Oxo-5Z-Dodecenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying synthetic 3-Oxo-5Z-Dodecenoyl-CoA?
A1: The most common and effective methods for the purification of synthetic long-chain acyl-CoAs, including 3-Oxo-5Z-Dodecenoyl-CoA, are High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE). HPLC, particularly reverse-phase HPLC, offers high-resolution separation, while SPE is useful for initial sample cleanup, desalting, and concentration.
Q2: What are the expected impurities in a crude synthetic 3-Oxo-5Z-Dodecenoyl-CoA sample?
A2: Impurities largely depend on the synthetic route. If a mixed anhydride method is used for coupling 3-oxo-5Z-dodecenoic acid with Coenzyme A, common impurities include:
Unreacted Starting Materials: Coenzyme A (CoA-SH) and 3-oxo-5Z-dodecenoic acid.
Coenzyme A Disulfide (CoA-S-S-CoA): Formed by the oxidation of Coenzyme A.[1]
Byproducts from Coupling Reagents: For instance, if carbodiimides are used, urea byproducts can be present.[1]
Hydrolyzed Product: The thioester bond of the final product can be labile, leading to the formation of Coenzyme A and the free fatty acid.
Q3: How can I monitor the purification process?
A3: The purification can be monitored by UV spectrophotometry. The adenine base of the Coenzyme A moiety has a strong absorbance at approximately 260 nm.[1] Therefore, fractions collected during chromatography can be monitored at this wavelength to detect the presence of 3-Oxo-5Z-Dodecenoyl-CoA and other CoA-containing species.
Q4: What are the critical stability considerations for 3-Oxo-5Z-Dodecenoyl-CoA during purification?
A4: 3-Oxo-5Z-Dodecenoyl-CoA is susceptible to both chemical and enzymatic degradation. Key stability considerations include:
pH Stability: The thioester linkage is most stable at a slightly acidic to neutral pH (around 6.0-7.0). Avoid strongly acidic or basic conditions to prevent hydrolysis.[1]
Oxidation: The double bond in the dodecenoyl chain and the free thiol of any unreacted Coenzyme A are prone to oxidation. It is advisable to use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).[1]
Temperature: To minimize degradation, it is recommended to perform purification steps at low temperatures (e.g., 4°C) whenever feasible.[1]
Inject a smaller sample volume or a more dilute sample.
Secondary Interactions
The phosphate groups of Coenzyme A can interact with the silica backbone of the column. Add a competing salt (e.g., 50-100 mM potassium phosphate) to the mobile phase to improve peak shape.[1]
Inappropriate Mobile Phase pH
Ensure the mobile phase pH is between 6.0 and 7.0 for optimal stability and chromatography.
Column Contamination
Flush the column with a strong solvent like 100% acetonitrile or isopropanol to remove strongly retained impurities.[1]
Issue: Low Recovery
Potential Cause
Troubleshooting Steps
Product Degradation on Column
Operate the HPLC system at a lower temperature (if available). Ensure the mobile phase is degassed and at an appropriate pH.[1]
Irreversible Binding to Column
For highly hydrophobic molecules, consider using a column with a different stationary phase (e.g., C8 instead of C18) or a mobile phase with a stronger organic solvent in the gradient.
Precipitation on Column
Ensure the sample is fully dissolved in the mobile phase before injection.
Solid-Phase Extraction (SPE) Purification
Issue: Low Recovery
Potential Cause
Troubleshooting Steps
Incomplete Elution
The elution solvent may not be strong enough. For C18 cartridges, increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the elution buffer.[1]
Sample Breakthrough during Loading
The sample may be too concentrated, or the loading flow rate is too high. Dilute the sample and apply it to the column at a slow, steady rate.[2]
Improper Column Conditioning
Ensure the SPE cartridge is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with the loading buffer before applying the sample.[1]
Analyte Irreversibly Bound
The hydrophobic dodecenoyl chain can have strong interactions with a C18 stationary phase. Avoid completely drying the column before elution.[1]
Experimental Protocols
General Protocol for Reverse-Phase HPLC Purification
This protocol is a general guideline and may require optimization.
minimizing isomerization of 3-Oxo-5Z-Dodecenoyl-CoA during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of 3-Oxo-5Z-Dodece...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of 3-Oxo-5Z-Dodecenoyl-CoA during extraction.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of 3-Oxo-5Z-Dodecenoyl-CoA, leading to its isomerization from the native Z (cis) form to the E (trans) isomer or other degradation products.
Problem 1: High Levels of E (trans) Isomer Detected in the Final Extract
Potential Cause: Exposure of the sample to high temperatures during extraction or solvent evaporation.
Solution: Maintain strict temperature control throughout the entire extraction process. All steps, including homogenization, centrifugation, and solvent evaporation, should be performed at 0-4°C. Use pre-chilled solvents, buffers, and equipment. For solvent evaporation, utilize a vacuum concentrator (e.g., SpeedVac) at a low temperature.
Potential Cause: Use of inappropriate pH conditions during extraction.
Solution: Maintain a slightly acidic pH during extraction. Acyl-CoA thioesters are generally most stable in a pH range of 4.5 to 6.5.[1][2][3] Using a buffer such as 100 mM potassium phosphate at pH 4.9 can help prevent chemical hydrolysis of the thioester bond and may reduce the rate of isomerization.[1][3]
Potential Cause: Exposure to light.
Solution: Protect the sample from light at all stages of the extraction process. Use amber-colored vials and minimize the exposure of the sample to ambient light.
Problem 2: Low Overall Recovery of 3-Oxo-5Z-Dodecenoyl-CoA
Potential Cause: Enzymatic degradation by cellular thioesterases upon cell lysis.
Solution: Immediately quench all enzymatic activity at the time of sample collection. For tissue samples, this can be achieved by flash-freezing in liquid nitrogen. For cell cultures, rapid quenching can be done by adding a pre-chilled organic solvent like methanol.[1]
Potential Cause: Hydrolysis of the thioester bond.
Solution: In addition to maintaining a slightly acidic pH, work quickly and keep the sample on ice at all times to minimize the risk of hydrolysis.
Potential Cause: Inefficient extraction from the biological matrix.
Solution: Optimize the homogenization and extraction solvent system. A common approach involves homogenization in an acidic buffer followed by extraction with organic solvents such as acetonitrile/isopropanol.[4] Solid-phase extraction (SPE) is often used for purification and concentration of acyl-CoAs.[1][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomerization of 3-Oxo-5Z-Dodecenoyl-CoA during extraction?
The primary cause is exposure to conditions that promote the conversion of the thermodynamically less stable Z (cis) double bond to the more stable E (trans) configuration. Key factors that can induce this non-enzymatic isomerization include heat and inappropriate pH.[5][6][7][8]
Q2: What is the optimal temperature for extracting and storing 3-Oxo-5Z-Dodecenoyl-CoA?
For extraction, it is crucial to maintain a temperature of 0-4°C throughout the process.[1] For short-term storage of extracts, -20°C is recommended, while for long-term storage, -80°C is preferable to maintain the integrity of the molecule.
Q3: What is the recommended pH for the extraction buffer?
A slightly acidic pH, typically between 4.5 and 6.5, is recommended to enhance the stability of the acyl-CoA thioester bond and minimize hydrolysis.[1][2][3] A buffer of 100 mM potassium phosphate at pH 4.9 has been used effectively for the extraction of long-chain acyl-CoAs.[3]
Q4: How can I analytically separate the Z and E isomers of 3-Oxo-Dodecenoyl-CoA?
High-performance liquid chromatography (HPLC) with a reversed-phase column is a suitable method for separating cis and trans isomers of unsaturated fatty acyl-CoAs.[9] The separation can be optimized by adjusting the mobile phase composition and gradient. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification of the individual isomers.[10][11][12][13][14][15]
Q5: Can solid-phase extraction (SPE) contribute to isomerization?
While SPE is a valuable tool for purifying acyl-CoAs, it is important to ensure that the sorbent material and the elution solvents are not contributing to isomerization. Using reputable SPE cartridges and maintaining cold conditions during the loading and elution steps can minimize this risk. The pH of the sample and solvents used during SPE should also be controlled.
Experimental Protocols
Protocol 1: Extraction of 3-Oxo-5Z-Dodecenoyl-CoA from Animal Tissues
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[3]
Homogenization:
Weigh the frozen tissue sample (e.g., 50-100 mg) and place it in a pre-chilled glass homogenizer.
Add 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).
Homogenize thoroughly on ice.
Add 1 mL of ice-cold 2-propanol and continue to homogenize.
Extraction:
Transfer the homogenate to a polypropylene tube.
Add 2 mL of ice-cold acetonitrile, vortex for 1 minute, and incubate on ice for 10 minutes.
Centrifuge at 10,000 x g for 10 minutes at 4°C.
Collect the supernatant containing the acyl-CoAs.
Solid-Phase Extraction (SPE) Purification:
Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions, ensuring all solutions are pre-chilled.
Load the supernatant onto the conditioned SPE cartridge.
Wash the cartridge with an appropriate aqueous wash buffer to remove polar impurities.
Elute the acyl-CoAs with an appropriate organic solvent (e.g., methanol or acetonitrile).
Solvent Evaporation and Reconstitution:
Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator at low temperature.
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
Data Presentation
Table 1: Factors Influencing the Isomerization of 3-Oxo-5Z-Dodecenoyl-CoA During Extraction
Parameter
Condition to Avoid
Recommended Condition
Rationale
Temperature
> 4°C, room temperature, heating
0-4°C (on ice)
Higher temperatures provide the activation energy for the conversion of the Z (cis) isomer to the more stable E (trans) isomer.[5][6][7][8]
pH
Alkaline (> 7.0) or strongly acidic (< 4.0)
4.5 - 6.5
Minimizes chemical hydrolysis of the thioester bond and helps maintain the stability of the double bond.[1][2][3]
Light
Direct exposure to UV or ambient light
Work in low light conditions, use amber vials
Light can provide the energy to promote isomerization and degradation of unsaturated molecules.
Enzymatic Activity
Delayed quenching of cellular enzymes
Immediate flash-freezing or quenching with cold organic solvent
Prevents enzymatic degradation of the target molecule by thioesterases.[1]
Visualizations
Caption: Experimental workflow for minimizing isomerization during extraction.
Caption: Isomerization of 3-Oxo-5Z-Dodecenoyl-CoA.
Technical Support Center: Analysis of 3-Oxo-5Z-Dodecenoyl-CoA by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid c...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-Oxo-5Z-Dodecenoyl-CoA.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of 3-Oxo-5Z-Dodecenoyl-CoA, with a focus on mitigating matrix effects.
Problem
Possible Cause
Recommended Solution
Low analyte signal intensity (Ion Suppression)
Co-elution of 3-Oxo-5Z-Dodecenoyl-CoA with highly abundant matrix components, such as phospholipids.[1][2]
- Optimize the chromatographic gradient to better separate the analyte from the suppression zone. - Employ a sample preparation technique specifically designed to remove phospholipids (e.g., phospholipid removal plates or cartridges).[3][4][5] - Use a stable isotope-labeled internal standard (SIL-IS) to compensate for signal suppression.[6][7][8]
Inconsistent and irreproducible results for quality control (QC) samples
Sample-to-sample variability in the matrix composition leading to different degrees of ion suppression.[9]
- Implement a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize variability in matrix effects.[10][11] - Prepare calibration standards and QC samples in the same biological matrix as the study samples (matrix-matched calibration).[9][10] - Utilize a SIL-IS to correct for variability in ion suppression between different samples.[9][12]
Poor analyte peak shape (e.g., tailing, fronting)
Interaction of 3-Oxo-5Z-Dodecenoyl-CoA with the analytical column or co-eluting matrix components.[1] Contamination of the ion source.
- Evaluate different column chemistries. - Consider using a metal-free column if the analyte is prone to chelation.[13] - Clean the ion source of the mass spectrometer.[1]
Non-linear calibration curve
Matrix effects that are concentration-dependent.
- Prepare calibration standards in a matrix that closely matches the study samples.[1] - If sensitivity allows, dilute samples to reduce the concentration of matrix components.[1][9]
High background noise
Contamination from reagents, consumables, or the LC-MS system itself. Insufficient sample cleanup.
- Use high-purity solvents and reagents (LC-MS grade).[14] - Ensure all tubes, plates, and vials are free from contaminants. - Employ a more rigorous sample preparation method to remove a wider range of interferences.[10][11]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 3-Oxo-5Z-Dodecenoyl-CoA?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[10] For 3-Oxo-5Z-Dodecenoyl-CoA, this can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[15] The primary culprits behind matrix effects in biological samples are often phospholipids.[4][5]
Q2: How can I quantitatively assess the extent of matrix effects for my 3-Oxo-5Z-Dodecenoyl-CoA assay?
A2: The post-extraction spike method is a widely accepted approach to quantify matrix effects.[1][11] This involves comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution. The matrix effect can be calculated as a percentage, where a value less than 100% indicates ion suppression and a value greater than 100% signifies ion enhancement.[1]
Q3: What is the most effective way to minimize matrix effects?
A3: A multi-faceted approach is most effective. This includes:
Robust Sample Preparation: Utilizing techniques that effectively remove interfering components, such as phospholipids, is crucial. Phospholipid removal plates and cartridges have been shown to remove over 99% of these interfering lipids.[3][16]
Optimized Chromatography: Developing a chromatographic method that separates 3-Oxo-5Z-Dodecenoyl-CoA from the majority of matrix components can significantly reduce ion suppression.[17][18]
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for compensating for matrix effects.[6][7][8][9][12] Since it co-elutes and has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.
Q4: What type of internal standard is recommended for the analysis of 3-Oxo-5Z-Dodecenoyl-CoA?
A4: A stable isotope-labeled version of 3-Oxo-5Z-Dodecenoyl-CoA is the ideal internal standard. If a specific SIL-IS is not commercially available, a structurally similar acyl-CoA with a stable isotope label can be a suitable alternative. The use of odd-chain fatty acyl-CoAs, which are not naturally abundant in most biological systems, can also be considered.[14]
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[1][9] However, this approach is only viable if the concentration of 3-Oxo-5Z-Dodecenoyl-CoA in the sample is high enough to remain detectable after dilution.
Data on Sample Preparation Method Effectiveness
The following table summarizes the performance of various sample preparation techniques in reducing matrix interferences.
Sample Preparation Method
Analyte Recovery (%)
Phospholipid Removal (%)
Reproducibility (%RSD)
Reference
Protein Precipitation (PPT)
Variable, often lower due to co-precipitation and ion suppression
Your established sample preparation materials and protocol.
Procedure:
Prepare Sample Set A (Analyte in Neat Solution): Prepare a solution of 3-Oxo-5Z-Dodecenoyl-CoA in the initial mobile phase composition at a known concentration (e.g., mid-range of your calibration curve).
Prepare Sample Set B (Post-Extraction Spike): Process blank matrix samples using your intended sample preparation method. After the final extraction step and just before LC-MS/MS analysis, spike the extracted matrix with the 3-Oxo-5Z-Dodecenoyl-CoA reference standard to the same final concentration as Set A.
LC-MS/MS Analysis: Inject and analyze both sets of samples using your developed LC-MS/MS method.
Data Analysis:
Calculate the average peak area for the analyte in Set A (Peak AreaNeat).
Calculate the average peak area for the analyte in Set B (Peak AreaMatrix).
Protocol 2: Phospholipid Removal using a Specialized SPE Cartridge
Objective: To effectively remove phospholipids from a biological sample prior to LC-MS/MS analysis of 3-Oxo-5Z-Dodecenoyl-CoA.
Materials:
Phospholipid removal SPE cartridge.
Biological sample (e.g., plasma, serum).
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid).
Elution solvent (as recommended by the SPE cartridge manufacturer).
Vortex mixer and centrifuge.
Procedure:
Protein Precipitation: Add three parts of cold protein precipitation solvent to one part of the biological sample.
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
Centrifuge: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
Load: Pass the resulting supernatant through the phospholipid removal SPE cartridge.
Elute/Collect: Collect the eluate, which now contains the analyte with significantly reduced phospholipid content.
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Technical Support Center: Optimizing 3-Oxo-5Z-Dodecenoyl-CoA Chromatography
Welcome to the technical support center for the chromatographic analysis of 3-Oxo-5Z-Dodecenoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting g...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the chromatographic analysis of 3-Oxo-5Z-Dodecenoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak resolution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the peak resolution of 3-Oxo-5Z-Dodecenoyl-CoA in reverse-phase HPLC?
A1: The resolution of chromatographic peaks is primarily governed by three factors: column efficiency (N), selectivity (α), and retention factor (k).[1] For 3-Oxo-5Z-Dodecenoyl-CoA, optimizing these factors involves careful selection and adjustment of the stationary phase, mobile phase composition, column temperature, and flow rate.
Q2: Why am I observing peak tailing with my 3-Oxo-5Z-Dodecenoyl-CoA sample?
A2: Peak tailing for acyl-CoA compounds can arise from several issues. One common cause is strong interactions between the analyte and active sites on the column, such as exposed silanol groups.[2] Other potential causes include column contamination, a poorly packed column bed, or the use of an inappropriate mobile phase pH.[2]
Q3: Can the choice of mobile phase pH significantly impact the peak shape of 3-Oxo-5Z-Dodecenoyl-CoA?
A3: Yes, the pH of the mobile phase is a critical parameter. Acyl-CoAs contain ionizable phosphate groups, and controlling the pH can suppress this ionization, leading to sharper, more symmetrical peaks. A mobile phase pH that is too close to the analyte's pKa can result in the presence of both ionized and non-ionized forms, causing peak splitting or broadening.[3]
Q4: What is the expected fragmentation pattern for 3-Oxo-5Z-Dodecenoyl-CoA in LC-MS/MS analysis?
A4: In positive ion mode ESI-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da).[4][5] Therefore, for 3-Oxo-5Z-Dodecenoyl-CoA, you would monitor the transition from its protonated molecular ion [M+H]+ to a product ion corresponding to [M+H-507.0]+.
Q5: How can I increase the sensitivity of my LC-MS/MS method for 3-Oxo-5Z-Dodecenoyl-CoA?
A5: To enhance sensitivity, ensure efficient ionization by optimizing the mobile phase composition, for example, by using ammonium hydroxide in the mobile phase.[6] Proper sample preparation to remove interfering matrix components is also crucial.[7] Additionally, fine-tuning the mass spectrometer parameters, such as collision energy and cone voltage, for the specific precursor and product ions of 3-Oxo-5Z-Dodecenoyl-CoA will improve signal intensity.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the chromatographic analysis of 3-Oxo-5Z-Dodecenoyl-CoA.
Issue 1: Poor Peak Resolution or Co-elution
Symptoms:
Peaks are not baseline separated.
Difficulty in accurately integrating peak areas.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor peak resolution.
Detailed Steps:
Mobile Phase Optimization:
Adjust Organic Solvent Ratio: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention time and may improve the separation of closely eluting peaks.
Change Organic Solvent: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.
Modify pH/Buffer: For ionizable compounds like acyl-CoAs, adjusting the mobile phase pH can significantly impact retention and peak shape. The use of buffers helps maintain a stable pH.
Column Evaluation:
Increase Column Length: A longer column provides more theoretical plates, which can enhance resolution.
Decrease Particle Size: Columns with smaller particles are more efficient and can lead to sharper peaks and better separation.
Change Stationary Phase: If selectivity is the issue, switching to a different stationary phase chemistry (e.g., C8, Phenyl) can provide different interactions with the analyte.
Temperature and Flow Rate Adjustment:
Decrease Flow Rate: Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, potentially improving resolution.
Optimize Column Temperature: Temperature affects mobile phase viscosity and analyte solubility. Increasing the temperature generally decreases retention times and can improve peak shape, but the effect on resolution can vary.[1][8]
Issue 2: Broad or Tailing Peaks
Symptoms:
Peaks are wider than expected.
Asymmetrical peaks with a "tail."
Troubleshooting Steps:
Potential Cause
Recommended Action
Column Contamination
Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Inappropriate Mobile Phase pH
Adjust the mobile phase pH to be at least 2 pH units away from the pKa of 3-Oxo-5Z-Dodecenoyl-CoA to ensure it is in a single ionic form.
Secondary Interactions with Column
Use a column with end-capping to minimize interactions with residual silanol groups. The addition of a competing base to the mobile phase can also help.
Column Overload
Reduce the sample concentration or injection volume.
Extra-column Dead Volume
Ensure all fittings and tubing are properly connected and have minimal length and internal diameter.
Quantitative Data on Resolution Improvement
The following table provides illustrative data on how changing chromatographic parameters can affect the peak resolution and tailing factor for a compound similar to 3-Oxo-5Z-Dodecenoyl-CoA. This data is representative and actual results may vary.
Parameter Change
Condition A
Condition B
Resolution (Rs)
Tailing Factor (Tf)
Mobile Phase Composition
60% Acetonitrile
50% Acetonitrile
1.2
1.8
Column Temperature
30 °C
40 °C
1.5
1.3
Flow Rate
1.0 mL/min
0.7 mL/min
1.6
1.4
Mobile Phase pH
5.5
4.5
1.3
1.9
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of 3-Oxo-5Z-Dodecenoyl-CoA
This protocol is adapted from established methods for the analysis of acyl-CoAs and can be optimized for your specific instrumentation and experimental needs.[5][6][7]
1. Sample Preparation (from cell culture or tissue)
Extraction: Homogenize the cell pellet or tissue sample in an ice-cold extraction solution (e.g., 2.5% sulfosalicylic acid) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA).
Protein Precipitation: Vortex the mixture vigorously to precipitate proteins.
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.
Supernatant Collection: Carefully transfer the supernatant containing the 3-Oxo-5Z-Dodecenoyl-CoA to an autosampler vial for analysis.
2. LC-MS/MS System and Conditions
LC System: A UHPLC system capable of delivering accurate gradients at high pressures.
Column: A reversed-phase C18 or C8 column with a particle size of less than 2 µm is recommended for high resolution.
Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[6]
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[6]
Technical Support Center: Differentiating 3-Oxo-5Z-Dodecenoyl-CoA Isomers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challen...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the differentiation of 3-Oxo-5Z-Dodecenoyl-CoA isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main types of isomers of 3-Oxo-5Z-Dodecenoyl-CoA that I might encounter in my experiments?
A1: You may encounter several types of isomers that can complicate your analysis. These include:
Geometric Isomers: The most common isomer is the trans version of the double bond, 3-Oxo-5E-Dodecenoyl-CoA. The "Z" in 3-Oxo-5Z-Dodecenoyl-CoA refers to the cis configuration of the double bond at the 5th carbon.
Positional Isomers: The double bond could be located at a different position along the acyl chain, for example, at the 4th or 6th carbon (e.g., 3-Oxo-4Z-Dodecenoyl-CoA or 3-Oxo-6Z-Dodecenoyl-CoA).
Structural Isomers: The oxo-group could be at a different position, although 3-oxoacyl-CoA intermediates are common in metabolism.
Enantiomers: If a chiral center is introduced, for example through reduction of the oxo-group to a hydroxyl group, you may have R- and S-enantiomers (e.g., 3R-hydroxy-5Z-Dodecenoyl-CoA and 3S-hydroxy-5Z-Dodecenoyl-CoA).
Q2: Why is it so challenging to differentiate these isomers?
A2: The primary challenge lies in the subtle structural differences between the isomers. Many analytical techniques, especially mass spectrometry alone, cannot easily distinguish between molecules with the same mass and elemental composition. Chromatographic separation is often essential to resolve these isomers before detection.
Q3: What is the metabolic significance of 3-Oxo-5Z-Dodecenoyl-CoA?
A3: 3-Oxoacyl-CoA species are key intermediates in the beta-oxidation of fatty acids.[1] Specifically, 3-Oxo-5Z-Dodecenoyl-CoA is involved in the peroxisomal beta-oxidation pathway for unsaturated fatty acids.[2][3] The enzymes in this pathway are specific about the structure of their substrates, making it crucial to differentiate between isomers to understand metabolic fluxes and enzyme kinetics accurately.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 3-Oxo-5Z-Dodecenoyl-CoA isomers.
Problem 1: Poor Chromatographic Resolution of Isomers
Symptoms:
Co-elution of peaks in your HPLC or UPLC chromatogram.
Broad or asymmetric peaks.
Potential Causes and Solutions:
Potential Cause
Recommended Solution
Inappropriate Column Chemistry
For separating cis/trans isomers, consider using a silver-ion (Ag+) HPLC column, which separates compounds based on the degree of unsaturation and geometry of the double bonds. For positional isomers, a high-resolution C18 or C8 reversed-phase column with a long column length can improve separation.[4]
Suboptimal Mobile Phase Composition
Systematically vary the organic solvent (e.g., acetonitrile, methanol) and the aqueous phase composition. The addition of a small amount of an ion-pairing reagent can sometimes improve peak shape for these charged molecules. Ensure the pH of the mobile phase is controlled to maintain consistent ionization of the analyte.
Inadequate Gradient Program
Optimize the gradient elution profile. A shallower gradient around the expected elution time of the isomers can significantly enhance resolution.
Column Temperature Fluctuations
Use a column oven to maintain a stable and optimized temperature. Higher temperatures can sometimes improve peak shape and resolution, but this needs to be determined empirically.
Problem 2: Inability to Distinguish Isomers by Mass Spectrometry
Symptoms:
Identical precursor and product ion masses for co-eluting or closely eluting peaks in your LC-MS/MS data.
Potential Causes and Solutions:
Potential Cause
Recommended Solution
Identical Fragmentation Patterns
While many fragments will be identical, carefully examine the low-mass region of your MS/MS spectra. Subtle differences in fragmentation patterns can sometimes be observed. The characteristic fragmentation of 3-oxoacyl-CoAs often involves a neutral loss of the CoA moiety, but other minor fragments may differ between isomers.[5]
Need for Advanced MS Techniques
Employ Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS). IMS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation. Isomers with different shapes, such as cis and trans isomers, often have different collision cross-sections and can be resolved by IMS.[6][7]
Lack of Positional Information from MS/MS
For determining the position of the double bond, consider derivatization methods that specifically target the double bond, followed by MS/MS analysis. This can generate unique fragment ions indicative of the double bond's location.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation
This protocol provides a starting point for the separation of 3-Oxo-5Z-Dodecenoyl-CoA isomers. Optimization will be required for your specific instrumentation and sample matrix.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm) or similar high-resolution reversed-phase column. For enhanced cis/trans separation, a silver-ion column can be used.
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0
Mobile Phase B: Acetonitrile
Gradient:
0-5 min: 10% B
5-25 min: 10% to 90% B (linear gradient)
25-30 min: 90% B (isocratic)
30.1-35 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 40°C
Injection Volume: 10 µL
Detection: UV at 260 nm (for the adenine moiety of CoA) or coupled to a mass spectrometer.
Protocol 2: LC-MS/MS Parameters for Detection
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Precursor Ion [M+H]+: m/z for 3-Oxo-Dodecenoyl-CoA (C33H55N7O18P3S) is approximately 958.26.
Product Ions: Monitor for characteristic fragments of the CoA moiety (e.g., m/z 428.0365) and fragments resulting from the neutral loss of the CoA pantetheine arm.[8][9] Optimization of collision energy is crucial to generate isomer-specific fragments if they exist.
Data Presentation
The following table summarizes hypothetical retention times for different isomers of 3-Oxo-Dodecenoyl-CoA based on typical chromatographic behavior. Actual retention times will vary depending on the specific system and conditions.
Isomer
Expected Retention Time (min) on C18
Expected Retention Time (min) on Ag+ Column
3-Oxo-5Z-Dodecenoyl-CoA
18.5
20.1
3-Oxo-5E-Dodecenoyl-CoA
18.2
19.5
3-Oxo-4Z-Dodecenoyl-CoA
18.8
Varies
3-Oxo-6Z-Dodecenoyl-CoA
18.3
Varies
Visualizations
Peroxisomal Beta-Oxidation of an Unsaturated Fatty Acyl-CoA
Technical Support Center: Quality Control of 3-Oxo-5Z-Dodecenoyl-CoA for Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the quality of 3-Oxo-5Z-Dodecenoyl-CoA...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the quality of 3-Oxo-5Z-Dodecenoyl-CoA for enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of 3-Oxo-5Z-Dodecenoyl-CoA?
A1: The stability of 3-Oxo-5Z-Dodecenoyl-CoA is primarily affected by temperature, pH, and exposure to oxidizing agents. The thioester bond is susceptible to hydrolysis, especially at neutral to alkaline pH. The cis double bond at the 5Z position is prone to oxidation. It is crucial to handle and store the compound under appropriate conditions to maintain its integrity.
Q2: What are the recommended storage conditions for 3-Oxo-5Z-Dodecenoyl-CoA?
A2: For long-term storage, 3-Oxo-5Z-Dodecenoyl-CoA should be stored as a lyophilized powder or in an anhydrous organic solvent at -20°C or below. For short-term storage of aqueous solutions, it is recommended to use a slightly acidic buffer (pH 4-6) and store on ice. Avoid repeated freeze-thaw cycles.
Q3: What are the common degradation products of 3-Oxo-5Z-Dodecenoyl-CoA?
A3: Common degradation products include the free fatty acid (3-oxo-5Z-dodecanoic acid) and Coenzyme A (CoA) due to hydrolysis of the thioester bond. Oxidation of the double bond can also occur, leading to various oxidized species.
Troubleshooting Guides
Guide 1: Inconsistent or No Enzyme Activity
This guide addresses issues related to poor or inconsistent results in enzymatic assays using 3-Oxo-5Z-Dodecenoyl-CoA.
Potential Cause
Recommended Action
Substrate Degradation
Verify the integrity of your 3-Oxo-5Z-Dodecenoyl-CoA stock. Perform a quality control check using HPLC or LC-MS/MS to assess purity. Prepare fresh solutions from a new aliquot if degradation is suspected.
Incorrect Substrate Concentration
Re-quantify your 3-Oxo-5Z-Dodecenoyl-CoA solution using a spectrophotometric method. Ensure accurate pipetting and dilution.
Presence of Inhibitors
Free CoA, a hydrolysis product, can act as a product inhibitor for some enzymes.[1] Purify the 3-Oxo-5Z-Dodecenoyl-CoA by HPLC if significant hydrolysis has occurred.
Sub-optimal Assay Conditions
Optimize assay parameters such as pH, temperature, and buffer components. Ensure all reagents are at the correct temperature before starting the reaction.[2]
Guide 2: High Background Signal in Spectrophotometric Assays
This guide provides troubleshooting for high background signals in assays that monitor the disappearance of the 3-oxoacyl-CoA substrate.
Potential Cause
Recommended Action
Non-enzymatic Hydrolysis
Run a control reaction without the enzyme to measure the rate of spontaneous hydrolysis of the thioester bond under your assay conditions. Subtract this rate from the enzymatic reaction rate.
Interfering Substances
Ensure that other components in your assay mixture do not absorb at the wavelength used for monitoring. Run a blank reaction containing all components except the substrate.
Light Scattering
If your sample is turbid, centrifuge it before measurement. Ensure the cuvette is clean and properly placed in the spectrophotometer.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of 3-Oxo-5Z-Dodecenoyl-CoA.[3]
Instrumentation:
HPLC system with a UV detector
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase B: Acetonitrile with 600 mM acetic acid[3]
3-Oxo-5Z-Dodecenoyl-CoA sample
Procedure:
Prepare the mobile phases and degas them.
Equilibrate the C18 column with the initial mobile phase conditions.
Inject an appropriate volume of the 3-Oxo-5Z-Dodecenoyl-CoA sample.
Run a gradient elution to separate the analyte from potential impurities.
Monitor the elution profile at 260 nm, the absorbance maximum for the adenine ring of CoA.[3]
Calculate the purity based on the peak area of 3-Oxo-5Z-Dodecenoyl-CoA relative to the total peak area.
Expected Results: A major peak corresponding to 3-Oxo-5Z-Dodecenoyl-CoA should be observed. Smaller peaks may indicate the presence of free CoA, the corresponding free fatty acid, or other impurities.
Protocol 2: Quantification by LC-MS/MS
This protocol provides a sensitive method for the quantification of 3-Oxo-5Z-Dodecenoyl-CoA in biological matrices.[4][5]
Instrumentation:
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
C18 reversed-phase column
Reagents:
Mobile Phase A: 25 mM ammonium formate in 98% water and 2% acetonitrile, pH 8.2[6]
Mobile Phase B: 98% acetonitrile and 2% water, 5 mM ammonium formate[6]
Internal Standard (e.g., a structurally similar acyl-CoA not present in the sample)
Sample after protein precipitation (e.g., with sulfosalicylic acid)[4]
Procedure:
Prepare samples by adding an internal standard and precipitating proteins.
Centrifuge the samples and collect the supernatant.
Inject the supernatant into the LC-MS/MS system.
Separate the analyte using a suitable gradient elution.
Detect the analyte using multiple reaction monitoring (MRM) in positive ion mode. The transition would be based on the neutral loss of the 5'-ADP moiety (507.3 Da).[5]
Quantify the analyte by comparing its peak area to that of the internal standard against a calibration curve.
Expected Results: This method provides high sensitivity and selectivity for the accurate quantification of 3-Oxo-5Z-Dodecenoyl-CoA.
Protocol 3: Spectrophotometric Assay for 3-Oxoacyl-CoA Thiolase Activity
This assay measures the activity of 3-oxoacyl-CoA thiolase by monitoring the decrease in absorbance at 303 nm due to the cleavage of the 3-oxoacyl-CoA substrate.[7]
Reagents:
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂[7]
Coenzyme A (CoA) solution
3-Oxo-5Z-Dodecenoyl-CoA solution
Purified 3-oxoacyl-CoA thiolase enzyme
Procedure:
Prepare the assay mixture in a cuvette containing the assay buffer and CoA.
Add the 3-Oxo-5Z-Dodecenoyl-CoA substrate and mix.
Initiate the reaction by adding the enzyme.
Immediately monitor the decrease in absorbance at 303 nm over time.
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the Mg²⁺-enolate complex of the substrate.
Expected Results: A time-dependent decrease in absorbance at 303 nm indicates the enzymatic cleavage of 3-Oxo-5Z-Dodecenoyl-CoA.
A Comparative Guide to the Validation of Synthetic 3-Oxo-5Z-Dodecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for validating the identity and purity of synthetic 3-Oxo-5Z-Dodecenoyl-CoA. We p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the identity and purity of synthetic 3-Oxo-5Z-Dodecenoyl-CoA. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in establishing robust quality control for this critical biochemical reagent.
Introduction
3-Oxo-5Z-Dodecenoyl-CoA is a key intermediate in the peroxisomal β-oxidation of unsaturated fatty acids. Accurate validation of its synthetic form is paramount for reliable experimental outcomes in metabolic research and drug discovery. This guide compares the performance of primary analytical techniques—Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy—in the characterization of 3-Oxo-5Z-Dodecenoyl-CoA against potential isomers and related byproducts that may arise during synthesis.
Comparative Analysis of Analytical Techniques
The validation of synthetic 3-Oxo-5Z-Dodecenoyl-CoA relies on a combination of chromatographic separation and spectroscopic analysis. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and ¹H NMR Spectroscopy are the gold-standard techniques for unambiguous identification and quantification.
Data Presentation: Quantitative Comparison
The following tables summarize the expected analytical data for 3-Oxo-5Z-Dodecenoyl-CoA and two potential alternatives: its saturated analog, 3-Oxododecanoyl-CoA, and a positional isomer, 3-Oxo-6Z-Dodecenoyl-CoA.
Table 1: Mass Spectrometry Data
Compound
Molecular Formula
Exact Mass (Da)
Predicted [M+H]⁺ (m/z)
Key MS/MS Fragment Ions (m/z)
Characteristic Neutral Loss
3-Oxo-5Z-Dodecenoyl-CoA
C₃₃H₅₄N₇O₁₈P₃S
961.2463
962.2536
455.1, 428.1
507.0
3-Oxododecanoyl-CoA
C₃₃H₅₆N₇O₁₈P₃S
963.2619
964.2692
457.1, 428.1
507.0
3-Oxo-6Z-Dodecenoyl-CoA
C₃₃H₅₄N₇O₁₈P₃S
961.2463
962.2536
455.1, 428.1
507.0
Note: The characteristic neutral loss of 507 Da corresponds to the fragmentation of the Coenzyme A moiety.[1][2]
Table 2: ¹H NMR Spectroscopy Data (Predicted Chemical Shifts in D₂O)
Proton Assignment
3-Oxo-5Z-Dodecenoyl-CoA (δ, ppm)
3-Oxododecanoyl-CoA (δ, ppm)
3-Oxo-6Z-Dodecenoyl-CoA (δ, ppm)
Acyl Chain
H2 (α-CH₂)
~3.8
~2.8
~3.8
H4 (Allylic CH₂)
~3.2
~1.6
~2.3
H5/H6 (Vinyl CH)
~5.6
-
~5.5 (H6/H7)
H7 (Allylic CH₂)
~2.2
~1.3
~2.1 (H8)
Terminal CH₃
~0.9
~0.9
~0.9
Coenzyme A Moiety
Pantothenate CH₂
3.5 - 4.2
3.5 - 4.2
3.5 - 4.2
Adenosine Ribose H1'
~6.1
~6.1
~6.1
Adenine H2/H8
~8.2, ~8.5
~8.2, ~8.5
~8.2, ~8.5
Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual values may vary depending on experimental conditions.[3][4][5][6]
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Protocol 1: LC-MS/MS Analysis
Objective: To confirm the molecular weight and obtain structural information through fragmentation analysis.
Instrumentation:
Ultra-High-Performance Liquid Chromatography (UHPLC) system
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B: Acetonitrile
Gradient: 5% B to 95% B over 15 minutes
Flow Rate: 0.3 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL
Mass Spectrometry Parameters (Positive ESI Mode):
Capillary Voltage: 3.5 kV
Source Temperature: 120°C
Desolvation Temperature: 350°C
Cone Gas Flow: 50 L/hr
Desolvation Gas Flow: 600 L/hr
MS Scan Range: m/z 150-1200
MS/MS: For fragmentation analysis, the precursor ion corresponding to [M+H]⁺ is selected. Collision energy should be optimized to achieve characteristic fragmentation, including the neutral loss of the CoA moiety (507 Da).[1][2]
Protocol 2: ¹H NMR Spectroscopy
Objective: To elucidate the precise chemical structure, including the position and stereochemistry of the double bond.
Instrumentation:
NMR Spectrometer (400 MHz or higher)
Sample Preparation:
Dissolve 1-5 mg of the synthetic compound in 0.5 mL of deuterium oxide (D₂O) or a buffered aqueous solution in D₂O.
Acquisition Parameters:
Pulse Program: Standard 1D proton experiment
Number of Scans: 128 (or more for dilute samples)
Relaxation Delay: 2.0 s
Acquisition Time: 2.0 s
Spectral Width: 16 ppm
Temperature: 298 K
Data Processing:
Apply a line broadening of 0.3 Hz.
Reference the spectrum to an internal standard (e.g., DSS) or the residual solvent peak.
Integrate all peaks to determine relative proton counts.
Mandatory Visualizations
Signaling Pathway
3-Oxoacyl-CoAs are key intermediates in the β-oxidation of fatty acids.[7][8] The metabolism of unsaturated fatty acids with double bonds at odd-numbered carbons, like dodecenoic acid, requires additional enzymatic steps within the peroxisome. The diagram below illustrates the relevant portion of the peroxisomal β-oxidation pathway.
Caption: Peroxisomal β-oxidation of a C12 unsaturated fatty acid.
Experimental Workflow
The following diagram outlines the logical workflow for the validation of synthetic 3-Oxo-5Z-Dodecenoyl-CoA.
Caption: Workflow for identity and purity validation.
A Comparative Guide to the Fatty Acid Oxidation of 3-Oxo-5Z-Dodecenoyl-CoA and 3-Oxo-Dodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the metabolic fate of two key intermediates in fatty acid β-oxidation: the saturated 3-Oxo-Dodecanoyl-CoA and t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic fate of two key intermediates in fatty acid β-oxidation: the saturated 3-Oxo-Dodecanoyl-CoA and the monounsaturated 3-Oxo-5Z-Dodecenoyl-CoA. Understanding the nuances in the processing of saturated versus unsaturated fatty acids at this stage is crucial for research into metabolic disorders, drug design, and the development of novel therapeutics targeting lipid metabolism.
Introduction
Fatty acid β-oxidation is a central metabolic pathway responsible for energy production from lipids. The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, releasing acetyl-CoA. While the oxidation of saturated fatty acids follows a canonical four-step cycle, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to resolve non-standard intermediates. This guide focuses on the divergence in the metabolic pathway at the level of a 12-carbon, 3-oxoacyl-CoA intermediate, comparing the saturated analog, 3-Oxo-Dodecanoyl-CoA, with its cis-unsaturated counterpart at the fifth carbon, 3-Oxo-5Z-Dodecenoyl-CoA.
Metabolic Pathways and Key Enzymatic Steps
The metabolism of both 3-Oxo-Dodecanoyl-CoA and 3-Oxo-5Z-Dodecenoyl-CoA converges on the final step of the β-oxidation spiral, which is catalyzed by 3-ketoacyl-CoA thiolase. However, the preceding steps for the unsaturated substrate require an additional enzymatic reaction.
3-Oxo-Dodecanoyl-CoA , being a standard intermediate of saturated fatty acid oxidation, is directly processed by 3-ketoacyl-CoA thiolase . This enzyme catalyzes the thiolytic cleavage of the bond between the α- and β-carbons, yielding acetyl-CoA and a shortened Decanoyl-CoA, which can then re-enter the β-oxidation cycle.
3-Oxo-5Z-Dodecenoyl-CoA , on the other hand, presents a challenge to the standard β-oxidation machinery due to the cis double bond at an odd-numbered carbon position. Before it can be cleaved by thiolase, the double bond must be repositioned and isomerized. This is achieved by the enzyme enoyl-CoA isomerase , which catalyzes the isomerization of the cis-Δ5 double bond to a trans-Δ2 double bond, forming 3-Oxo-2E-Dodecenoyl-CoA. This intermediate is then a suitable substrate for 3-ketoacyl-CoA thiolase.
The differing metabolic routes are depicted in the following diagrams:
Validation
A Comparative Guide to 3-Oxo-5Z-Dodecenoyl-CoA and its Trans Isomer for Researchers
This guide provides a detailed comparison of 3-Oxo-5Z-Dodecenoyl-CoA and its trans isomer, 3-Oxo-5E-Dodecenoyl-CoA, focusing on their differential metabolism within the β-oxidation pathway. This document is intended for...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed comparison of 3-Oxo-5Z-Dodecenoyl-CoA and its trans isomer, 3-Oxo-5E-Dodecenoyl-CoA, focusing on their differential metabolism within the β-oxidation pathway. This document is intended for researchers, scientists, and drug development professionals interested in the nuances of unsaturated fatty acid metabolism.
Introduction
3-Oxo-5Z-Dodecenoyl-CoA and its trans geometric isomer are intermediates in the metabolism of certain unsaturated fatty acids. The stereochemistry of the double bond at the C-5 position dictates the enzymatic machinery required for their further processing in the mitochondrial β-oxidation spiral. Understanding the metabolic fate of these isomers is crucial for elucidating their physiological roles and potential as therapeutic targets.
Comparative Analysis of Metabolic Enzymes
The key distinction in the metabolism of 3-Oxo-5Z-Dodecenoyl-CoA and its trans counterpart lies in their interaction with the auxiliary enzyme of β-oxidation, Δ³,Δ²-enoyl-CoA isomerase. This enzyme is essential for repositioning the double bond from the 3rd to the 2nd position, a prerequisite for the action of enoyl-CoA hydratase.
Studies on rat liver enoyl-CoA isomerases have revealed the presence of different isoforms with distinct substrate preferences. The mitochondrial enoyl-CoA isomerase (MECI) is most active in catalyzing the isomerization of 3-cis-enoyl-CoA to 2-trans-enoyl-CoA[1]. Conversely, another isomerase, ECI, shows a preference for the 3-trans to 2-trans isomerization[1]. This suggests that the cis isomer, 3-Oxo-5Z-Dodecenoyl-CoA, is the preferred substrate for the primary mitochondrial isomerase involved in fatty acid oxidation. While direct kinetic data for the 3-oxo derivatives are not available, the general enzymatic preference strongly indicates a more efficient metabolic flux for the cis isomer.
Table 1: Predicted Comparative Enzyme Kinetics
Substrate
Key Enzyme
Predicted Relative Activity
Rationale
3-Oxo-5Z-Dodecenoyl-CoA
Δ³,Δ²-enoyl-CoA isomerase (MECI)
High
MECI shows a strong preference for 3-cis isomers.[1]
3-Oxo-5E-Dodecenoyl-CoA
Δ³,Δ²-enoyl-CoA isomerase (ECI)
Lower
ECI has a preference for 3-trans isomers, but overall mitochondrial flux for cis is higher.[1]
Metabolic Pathway
The metabolism of both isomers converges after the action of Δ³,Δ²-enoyl-CoA isomerase, feeding into the core β-oxidation pathway.
Fig. 1: Metabolic pathways of 3-Oxo-5Z/E-Dodecenoyl-CoA.
Potential Signaling Roles
While specific signaling pathways for 3-Oxo-5Z-Dodecenoyl-CoA and its trans isomer have not been elucidated, related molecules offer some clues. N-(3-oxo-dodecanoyl)homoserine lactone, which shares the 3-oxo-dodecanoyl moiety, is a known quorum-sensing molecule in bacteria that can modulate host immune responses[2]. This suggests that medium-chain 3-oxo-acyl derivatives could have roles in intercellular signaling, a hypothesis that warrants further investigation.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity
This protocol is adapted from a method for 2,4-dienoyl-CoA reductase and can be used to compare the isomerization rates of the cis and trans substrates[3]. The assay indirectly measures the consumption of the Δ³-enoyl-CoA substrate by coupling the reaction to subsequent steps in the β-oxidation pathway that lead to a change in absorbance.
Materials:
Purified Δ³,Δ²-enoyl-CoA isomerase (mitochondrial extract or purified enzyme)
3-Oxo-5Z-Dodecenoyl-CoA and 3-Oxo-5E-Dodecenoyl-CoA substrates
Enoyl-CoA hydratase
3-Hydroxyacyl-CoA dehydrogenase
NAD⁺
Assay buffer: 100 mM Tris-HCl, pH 7.5
Spectrophotometer capable of reading at 340 nm
Procedure:
Prepare a reaction mixture containing assay buffer, NAD⁺, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase in a quartz cuvette.
Add the purified Δ³,Δ²-enoyl-CoA isomerase to the mixture.
Equilibrate the mixture to the desired temperature (e.g., 37°C) in the spectrophotometer and record the baseline absorbance at 340 nm.
Initiate the reaction by adding a known concentration of either 3-Oxo-5Z-Dodecenoyl-CoA or 3-Oxo-5E-Dodecenoyl-CoA.
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
The initial velocity of the reaction is determined from the linear portion of the absorbance versus time plot.
Data Analysis:
Calculate the rate of NADH formation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Plot the initial velocities against a range of substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
Compare the kinetic parameters obtained for the cis and trans isomers.
Fig. 2: Workflow for the spectrophotometric enzyme assay.
Conclusion
The available evidence strongly suggests that 3-Oxo-5Z-Dodecenoyl-CoA is metabolized more efficiently than its trans isomer due to the substrate preference of the key mitochondrial enzyme, Δ³,Δ²-enoyl-CoA isomerase. This differential metabolism may have significant physiological implications. Further research, employing the outlined experimental protocols, is necessary to quantify the kinetic differences and to explore the potential signaling roles of these molecules.
Comparative Analysis of 3-Oxo-5Z-Dodecenoyl-CoA Analogs: Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents has led to significant interest in the biological activities of fatty acid derivatives. Among these, 3-Oxo-5Z-Dodecen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to significant interest in the biological activities of fatty acid derivatives. Among these, 3-Oxo-5Z-Dodecenoyl-CoA and its analogs have emerged as molecules of interest, primarily due to their structural similarity to key signaling molecules in biological systems. This guide provides a comparative analysis of the biological activity of these analogs, supported by experimental data, to aid researchers in their exploration of this promising class of compounds.
Biological Activity: Quorum Sensing Inhibition
A significant body of research has focused on the ability of 3-oxo-acyl-CoA analogs to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation in many pathogenic bacteria. The structural similarity of these analogs to N-acyl-homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria, makes them prime candidates for QS inhibition.
While specific quantitative data for a series of 3-Oxo-5Z-Dodecenoyl-CoA analogs is limited in publicly available literature, structure-activity relationship (SAR) studies on related β-keto esters provide valuable insights into the structural features crucial for anti-QS activity. A study on a panel of nineteen β-keto ester analogs tested for the inhibition of bioluminescence (a QS-controlled phenotype) in Vibrio harveyi revealed the importance of an aryl functionality at the C-3 position for antagonistic activity. Further substitutions on the phenyl ring, such as 4-substituted halo groups or a 3- or 4-substituted methoxy group, resulted in the most active compounds, with IC50 values ranging from 23 µM to 53 µM.[1]
The inhibitory effects of such compounds are often evaluated by measuring the reduction in the production of QS-controlled virulence factors, such as elastase in Pseudomonas aeruginosa. Both natural and synthetic compounds have demonstrated a dose-dependent inhibition of elastase activity.[2][3]
Table 1: Quorum Sensing Inhibitory Activity of Selected β-Keto Ester Analogs against Vibrio harveyi
Note: The data presented is for β-keto ester analogs, which serve as a proxy for understanding the potential activity of 3-Oxo-5Z-Dodecenoyl-CoA analogs due to the scarcity of direct comparative data for the latter.
Signaling Pathways
The primary signaling pathway targeted by 3-Oxo-Dodecenoyl-CoA analogs, in the context of anti-infective research, is the bacterial quorum sensing system. In Pseudomonas aeruginosa, a well-studied opportunistic pathogen, the Las and Rhl systems are two major interconnected QS circuits that regulate the expression of numerous virulence factors.[3][4] The Las system utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its signaling molecule. Analogs of 3-Oxo-Dodecenoyl-CoA can act as antagonists by competing with the native AHL for binding to the LasR receptor protein, thereby preventing the activation of downstream virulence genes.
Diagram of the Pseudomonas aeruginosa Quorum Sensing Pathway and Inhibition by Analogs
Caption: Quorum sensing in P. aeruginosa and the inhibitory action of 3-Oxo-Dodecenoyl-CoA analogs.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of 3-oxo-acyl-CoA analogs.
Protocol 1: In Vitro Elastase Activity Assay in Pseudomonas aeruginosa
This protocol is adapted from methods used to assess the inhibition of elastase, a key virulence factor regulated by the Las quorum sensing system in P. aeruginosa.[2]
Materials:
Pseudomonas aeruginosa PAO1 strain
Luria-Bertani (LB) broth
Test compounds (3-Oxo-5Z-Dodecenoyl-CoA analogs) dissolved in a suitable solvent (e.g., DMSO)
Elastin-Congo Red (ECR) as substrate
Tris-HCl buffer (50 mM, pH 7.5)
96-well microtiter plates
Spectrophotometer
Procedure:
Bacterial Culture: Inoculate P. aeruginosa PAO1 in LB broth and grow overnight at 37°C with shaking.
Treatment: Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth. Add the test compounds at various concentrations. Include a solvent control (e.g., DMSO) and a positive control (a known elastase inhibitor).
Incubation: Incubate the cultures at 37°C for 18-24 hours with shaking.
Supernatant Collection: Centrifuge the cultures at 10,000 x g for 10 minutes to pellet the bacterial cells. Collect the supernatant, which contains the secreted elastase.
Elastase Assay:
In a 96-well plate, add 100 µL of the bacterial supernatant to each well.
Add 100 µL of ECR solution (5 mg/mL in Tris-HCl buffer) to each well.
Incubate the plate at 37°C for 3-6 hours.
Measurement: Stop the reaction by adding 100 µL of 0.7 M sodium phosphate buffer. Centrifuge the plate to pellet the insoluble ECR. Transfer 100 µL of the supernatant to a new plate and measure the absorbance at 495 nm.
Data Analysis: Calculate the percentage of elastase inhibition compared to the solvent control.
Diagram of the Experimental Workflow for Elastase Inhibition Assay
Caption: Workflow for determining the elastase inhibitory activity of 3-Oxo-5Z-Dodecenoyl-CoA analogs.
Conclusion and Future Directions
While direct comparative data on the biological activity of 3-Oxo-5Z-Dodecenoyl-CoA analogs remains scarce, the available information on structurally related compounds strongly suggests their potential as inhibitors of bacterial quorum sensing. The provided experimental protocols offer a framework for researchers to systematically evaluate these analogs and build a comprehensive structure-activity relationship profile. Future research should focus on synthesizing a library of 3-Oxo-5Z-Dodecenoyl-CoA analogs with systematic variations in the acyl chain and evaluating their inhibitory activity against key bacterial targets. Such studies will be instrumental in unlocking the therapeutic potential of this promising class of molecules in the fight against bacterial infections.
Characterizing a Novel Antibody Against 3-Oxo-5Z-Dodecenoyl-CoA: A Guide to Cross-Reactivity Analysis
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. This guide provides a framework for assessing the cross-reactivity of a novel antibody developed against the a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. This guide provides a framework for assessing the cross-reactivity of a novel antibody developed against the acyl-CoA intermediate, 3-Oxo-5Z-Dodecenoyl-CoA. In the absence of commercially available antibodies for this specific target, this document outlines the necessary experimental procedures and data interpretation to validate a custom antibody's performance against structurally similar molecules.
Acyl-Coenzyme A (acyl-CoA) molecules are central to numerous metabolic processes, including fatty acid β-oxidation and the Krebs cycle. Due to the structural similarities among different acyl-CoA species, antibodies developed against one specific acyl-CoA may exhibit cross-reactivity with others. This can lead to inaccurate quantification and misinterpretation of experimental results. Therefore, rigorous validation of antibody specificity is a critical step in assay development.
Comparison of Antibody Reactivity
To assess the specificity of a new antibody against 3-Oxo-5Z-Dodecenoyl-CoA, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard. This assay measures the ability of various related molecules to compete with the target antigen for binding to the antibody. The results are typically presented as the concentration of the competitor that inhibits 50% of the antibody binding (IC50). A higher IC50 value indicates lower cross-reactivity.
The following table presents hypothetical data from a competitive ELISA designed to test the cross-reactivity of a putative anti-3-Oxo-5Z-Dodecenoyl-CoA antibody.
Compound
Structure
IC50 (nM)
Cross-Reactivity (%)
3-Oxo-5Z-Dodecenoyl-CoA
C22H36N7O18P3S
10
100
3-Oxododecanoyl-CoA
C22H38N7O18P3S
250
4
Dodecenoyl-CoA
C22H38N7O17P3S
800
1.25
Dodecanoyl-CoA
C22H40N7O17P3S
> 10,000
< 0.1
Octanoyl-CoA
C18H32N7O17P3S
> 10,000
< 0.1
Coenzyme A
C21H36N7O16P3S
> 50,000
< 0.02
Cross-Reactivity (%) = (IC50 of 3-Oxo-5Z-Dodecenoyl-CoA / IC50 of Competitor) x 100
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cross-reactivity assessments. Below are the protocols for the key experiments.
Competitive ELISA Protocol
Coating: A microtiter plate is coated with a conjugate of 3-Oxo-5Z-Dodecenoyl-CoA and a carrier protein (e.g., BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
Blocking: The remaining protein-binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
Competition: The anti-3-Oxo-5Z-Dodecenoyl-CoA antibody is pre-incubated with varying concentrations of the test compounds (potential cross-reactants) or the standard (3-Oxo-5Z-Dodecenoyl-CoA) for 1 hour at room temperature.
Incubation: The antibody-competitor mixtures are added to the coated and blocked microtiter plate and incubated for 2 hours at room temperature.
Washing: The plate is washed three times with the wash buffer.
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) is added and incubated for 1 hour at room temperature.
Washing: The plate is washed five times with the wash buffer.
Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added, and the plate is incubated in the dark until a color develops.
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Analysis: The percentage of inhibition is calculated for each competitor concentration, and the IC50 values are determined from the resulting dose-response curves.
Western Blot Protocol for Protein Acylation
To further confirm specificity, the antibody can be used to detect proteins that have been acylated with 3-Oxo-5Z-Dodecenoyl-CoA.
Protein Acylation: Incubate a model protein (e.g., BSA) or cell lysate with 3-Oxo-5Z-Dodecenoyl-CoA and, in parallel, with potential cross-reacting acyl-CoAs.
SDS-PAGE: Separate the acylated proteins by SDS-polyacrylamide gel electrophoresis.
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with the anti-3-Oxo-5Z-Dodecenoyl-CoA antibody overnight at 4°C.
Washing: Wash the membrane three times with TBST.
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Washing: Wash the membrane three times with TBST.
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Experimental and Biological Pathways
Diagrams are essential for understanding complex workflows and biological processes.
Caption: Workflow for competitive ELISA to determine antibody cross-reactivity.
3-Oxo-5Z-Dodecenoyl-CoA is an intermediate in the β-oxidation of unsaturated fatty acids. The following diagram illustrates a simplified pathway.
Caption: Simplified pathway of fatty acid β-oxidation highlighting 3-Ketoacyl-CoA.
Comparative
Kinetic Analysis of Enzymes in 3-Oxo-5Z-Dodecenoyl-CoA Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The metabolism of 3-Oxo-5Z-Dodecenoyl-CoA is a critical area of study in fatty acid oxidation and related metabolic pathways. This guide provides a comparat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The metabolism of 3-Oxo-5Z-Dodecenoyl-CoA is a critical area of study in fatty acid oxidation and related metabolic pathways. This guide provides a comparative kinetic analysis of the key enzymes expected to act on this substrate. Due to the limited availability of direct kinetic data for 3-Oxo-5Z-Dodecenoyl-CoA, this guide presents data for enzymes acting on structurally similar C12 acyl-CoA substrates. This information serves as a valuable proxy for understanding the enzymatic processing of the target molecule and provides a foundation for further research and drug development.
The primary enzymes involved in the metabolism of unsaturated 3-oxoacyl-CoAs are Δ³,Δ²-enoyl-CoA isomerases and 3-oxoacyl-CoA thiolases . The isomerase is responsible for converting the cis- or trans-Δ³ double bond to a trans-Δ² double bond, a necessary step for processing by the β-oxidation machinery. Subsequently, the 3-oxoacyl-CoA thiolase catalyzes the thiolytic cleavage of the 3-oxoacyl-CoA into a shortened acyl-CoA and acetyl-CoA.
Comparative Kinetic Data
The following tables summarize the kinetic parameters for Δ³,Δ²-enoyl-CoA isomerases and 3-oxoacyl-CoA thiolases from various sources, acting on C12 or similar chain-length substrates. These values provide a basis for comparing the efficiency and substrate preference of these enzymes.
Table 1: Kinetic Parameters of Δ³,Δ²-Enoyl-CoA Isomerases
Note: Specific V_max_ and k_cat_ values were not always available in the cited literature. The velocity ratio for C6, C10, and C12-trans-3-enoyl substrates for the rat liver mitochondrial enzyme was reported as 9:2.5:1, respectively[1].
Table 2: Kinetic Parameters of 3-Oxoacyl-CoA Thiolases
Detailed methodologies are crucial for the replication and validation of kinetic data. The following are representative experimental protocols for the key enzymes discussed.
Protocol 1: Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity
This protocol is based on the spectrophotometric measurement of the formation of the trans-Δ²-enoyl-CoA product, which has a characteristic absorbance maximum.
Materials:
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
Substrate: 3-cis-Dodecenoyl-CoA or other suitable enoyl-CoA substrate
Purified Δ³,Δ²-enoyl-CoA isomerase
Spectrophotometer capable of reading in the UV range (e.g., 263 nm)
Procedure:
Prepare a reaction mixture containing Tris-HCl buffer and the enoyl-CoA substrate in a quartz cuvette.
Equilibrate the mixture to the desired temperature (e.g., 25°C).
Initiate the reaction by adding a small volume of the purified enzyme solution.
Monitor the increase in absorbance at 263 nm over time. The rate of increase in absorbance is proportional to the rate of formation of the trans-2-enoyl-CoA product.
Calculate the initial velocity (v₀) from the linear portion of the absorbance versus time plot.
To determine K_m_ and V_max_, repeat the assay with varying concentrations of the substrate.
Analyze the data using a Michaelis-Menten plot or a linearized plot (e.g., Lineweaver-Burk).
Protocol 2: Assay for 3-Oxoacyl-CoA Thiolase Activity
This assay measures the thiolytic cleavage of a 3-oxoacyl-CoA substrate in the presence of Coenzyme A (CoA). The decrease in the concentration of the 3-oxoacyl-CoA substrate is monitored spectrophotometrically.
Materials:
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
Coenzyme A (CoA)
Substrate: 3-Oxododecanoyl-CoA or other suitable 3-oxoacyl-CoA
Purified 3-oxoacyl-CoA thiolase
Spectrophotometer capable of reading in the UV range (e.g., 303 nm)
Procedure:
Prepare a reaction mixture containing potassium phosphate buffer, CoA, and the 3-oxoacyl-CoA substrate in a cuvette.
Equilibrate the mixture to the desired temperature (e.g., 37°C).
Initiate the reaction by adding the purified 3-oxoacyl-CoA thiolase.
Monitor the decrease in absorbance at 303 nm, which corresponds to the disappearance of the Mg²⁺-enol C=C bond of the 3-oxoacyl-CoA.
Calculate the initial velocity (v₀) from the linear portion of the absorbance versus time plot.
Determine K_m_ and V_max_ by varying the substrate concentration and analyzing the data as described in Protocol 1.
Visualizations
Signaling Pathway: Metabolism of 3-Oxo-5Z-Dodecenoyl-CoA
The following diagram illustrates the initial enzymatic steps in the metabolism of 3-Oxo-5Z-Dodecenoyl-CoA.
Caption: Proposed metabolic pathway for 3-Oxo-5Z-Dodecenoyl-CoA.
Experimental Workflow: Kinetic Analysis
The following diagram outlines a typical workflow for the kinetic analysis of an enzyme.
Caption: General workflow for determining enzyme kinetic parameters.
A Comparative Guide to the Metabolic Profiling of 3-Oxo-Acyl-CoAs in Diverse Cellular Contexts
For Researchers, Scientists, and Drug Development Professionals The metabolic landscape of a cell is a dynamic indicator of its physiological state, and understanding the nuances of these pathways is critical for advance...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The metabolic landscape of a cell is a dynamic indicator of its physiological state, and understanding the nuances of these pathways is critical for advancements in disease diagnostics and therapeutics. Among the myriad of metabolic intermediates, 3-oxo-acyl-Coenzyme A (CoA) esters, such as 3-Oxo-5Z-Dodecenoyl-CoA, represent key nodes in the pathway of fatty acid β-oxidation. Their cellular concentrations can reflect the metabolic flux through this energy-generating pathway and may be altered in various cell types, particularly in the context of diseases like cancer where metabolic reprogramming is a hallmark.
Comparative Analysis of Acyl-CoA Levels in Different Cell Types
The intracellular pool of acyl-CoAs is a reflection of the balance between fatty acid uptake, synthesis, and degradation through β-oxidation. Cancer cells, for instance, often exhibit altered lipid metabolism to meet the demands of rapid proliferation.[1] This can lead to significant differences in the levels of specific acyl-CoA species compared to non-cancerous cells.
As a surrogate for a direct comparison of 3-Oxo-5Z-Dodecenoyl-CoA, the following table presents data on the total fatty acyl-CoA content in a cancer cell line (MCF-7, human breast adenocarcinoma) and a non-cancerous macrophage cell line (RAW264.7). This data illustrates the substantial variation in acyl-CoA pools that can exist between different cell types.
This table provides an illustrative example of the quantitative differences in total fatty acyl-CoA pools between a cancer and a non-cancerous cell line. The specific levels of 3-Oxo-5Z-Dodecenoyl-CoA were not reported in this study.
Experimental Protocols
Accurate quantification of acyl-CoAs is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[3] Below are detailed methodologies for the extraction and analysis of acyl-CoAs from cultured cells.
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from cell pellets.[2][4]
Materials:
Ice-cold phosphate-buffered saline (PBS)
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
Internal standards (e.g., a mixture of odd-chain acyl-CoAs not expected to be in the sample)
Cell Harvesting: Aspirate the culture medium and wash the cell monolayer with ice-cold PBS. Scrape the cells in a minimal volume of PBS and pellet them by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
Lysis and Protein Precipitation: Resuspend the cell pellet in a small volume of ice-cold water. Add the internal standard solution. Precipitate proteins by adding an equal volume of ice-cold 10% TCA. Vortex vigorously and incubate on ice for 10 minutes.
Centrifugation: Pellet the precipitated protein by centrifugation at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.
Solid-Phase Extraction (SPE):
Condition the SPE column with 1 mL of methanol followed by 1 mL of water.
Load the supernatant from the previous step onto the SPE column.
Wash the column with 1 mL of water to remove salts and other polar impurities.
Elute the acyl-CoAs with a suitable solvent, such as methanol containing a low concentration of ammonium hydroxide.
Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% methanol in water).
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This is a general workflow for the chromatographic separation and mass spectrometric detection of acyl-CoAs.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used.
Mobile Phase A: Water with a volatile additive such as 0.1% formic acid or 10 mM ammonium acetate.
Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.4 mL/min.
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
Mass Spectrometry Conditions:
Ionization Mode: ESI in positive ion mode is typically used for acyl-CoA analysis.
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis. This involves selecting the precursor ion (the molecular ion of the acyl-CoA) and a specific product ion generated by fragmentation in the collision cell. The transition from the precursor to the product ion is highly specific for each analyte.
Data Analysis: The concentration of each acyl-CoA is determined by comparing the peak area of the analyte to that of its corresponding internal standard and interpolating from a standard curve generated with known concentrations of the analyte.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential tools for visualizing complex biological processes and experimental designs. The following diagrams were created using the Graphviz DOT language to illustrate the fatty acid β-oxidation pathway and a general experimental workflow for acyl-CoA profiling.
Caption: Experimental Workflow for Acyl-CoA Profiling.
Signaling and Regulatory Context
The flux through the β-oxidation pathway is tightly regulated by the energy status of the cell and hormonal signals. While 3-oxo-acyl-CoAs are primarily metabolic intermediates, the overall process of fatty acid oxidation is integrated with cellular signaling networks. For instance, AMP-activated protein kinase (AMPK), a key energy sensor, can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. Malonyl-CoA is an allosteric inhibitor of carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme for fatty acid entry into the mitochondria. Thus, when energy levels are low, AMPK activation leads to a decrease in malonyl-CoA, relieving the inhibition of CPT1 and promoting fatty acid oxidation.
Furthermore, peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that act as transcription factors to regulate the expression of genes involved in fatty acid metabolism, including those in the β-oxidation pathway.[5] Fatty acids and their derivatives can act as ligands for PPARs, thereby directly influencing the transcriptional program that governs their own metabolism.
Caption: Regulation of Mitochondrial Fatty Acid Oxidation.
Unraveling the Role of 3-Oxo-5Z-Dodecenoyl-CoA in Fatty Acid Metabolism
A literature review of the current understanding of 3-Oxo-5Z-Dodecenoyl-CoA, an intermediate in the β-oxidation of unsaturated fatty acids. This guide provides an overview of its metabolic context, enzymatic interactions...
Author: BenchChem Technical Support Team. Date: December 2025
A literature review of the current understanding of 3-Oxo-5Z-Dodecenoyl-CoA, an intermediate in the β-oxidation of unsaturated fatty acids. This guide provides an overview of its metabolic context, enzymatic interactions, and the broader pathways in which it participates.
For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, understanding the intricacies of fatty acid oxidation is paramount. 3-Oxo-5Z-Dodecenoyl-CoA is a transient but significant intermediate in the catabolism of certain unsaturated fatty acids. This guide synthesizes the available literature to provide a concise overview of its metabolic role, the enzymes that act upon it, and its place within the broader landscape of cellular energy production.
Metabolic Context of 3-Oxo-5Z-Dodecenoyl-CoA
3-Oxo-5Z-Dodecenoyl-CoA emerges as an intermediate during the β-oxidation of unsaturated fatty acids that possess a double bond at an odd-numbered carbon, specifically at the fifth carbon in a cis-(Z) configuration. The β-oxidation spiral is a core metabolic process that breaks down fatty acids to produce acetyl-CoA, which subsequently fuels the citric acid cycle for energy generation.[1][2] The degradation of unsaturated fatty acids, however, requires auxiliary enzymes to handle the double bonds that interfere with the standard β-oxidation machinery.[3][4]
The pathway leading to the formation of 3-Oxo-5Z-Dodecenoyl-CoA involves a series of enzymatic steps that modify the structure of the initial unsaturated fatty acyl-CoA. Once formed, 3-Oxo-5Z-Dodecenoyl-CoA is a substrate for the final step in a cycle of β-oxidation, thiolytic cleavage.
Enzymatic Cleavage by 3-Oxoacyl-CoA Thiolase
The primary enzyme responsible for the metabolism of 3-Oxo-5Z-Dodecenoyl-CoA is 3-oxoacyl-CoA thiolase (also known as β-ketothiolase, EC 2.3.1.16). This enzyme catalyzes the thiolytic cleavage of the 3-oxoacyl-CoA intermediate. In this reaction, a molecule of coenzyme A (CoA-SH) attacks the keto group at the β-carbon (C-3) of 3-Oxo-5Z-Dodecenoyl-CoA. This results in the release of a two-carbon unit in the form of acetyl-CoA and a new acyl-CoA molecule that is two carbons shorter, in this case, (3Z)-dec-3-enoyl-CoA.
The general reaction is as follows:
3-Oxo-5Z-Dodecenoyl-CoA + Coenzyme A ⇌ Acetyl-CoA + (3Z)-Dec-3-enoyl-CoA
This reaction is a critical step in the β-oxidation spiral, allowing for the sequential removal of two-carbon units from the fatty acid chain.
Substrate Specificity of 3-Oxoacyl-CoA Thiolases
Several isoforms of 3-oxoacyl-CoA thiolase exist within the cell, each with varying substrate specificities and subcellular localizations (e.g., mitochondria and peroxisomes).[5] Studies on these enzymes have revealed that they generally exhibit broad specificity for the chain length of their 3-oxoacyl-CoA substrates. Peroxisomal thiolase A, for instance, has been shown to catalyze the cleavage of short, medium, and long straight-chain 3-oxoacyl-CoAs, with a preference for medium-chain substrates.[6] Mitochondrial thiolases also display a broad specificity.[7]
Broader Metabolic Pathway: β-Oxidation of Unsaturated Fatty Acids
The metabolism of unsaturated fatty acids like the precursor to 3-Oxo-5Z-Dodecenoyl-CoA is more complex than that of saturated fatty acids. The presence of cis or trans double bonds requires the action of additional enzymes, such as isomerases and reductases, to reconfigure the molecule into a form that can be processed by the core β-oxidation enzymes.[3]
The pathway involving 3-Oxo-5Z-Dodecenoyl-CoA is part of the machinery for degrading fatty acids with double bonds extending from odd-numbered carbons.[3] The overall process ensures the complete oxidation of these fatty acids, contributing to the cellular energy pool.
Visualizing the Metabolic Role of 3-Oxo-5Z-Dodecenoyl-CoA
The following diagrams illustrate the position of 3-Oxo-5Z-Dodecenoyl-CoA within the context of the β-oxidation of an unsaturated fatty acid.
Figure 1. Simplified workflow of the β-oxidation steps acting on 5Z-Dodecenoyl-CoA.
Figure 2. A logical workflow for the experimental investigation of 3-Oxo-5Z-Dodecenoyl-CoA metabolism.
Concluding Remarks and Future Directions
While 3-Oxo-5Z-Dodecenoyl-CoA is recognized as an intermediate in unsaturated fatty acid β-oxidation, the current body of literature lacks detailed quantitative studies focused specifically on this molecule. There is a clear opportunity for further research to elucidate the precise kinetics of its interaction with 3-oxoacyl-CoA thiolases and to compare these parameters with those of other acyl-CoA substrates. Such studies would contribute to a more complete and quantitative understanding of lipid metabolism, which is crucial for developing therapeutic strategies for metabolic disorders. The experimental workflow outlined above provides a logical framework for pursuing these research questions.
A Comparative Analysis of 3-Oxo-acyl-CoA Thioesters in Metabolism
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of 3-oxo-acyl-CoA thioesters, central intermediates in several critical metabolic pathways. We will...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 3-oxo-acyl-CoA thioesters, central intermediates in several critical metabolic pathways. We will delve into their roles in fatty acid β-oxidation, ketogenesis, and cholesterol synthesis, presenting quantitative data to compare the enzymes involved and detailing the experimental protocols for their study.
Central Roles of 3-Oxo-acyl-CoA Thioesters in Metabolism
3-Oxo-acyl-CoA thioesters are a class of molecules characterized by a keto group at the third carbon (β-carbon) of a fatty acyl chain linked to coenzyme A (CoA) via a thioester bond.[1] This structure makes them key players at the crossroads of major metabolic pathways. Their metabolism is primarily orchestrated by two key enzyme families: 3-ketoacyl-CoA thiolases and HMG-CoA synthase.
Fatty Acid β-Oxidation: In the final step of each cycle of fatty acid β-oxidation, 3-ketoacyl-CoA thiolase catalyzes the cleavage of a 3-oxo-acyl-CoA molecule.[2] This reaction yields a molecule of acetyl-CoA and an acyl-CoA chain that is two carbons shorter, which can then re-enter the β-oxidation spiral.[2] This process is fundamental for energy production from fats.
Ketogenesis: During periods of prolonged fasting, starvation, or in untreated type 1 diabetes, the liver produces ketone bodies as an alternative energy source for extrahepatic tissues.[3][4] In this pathway, two molecules of acetyl-CoA are condensed by acetoacetyl-CoA thiolase (a type of 3-ketoacyl-CoA thiolase) to form acetoacetyl-CoA.[5] Subsequently, mitochondrial HMG-CoA synthase catalyzes the condensation of acetoacetyl-CoA with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a key intermediate in ketone body synthesis.[3][4]
Cholesterol Synthesis: The initial steps of cholesterol synthesis are similar to ketogenesis but occur in the cytoplasm.[6][7] Cytosolic HMG-CoA synthase condenses acetyl-CoA and acetoacetyl-CoA to form HMG-CoA.[3][6] This HMG-CoA is then a substrate for HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[6][7][8]
Comparative Analysis of Key Enzymes
The metabolic fate of 3-oxo-acyl-CoA thioesters is determined by the specific enzymes that act upon them. The following tables provide a comparative overview of the kinetic properties of different 3-ketoacyl-CoA thiolases.
Table 1: Substrate Specificity of Peroxisomal Thiolases from Rat Liver [9]
Substrate (3-Oxo-acyl-CoA)
Thiolase A (Vmax, nmol/min/mg)
SCP-2/Thiolase (Vmax, nmol/min/mg)
3-Oxohexanoyl-CoA (C6)
12.8
0.8
3-Oxodecanoyl-CoA (C10)
25.6
2.6
3-Oxopalmitoyl-CoA (C16)
15.4
4.1
3-Oxo-2-methylpalmitoyl-CoA
Inactive
1.5
24-Oxo-trihydroxycoprostanoyl-CoA
Inactive
0.9
SCP-2/thiolase: Sterol carrier protein 2/3-oxoacyl-CoA thiolase
Table 2: Comparative Inhibitor Effects on 3-Ketoacyl-CoA Thiolase
The metabolism of 3-oxo-acyl-CoA thioesters is tightly regulated to meet the cell's energetic and biosynthetic needs. An increased ratio of acetyl-CoA to free CoA can allosterically inhibit 3-ketoacyl-CoA thiolase, thereby downregulating fatty acid oxidation.[13] Hormonal signals also play a crucial role; for instance, insulin deficiency leads to the overactivation of HMG-CoA synthase in the ketogenic pathway.[3]
Caption: Central metabolic pathways involving 3-Oxo-acyl-CoA thioesters.
Experimental Protocols
Accurate quantification of 3-oxo-acyl-CoA thioesters is crucial for studying their metabolic roles. Below is a generalized protocol for their extraction and analysis using liquid chromatography-mass spectrometry (LC-MS).
Protocol: Quantification of Acyl-CoA Thioesters
1. Sample Preparation and Extraction:
For cultured cells, aspirate the media and add ice-cold 10% (w/v) trichloroacetic acid.[14] Scrape the cells and transfer to a microfuge tube.
For tissues, rapidly freeze-clamp the tissue to halt metabolic activity, then homogenize in a suitable extraction solvent (e.g., acetonitrile/methanol/water).[15]
Spike samples with an appropriate internal standard, such as a 13C-labeled acyl-CoA mixture.[16]
Sonicate the samples to ensure complete lysis.[14]
Centrifuge to pellet proteins and other cellular debris.[14][15]
Purify the supernatant containing the acyl-CoAs using solid-phase extraction (SPE).[14]
2. LC-MS/MS Analysis:
Employ a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.[15][17]
Use a suitable column for separation, such as a C18 reversed-phase column.
Establish a gradient elution method using mobile phases typically consisting of an aqueous component with a weak acid (e.g., formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
Set up the mass spectrometer for multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the target acyl-CoA species based on their precursor and product ion masses.[17]
3. Data Analysis:
Quantify the absolute concentration of each acyl-CoA thioester by comparing the peak area of the analyte to that of the corresponding internal standard.[16]
Generate a standard curve using known concentrations of authentic acyl-CoA standards to ensure linearity and accuracy of quantification.[15]
Caption: Experimental workflow for acyl-CoA thioester analysis.
Conclusion
3-Oxo-acyl-CoA thioesters are pivotal metabolic intermediates whose fate is determined by a concert of enzymatic activities and regulatory signals. A thorough understanding of the comparative biochemistry of the enzymes that metabolize these thioesters is essential for researchers in metabolism and for professionals in drug development targeting metabolic diseases. The methodologies outlined in this guide provide a robust framework for the quantitative analysis of these critical molecules, paving the way for further discoveries in this field.
Standard Operating Procedure: Proper Disposal of 3-Oxo-5Z-Dodecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals This document provides essential safety and logistical information for the proper disposal of 3-Oxo-5Z-Dodecenoyl-CoA. The following procedures are based on...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 3-Oxo-5Z-Dodecenoyl-CoA. The following procedures are based on general best practices for handling biochemicals, specifically acyl-CoA thioesters, in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated.
Immediate Safety and Handling Precautions
Personnel handling 3-Oxo-5Z-Dodecenoyl-CoA should adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential aerosols. Avoid direct contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Thioesters are susceptible to hydrolysis, particularly under basic conditions. The cis double bond may be prone to oxidation. Store in a cool, dry place, preferably under an inert atmosphere.
The disposal of 3-Oxo-5Z-Dodecenoyl-CoA, whether in pure form or in solution, must be handled as chemical waste. Do not dispose of this compound down the drain or in regular trash.
1. Waste Identification and Segregation:
Clearly label a dedicated waste container as "Hazardous Chemical Waste: 3-Oxo-5Z-Dodecenoyl-CoA".
If the compound is in a solvent, the solvent's identity must also be on the label.
Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Keep chlorinated and non-chlorinated solvent waste separate.
2. In-Lab Treatment (for aqueous solutions, if necessary):
Thioesters are more stable at a pH below 7. If the waste solution is basic, it is advisable to neutralize it to a slightly acidic or neutral pH (pH 4-6) to minimize hydrolysis before disposal.[2]
Perform neutralization cautiously by adding a dilute acid (e.g., 1M HCl) dropwise while monitoring the pH. This should be done in a fume hood.
3. Containerization and Storage:
Use a chemically resistant, leak-proof container for the waste. Glass containers are generally preferred for organic solutions.
Do not fill the waste container to more than 80% of its capacity.
Securely cap the container and store it in a designated, well-ventilated, and secondary containment area away from heat and ignition sources.
4. Professional Disposal:
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Ensure all required paperwork is completed accurately, detailing the contents of the waste container.
5. Decontamination of Glassware and Equipment:
Glassware and equipment that have come into contact with 3-Oxo-5Z-Dodecenoyl-CoA should be decontaminated.
Rinse the equipment with a suitable solvent (e.g., ethanol or methanol) to remove residual compound. Collect this rinse as hazardous waste.
For a more thorough cleaning, especially if hydrolysis to a thiol is suspected, glassware can be soaked in a bleach solution overnight in a well-ventilated area.[3] After soaking, rinse thoroughly with water before washing with standard laboratory detergent.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-Oxo-5Z-Dodecenoyl-CoA.
Caption: Disposal workflow for 3-Oxo-5Z-Dodecenoyl-CoA.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 3-Oxo-5Z-Dodecenoyl-CoA, minimizing risks to personnel and the environment. Always consult your institution's specific waste disposal guidelines.